Product packaging for ent-Copalyl diphosphate(Cat. No.:CAS No. 21738-30-7)

ent-Copalyl diphosphate

Cat. No.: B1235272
CAS No.: 21738-30-7
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-PGHZQYBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Copalyl diphosphate (ent-CPP) is an essential intermediate in the biosynthesis of labdane-related diterpenoids, a large superfamily of over 60,000 natural products . It is formed through the class II diterpene cyclase-catalyzed cyclization of the general C20 precursor geranylgeranyl diphosphate (GGPP) . This conversion represents the first committed step in the gibberellin phytohormone pathway, which is crucial for processes like seed germination, stem elongation, and development in plants . Beyond primary metabolism, ent-CPP serves as a central precursor to a vast array of specialized plant metabolites, including phytoalexins and allelopathic agents, which play roles in plant defense and communication . The enzyme responsible for its production, this compound synthase (ent-CPS), features a characteristic DXDD motif where the middle aspartate acts as a general acid to initiate cyclization . Structural analyses reveal that the active site of ent-CPS is located at the interface of its β and γ domains and contains a catalytic histidine-asparagine dyad that activates a water molecule, which then serves as the catalytic base for the reaction . This product is intended for research use only, specifically for studies in plant biochemistry, metabolic engineering, natural product biosynthesis, and enzyme mechanism studies. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O7P2 B1235272 ent-Copalyl diphosphate CAS No. 21738-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21738-30-7

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1

InChI Key

JCAIWDXKLCEQEO-PGHZQYBFSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Synonyms

9,10-syn-copalyl diphosphate
9,10-syn-CPP
9betaH-labda-9(17),13-dien-15-ol diphosphate ester
copalyl pyrophosphate

Origin of Product

United States

Foundational & Exploratory

The Architecture and Catalytic Choreography of ent-Copalyl Diphosphate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate synthase (CPS) is a pivotal enzyme in the biosynthesis of a vast array of diterpenoids, including the gibberellin plant hormones. As a member of the terpene cyclase family, CPS catalyzes the intricate cyclization of the linear precursor geranylgeranyl diphosphate (GGPP) into the bicyclic intermediate, this compound (ent-CPP). This reaction is a committed step in gibberellin biosynthesis and a branch point for the production of numerous specialized diterpenoids with diverse biological activities.[1][2] This guide provides an in-depth technical overview of the structure and mechanism of CPS, with a focus on quantitative data, experimental protocols, and visual representations of key processes to support research and development efforts in this field.

I. Structural Organization: A Modular Three-Domain Architecture

This compound synthase exhibits a characteristic modular structure composed of three distinct α-helical domains: α, β, and γ.[3] This αβγ architecture is a hallmark of many plant diterpene cyclases. The active site of CPS is located at the interface of the β and γ domains, a key feature that distinguishes it from some other terpene cyclases where the active site resides solely within the α domain.[3] The α domain in plant CPS is considered a nonfunctional vestige of a class I cyclase, lacking the necessary motifs for catalysis.[4] In contrast, bacterial CPS enzymes typically consist of only the catalytic βγ domains.[5]

The active site is a deep cavity shaped to bind the flexible GGPP substrate and orchestrate its complex cyclization cascade. Key structural motifs, including the highly conserved DxDD signature, are positioned within this pocket to participate directly in catalysis.[2][6]

Quantitative Structural Data

The three-dimensional structures of CPS from various organisms have been elucidated by X-ray crystallography, providing high-resolution insights into the enzyme's architecture.

Organism PDB ID Resolution (Å) Ligands Reference
Arabidopsis thaliana3PYA2.25(S)-15-aza-14,15-dihydrogeranylgeranyl thiolodiphosphate[3]
Arabidopsis thaliana3PYB2.7513-aza-13,14-dihydrocopalyl diphosphate[3]
Arabidopsis thalianaNot specified1.55(S)-15-aza-14,15-dihydrogeranylgeranyl thiolodiphosphate[7]
Streptomyces platensis CB00739 (PtmT2)Not specified1.80None[5]

II. The Catalytic Mechanism: A Protonation-Initiated Cascade

The conversion of GGPP to ent-CPP by CPS is a class II cyclization reaction, initiated by the protonation of the terminal double bond of the substrate.[2] This process can be broken down into several key steps:

  • Substrate Binding: Geranylgeranyl diphosphate (GGPP) enters the active site.

  • Protonation: The catalytic acid, a conserved aspartate residue within the DxDD motif (e.g., D379 in Arabidopsis thaliana CPS), protonates the C14-C15 double bond of GGPP.[7][8] This generates a tertiary carbocation at C14.

  • First Cyclization: The C9-C10 double bond attacks the C14 carbocation, forming the first ring (A ring) and a new carbocation at C10.

  • Second Cyclization: The C5-C6 double bond attacks the C10 carbocation, forming the second ring (B ring) and generating a bicyclic carbocation intermediate.

  • Deprotonation: A catalytic base, proposed to be a water molecule activated by a conserved histidine-asparagine dyad, abstracts a proton from C8 to neutralize the carbocation and form the final product, this compound.[2]

Catalytic_Mechanism cluster_substrate Substrate Binding cluster_cyclization Cyclization Cascade cluster_product Product Formation GGPP Geranylgeranyl Diphosphate (GGPP) ActiveSite CPS Active Site GGPP->ActiveSite enters Protonation Protonation (DxDD motif) Carbocation1 Tertiary Carbocation Cyclization1 First Ring Formation Carbocation2 Bicyclic Carbocation Cyclization2 Second Ring Formation BicyclicIntermediate Bicyclic Intermediate Deprotonation Deprotonation (His-Asn-H2O) entCPP This compound (ent-CPP)

Key Catalytic Residues and Their Roles

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the active site of CPS.

Residue (in A. thaliana CPS) Proposed Role Effect of Mutation Reference
D379 (in DxDD motif)Catalytic acid, protonates the substrateLoss of function[8]
H263Part of the catalytic base dyad, activates a water moleculeAlters product profile, can lead to hydroxylated products[2]
N322Part of the catalytic base dyad, positions the catalytic waterAlters product profile, can lead to hydroxylated products[2]
N425Hydrogen bonds to the catalytic acid (D379), orienting it for catalysisReduced activity[7]
T421Hydrogen bonds to D379 via a water molecule, aiding in its orientationReduced activity[7]
R340Part of a "proton wire" that may facilitate proton transferReduced activity[7]
D503Part of a "proton wire" that may facilitate proton transferReduced activity[7]
E211Proposed to be a ligand for the Mg²⁺ cofactorNot explicitly stated, but implicated in optimal activity[7]

III. Enzyme Kinetics and Inhibition

The catalytic efficiency of CPS can be described by Michaelis-Menten kinetics. Kinetic parameters provide valuable quantitative measures of enzyme performance and substrate affinity.

Enzyme Substrate Km (µM) kcat (s⁻¹) Reference
Arabidopsis thaliana CPSGGPP2.9Not reported[9]
Streptomyces sp. strain KO-3988 CPSGGPP13.70.033[10]
Rice (Oryza sativa) OsCPS1GGPPNot specifiedNot specified[3]

It is noteworthy that CPS from Arabidopsis thaliana exhibits substrate inhibition by its substrate, GGPP, and this inhibition is synergistic with the presence of Mg²⁺ ions.[11] This suggests a potential feed-forward inhibition mechanism that could regulate the metabolic flux towards gibberellins.[11]

IV. Experimental Protocols

A. Recombinant Expression and Purification of this compound Synthase

A common method for obtaining purified CPS for structural and functional studies involves heterologous expression in Escherichia coli.

  • Gene Cloning: The full-length cDNA of the CPS gene is cloned into an expression vector, such as pET-28a(+), often with an N-terminal His₆-tag to facilitate purification.[6]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[5]

  • Cell Culture and Induction:

    • An overnight starter culture is used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.[5][6]

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5][6]

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.25 mM.[5][6]

    • The culture is then incubated at a lower temperature, typically 18-20°C, for an extended period (e.g., 20 hours or overnight) to enhance the yield of soluble protein.[5][6]

  • Cell Lysis and Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cell disruption is achieved by sonication or other mechanical methods.

    • The soluble fraction containing the recombinant protein is separated from cell debris by centrifugation.

    • The His₆-tagged CPS is purified from the soluble lysate using immobilized metal affinity chromatography (IMAC).

    • Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

B. In Vitro Enzyme Activity Assay

The catalytic activity of purified CPS can be determined by measuring the formation of ent-CPP from GGPP.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., HEPES), MgCl₂, dithiothreitol (DTT), the purified CPS enzyme, and the substrate GGPP.[3]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.[3]

  • Reaction Termination: The reaction is stopped by the addition of a chelating agent such as EDTA.[3]

  • Product Analysis: The reaction products are analyzed by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after dephosphorylation of the product.[3]

C. X-ray Crystallography

Determining the three-dimensional structure of CPS is crucial for understanding its function.

  • Crystallization: Purified CPS is concentrated and subjected to crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion. A variety of crystallization conditions are tested to identify those that yield well-ordered crystals.

  • Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data are processed, and the structure is solved using methods such as molecular replacement or experimental phasing.

    • The initial model is refined against the experimental data to produce a final, high-resolution structure.

Experimental_Workflow cluster_protein_production Protein Production cluster_analysis Analysis Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Culture Cell Culture and Induction Transformation->Culture Purification Protein Purification (IMAC) Culture->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay Crystallography X-ray Crystallography Purification->Crystallography KineticAnalysis Kinetic Analysis ActivityAssay->KineticAnalysis StructuralAnalysis Structural Analysis Crystallography->StructuralAnalysis FunctionalAnalysis Functional Analysis Mutagenesis->FunctionalAnalysis

V. Conclusion and Future Directions

The study of this compound synthase has provided profound insights into the mechanisms of terpene biosynthesis. The modular domain structure and the intricate catalytic mechanism, involving a protonation-initiated cyclization cascade, highlight the elegance of enzymatic catalysis. The availability of high-resolution structures and detailed kinetic data provides a solid foundation for further research.

Future investigations could focus on several key areas:

  • Enzyme Engineering: The detailed structural and mechanistic understanding of CPS can be leveraged for protein engineering efforts to create novel biocatalysts for the synthesis of high-value diterpenoids.

  • Inhibitor Design: As a key enzyme in gibberellin biosynthesis, CPS is a potential target for the development of plant growth regulators. Structure-based drug design could be employed to develop potent and specific inhibitors.

  • Understanding Substrate Specificity and Product Diversity: Further studies are needed to fully elucidate the structural determinants of substrate specificity and the factors that control the stereochemical outcome of the cyclization reaction, leading to the vast diversity of diterpenoid structures in nature.

This technical guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of this compound synthase, a truly remarkable molecular machine.

References

ent-Copalyl Diphosphate: A Pivotal Precursor in Phytoalexin Biosynthesis for Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate (ent-CPP) is a bicyclic diterpenoid intermediate that serves as a critical branch-point in plant metabolism. It is the precursor to the gibberellin family of phytohormones, which are essential regulators of plant growth and development.[1][2] Beyond this primary metabolic role, ent-CPP is also a key substrate for the biosynthesis of a diverse array of phytoalexins, which are antimicrobial secondary metabolites that play a crucial role in plant defense against pathogens.[3][4] This guide provides a comprehensive technical overview of the biosynthesis of ent-CPP, its conversion into various phytoalexins, the signaling pathways that regulate these processes, and detailed experimental protocols for their study.

Biosynthesis of this compound

The biosynthesis of ent-CPP is initiated from the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP).[5] The cyclization of GGPP to ent-CPP is catalyzed by the enzyme this compound synthase (CPS).[4][6][7] This reaction is a class II terpene cyclization, characterized by a protonation-initiated mechanism.[2]

In many plants, including rice (Oryza sativa), multiple isoforms of CPS exist, each with distinct physiological roles. For instance, rice possesses at least two ent-CPS enzymes: OsCPS1, which is primarily involved in gibberellin biosynthesis, and OsCPS2, which is dedicated to phytoalexin production.[3] This separation of metabolic pathways allows for the independent regulation of plant growth and defense responses.

Signaling Pathways Regulating ent-CPP-Derived Phytoalexin Biosynthesis

The production of phytoalexins from ent-CPP is tightly regulated by a complex network of signaling pathways that are activated in response to pathogen attack or elicitor recognition. Key signaling molecules and pathways include:

  • Jasmonate (JA) and Ethylene (ET) Signaling: Both JA and ET are crucial phytohormones in plant defense. They often act synergistically to induce the expression of phytoalexin biosynthetic genes.[8][9][10][11][12]

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses. In the context of plant defense, MAPK cascades, such as the OsMKK4-OsMPK3/OsMPK6 pathway in rice, are activated upon pathogen recognition and lead to the transcriptional activation of phytoalexin biosynthetic genes.[13][14][15][16][17]

  • WRKY Transcription Factors: WRKY transcription factors are a large family of plant-specific regulatory proteins that play a central role in various stress responses. Specific WRKY proteins, such as WRKY33 in Arabidopsis and other homologs in various plant species, act as downstream targets of MAPK signaling and directly bind to the promoters of phytoalexin biosynthetic genes to activate their transcription.[1][18][19][20][21]

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// Edges PAMPs -> Receptor [label="Recognition"]; Elicitors -> Receptor [label="Recognition"]; Receptor -> MAPK_Cascade [label="Activation"]; Receptor -> JA_ET [label="Induction"]; MAPK_Cascade -> WRKY_TFs [label="Phosphorylation &\nActivation"]; JA_ET -> WRKY_TFs [label="Synergistic\nActivation"]; WRKY_TFs -> Gene_Expression [label="Transcriptional\nActivation"]; Gene_Expression -> Phytoalexin_Biosynthesis [label="Enzyme Production"]; } caption { label = "Signaling cascade for phytoalexin biosynthesis."; fontsize = 10; fontname = "Arial"; }

Major Classes of ent-CPP-Derived Phytoalexins in Rice

Rice is a model system for studying ent-CPP-derived phytoalexins. The major classes include:

  • Momilactones: These are diterpenoid lactones with potent antimicrobial and allelopathic activities. Momilactone A and B are the most well-characterized members of this family.[22][23]

  • Oryzalexins: This is a group of structurally related diterpenoids with antifungal properties. Several oryzalexins (A-F and S) have been identified.[24]

  • Phytocassanes: These are complex diterpenoids with a distinctive cassane skeleton that exhibit strong antifungal activity against the rice blast fungus, Magnaporthe oryzae.[22][25][26][27]

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// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; entCPP [label="this compound (ent-CPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Momilactones [label="Momilactones\n(e.g., Momilactone A, B)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oryzalexins [label="Oryzalexins\n(e.g., Oryzalexin A-F, S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phytocassanes [label="Phytocassanes\n(e.g., Phytocassane A-E)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; entKaurene [label="ent-Kaurene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gibberellins [label="Gibberellins", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GGPP -> entCPP [label="ent-CPS"]; entCPP -> Momilactones [label="Diterpene Synthases"]; entCPP -> Oryzalexins [label="Diterpene Synthases"]; entCPP -> Phytocassanes [label="Diterpene Synthases"]; entCPP -> entKaurene [label="ent-Kaurene Synthase"]; entKaurene -> Gibberellins [label="Multiple Steps"]; } caption { label = "Biosynthetic pathways from ent-CPP."; fontsize = 10; fontname = "Arial"; }

Quantitative Data on Phytoalexin Production

The accumulation of ent-CPP-derived phytoalexins is a dynamic process that varies depending on the plant species, the elicitor, and the time after induction. The following tables summarize some of the reported quantitative data on the production of major rice phytoalexins.

Table 1: Momilactone Accumulation in Rice in Response to Elicitors

ElicitorRice MaterialMomilactone A (µg/g fresh weight)Momilactone B (µg/g fresh weight)Reference
UV irradiationRice leaves (cv. Nipponbare)~1.5~0.5[23]
ChitosanRice leaves (cv. Nipponbare)~2.0~0.8[23]
Copper Chloride (CuCl₂)Rice leaves (cv. Nipponbare)~3.5~1.2[23][28]
Magnaporthe oryzae infection (4 dpi)Resistant rice line~50-100~20-40[29]
Magnaporthe oryzae infection (4 dpi)Susceptible rice line~10-20~5-10[29]

Table 2: Phytocassane Accumulation in Rice in Response to Elicitors

ElicitorRice MaterialTotal Phytocassanes (A-E) (µg/g fresh weight)Reference
Cholic Acid (1 mM)Rice leaves (cv. Nipponbare)~60[30]
Fungal Cerebroside (10 µg/mL)Rice leaves (cv. Nipponbare)~40[30]
Magnaporthe oryzae infection (4 dpi)Resistant rice line~150-250[29]
Magnaporthe oryzae infection (4 dpi)Susceptible rice line~30-50[29]

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthase (CPS) Activity

This protocol describes the in vitro characterization of CPS enzyme activity.

Materials:

  • Recombinant CPS enzyme, purified

  • Geranylgeranyl diphosphate (GGPP) substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT

  • Alkaline phosphatase

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up the enzyme reaction in a glass vial by combining the assay buffer, a known concentration of recombinant CPS enzyme, and GGPP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • To dephosphorylate the product for GC-MS analysis, add alkaline phosphatase and incubate further.

  • Extract the dephosphorylated product (ent-copalol) with an equal volume of hexane.

  • Analyze the hexane extract by GC-MS to identify and quantify the ent-copalol produced.

Protocol 2: Extraction and Quantification of Diterpenoid Phytoalexins from Rice Leaves by GC-MS

This protocol outlines the extraction and analysis of diterpenoid phytoalexins from plant tissue.[31][32]

Materials:

  • Rice leaves (treated with elicitor or control)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol or ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Harvest rice leaves and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with the extraction solvent by vortexing and sonication.

  • Centrifuge the mixture to pellet the cell debris and collect the supernatant.

  • Concentrate the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent and purify using an SPE cartridge to remove interfering compounds.

  • Elute the phytoalexins from the SPE cartridge and concentrate the eluate.

  • Analyze the purified extract by GC-MS. Identification of phytoalexins is based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by comparing the peak areas to a standard curve.

Protocol 3: Phytoalexin Elicitation in Rice Cell Suspension Cultures

This protocol describes the induction of phytoalexin production in rice cell cultures using elicitors.[33][34]

Materials:

  • Established rice cell suspension culture

  • Elicitor solution (e.g., chitosan, fungal cell wall extract, or cholic acid)

  • Culture medium (e.g., N6 medium)

  • Shaker incubator

Procedure:

  • Subculture the rice cells into fresh medium.

  • Add the elicitor solution to the cell culture at a predetermined concentration. A mock treatment with the solvent used for the elicitor should be used as a control.

  • Incubate the cell cultures on a rotary shaker in the dark.

  • Harvest the cells and the culture medium at different time points after elicitation.

  • Extract the phytoalexins from the cells and the medium separately using the protocol described above (Protocol 2).

  • Analyze the extracts to quantify the accumulation of phytoalexins over time.

Protocol 4: Transient Gene Expression Assay in Rice Protoplasts

This protocol allows for the rapid analysis of promoter activity of phytoalexin biosynthetic genes.[11][13][15][18][19][20][21]

Materials:

  • Young rice seedlings

  • Enzyme solution for protoplast isolation (containing cellulase and macerozyme)

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMG solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

  • PEG-calcium transfection buffer (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl₂)

  • Plasmid DNA: a reporter construct containing the promoter of a phytoalexin biosynthetic gene fused to a reporter gene (e.g., luciferase or GFP), and a control plasmid with a constitutively expressed reporter for normalization.

Procedure:

  • Protoplast Isolation:

    • Cut rice seedling shoots into fine strips and incubate in the enzyme solution with gentle shaking.

    • Filter the digest to separate the protoplasts from undigested tissue.

    • Wash the protoplasts with W5 solution and resuspend in MMG solution.

  • PEG-mediated Transformation:

    • Mix the isolated protoplasts with the plasmid DNA.

    • Add the PEG-calcium transfection buffer and incubate to facilitate DNA uptake.

    • Wash the protoplasts to remove the PEG solution and resuspend in a suitable incubation buffer.

  • Incubation and Reporter Assay:

    • Incubate the transformed protoplasts in the dark for 16-24 hours to allow for gene expression.

    • If studying elicitor effects, the elicitor can be added to the incubation buffer.

    • Harvest the protoplasts and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader or microscope.

    • Normalize the reporter activity of the test promoter to that of the control plasmid to account for variations in transformation efficiency.

// Nodes start [label="Start: Hypothesis on Gene Regulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; promoter_cloning [label="Clone Promoter of\nPhytoalexin Biosynthetic Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reporter_construct [label="Create Reporter Construct\n(Promoter::LUC/GFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protoplast_isolation [label="Isolate Rice Protoplasts", fillcolor="#34A853", fontcolor="#FFFFFF"]; transformation [label="PEG-mediated\nProtoplast Transformation", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate and Treat\nwith Elicitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reporter_assay [label="Measure Reporter Activity\n(Luminescence/Fluorescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> promoter_cloning; promoter_cloning -> reporter_construct; reporter_construct -> transformation; protoplast_isolation -> transformation; transformation -> incubation; incubation -> reporter_assay; reporter_assay -> data_analysis; } caption { label = "Workflow for promoter analysis."; fontsize = 10; fontname = "Arial"; }

Conclusion

This compound stands as a crucial metabolic hub, directing carbon flux towards either essential growth-regulating gibberellins or a diverse arsenal of defensive phytoalexins. Understanding the intricate regulation of its biosynthesis and downstream conversion is paramount for developing novel strategies to enhance plant disease resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of ent-CPP and its derivatives in plant biology, with potential applications in agriculture and the development of new pharmaceuticals.

References

The Expanding World of ent-Copalyl Diphosphate: A Technical Guide to Discovery and Characterization in Novel Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and characterization of ent-copalyl diphosphate (ent-CPP) in novel organisms. This document provides in-depth methodologies, quantitative data summaries, and visual pathway representations to facilitate further exploration of this key biosynthetic intermediate.

This compound (ent-CPP) is a crucial precursor in the biosynthesis of a vast array of bioactive diterpenoids, including the gibberellin plant hormones. The discovery of the enzymes responsible for its synthesis, this compound synthases (CPS), in an expanding range of organisms beyond plants, such as fungi and bacteria, has opened new avenues for drug discovery and synthetic biology.[1][2][3][4] This guide provides a technical framework for the identification and characterization of ent-CPP and its associated synthases in these novel biological contexts.

Quantitative Data Summary

The enzymatic characterization of ent-CPP synthases is fundamental to understanding their role and potential applications. Key kinetic parameters for ent-CPP synthases from various organisms are summarized below.

OrganismEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Streptomyces platensis CB00739PtmT2GGPP44 ± 51.8 ± 0.14.1 x 104[5][6]
Arabidopsis thalianaAtCPSGGPP-1.8-[5]

Note: Data for fungal and other bacterial ent-CPP synthases are less commonly reported in terms of specific kinetic constants. Often, characterization is focused on product identification and pathway elucidation.

Core Experimental Protocols

The following section details the essential experimental procedures for the discovery and characterization of ent-CPP synthases in novel organisms.

Protocol 1: Heterologous Expression and Purification of ent-CPP Synthase

This protocol describes the expression of a putative ent-CPP synthase gene in Escherichia coli and subsequent purification of the recombinant protein.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the full-length candidate ent-CPP synthase gene from the organism of interest using PCR.
  • Clone the amplified gene into a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging, to create the expression plasmid.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
  • Incubate the culture at a lower temperature (e.g., 20°C) for an extended period (e.g., 20 hours) to enhance soluble protein expression.[7]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Verify the purity and size of the protein using SDS-PAGE.

Protocol 2: In Vitro ent-CPP Synthase Enzyme Assay

This protocol outlines the procedure to determine the enzymatic activity of the purified ent-CPP synthase.

1. Reaction Setup:

  • Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM MOPS, pH 6.5), MgCl2 (1 mM), and the purified enzyme.[5]
  • Initiate the reaction by adding the substrate, geranylgeranyl diphosphate (GGPP).

2. Incubation and Reaction Quenching:

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
  • Quench the reaction by adding methanol.[5][6]

3. Product Analysis:

  • Centrifuge the quenched reaction to pellet any precipitated protein.
  • Analyze the supernatant for the presence of the product, ent-CPP, using HPLC or LC-MS.

Protocol 3: Product Identification by GC-MS

For volatile or semi-volatile diterpenes derived from ent-CPP, such as ent-kaurene, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique.

1. Sample Preparation:

  • For in vivo analysis in engineered microbes, extract the culture with an organic solvent like ethyl acetate.
  • For in vitro assays, the product ent-CPP is not directly analyzable by GC-MS. It must first be dephosphorylated to ent-copalol using an alkaline phosphatase. The resulting alcohol can then be extracted with an organic solvent.

2. GC-MS Analysis:

  • Concentrate the organic extract under a stream of nitrogen.
  • Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar DB-5 column).
  • Use a temperature program to separate the compounds.
  • Identify the product by comparing its retention time and mass spectrum with an authentic standard or with published data.

Signaling Pathways and Experimental Workflows

The characterization of a novel ent-CPP synthase is a multi-step process that involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry.

Gibberellin Biosynthesis Pathway in Fungi

In many fungi, the biosynthesis of gibberellins from GGPP involves a bifunctional enzyme, CPS/KS, which catalyzes the conversion of GGPP first to ent-CPP and then to ent-kaurene. This is a key difference from the pathway in higher plants where these two steps are typically catalyzed by separate enzymes.[1][3][8][9]

Gibberellin_Biosynthesis_Fungi GGPP Geranylgeranyl diphosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP CPS/KS (CPS domain) entKaurene ent-Kaurene entCPP->entKaurene CPS/KS (KS domain) Gibberellins Gibberellins entKaurene->Gibberellins Multi-step enzymatic reactions Experimental_Workflow Bioinformatics Bioinformatic Analysis (Gene Identification) Cloning Gene Cloning and Expression Vector Construction Bioinformatics->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Assay In Vitro Enzyme Assay with GGPP Purification->Assay Analysis Product Analysis (HPLC, LC-MS, GC-MS, NMR) Assay->Analysis Kinetics Kinetic Characterization (Km, kcat) Analysis->Kinetics

References

An In-depth Technical Guide to the Identification and Cloning of ent-Copalyl Diphosphate Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for identifying, cloning, and characterizing ent-copalyl diphosphate synthase (ent-CPS) genes. This enzyme is a critical component in the biosynthesis of a vast array of diterpenoids, including the gibberellin phytohormones, which are essential for plant growth and development, and various secondary metabolites with potential pharmaceutical applications.[1][2][3] The protocols and data presented herein are synthesized from established research to serve as a guide for professionals in molecular biology, biochemistry, and drug discovery.

Introduction to this compound Synthase

This compound synthase (CPS) is a type II diterpene cyclase that catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to this compound (ent-CPP).[1][4] This reaction is the committed step in the biosynthesis of gibberellins and other specialized diterpenoids.[5][6] In higher plants, ent-CPS is typically a monofunctional enzyme, while in fungi and mosses, it can be part of a bifunctional protein that also possesses ent-kaurene synthase activity.[1][7] The identification and cloning of ent-CPS genes are pivotal for understanding and engineering diterpenoid metabolic pathways, which can lead to the enhanced production of valuable natural products.[4][8]

The primary structure of ent-CPS proteins features a conserved DXDD motif, which is essential for its catalytic activity.[4][7][9] Site-directed mutagenesis of this motif has been shown to result in a loss of enzyme function.[8][9]

Gene Identification and Cloning Workflow

The general workflow for the identification and cloning of a novel ent-CPS gene involves several key stages, from initial gene discovery to functional validation of the encoded enzyme.

experimental_workflow cluster_discovery Gene Discovery cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_validation Functional Validation a Transcriptome Sequencing (e.g., from Andrographis paniculata) c Primer Design (with restriction sites) a->c b Homology-Based Search (BLAST against known CPS genes) b->c d PCR Amplification of full-length cDNA c->d e Restriction Digestion of PCR product and vector d->e f Ligation into Expression Vector (e.g., pET-28a) e->f g Transformation into E. coli (e.g., DH5α) f->g h Transformation into Expression Host (e.g., E. coli BL21(DE3)) g->h i Induction of Protein Expression (e.g., with IPTG) h->i j Cell Lysis and Protein Purification i->j k In Vitro Enzyme Assay (with GGPP substrate) j->k l Product Analysis (GC-MS, LC-MS) k->l m Confirmation of ent-CPP production l->m

Figure 1: General experimental workflow for ent-CPS gene identification and cloning.

Experimental Protocols

Candidate ent-CPS genes can be identified from transcriptome data of the target organism. For instance, in Andrographis paniculata, full-length transcriptome sequencing was used to find five putative ApCPS genes.[4] Alternatively, a homology-based approach using BLAST searches with known ent-CPS sequences against genomic or transcriptomic databases is a common strategy.[10] Terpene synthase genes are often classified into subfamilies, with ent-CPS belonging to the TPS-c subfamily.[11]

Protocol: PCR Amplification and Plasmid Construction [12][13][14][15]

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.

  • Primer Design: Design forward and reverse primers that anneal to the 5' and 3' ends of the full-length open reading frame of the candidate ent-CPS gene. Incorporate restriction enzyme sites into the primers for subsequent cloning into an expression vector. Add a 6-base pair leader sequence upstream of the restriction site to facilitate efficient digestion.[12][13]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the full-length cDNA.[13]

  • Purification of PCR Product: Purify the PCR product using a PCR purification kit or by excising the corresponding band from an agarose gel.[12][13]

  • Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET-28a(+)) with the chosen restriction enzymes.

  • Ligation: Ligate the digested PCR product into the linearized vector using T4 DNA ligase. A typical vector-to-insert molar ratio is 1:3.[12]

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation. Select for positive colonies on antibiotic-containing media.

  • Sequence Verification: Isolate the recombinant plasmid and verify the sequence of the insert by Sanger sequencing.

Protocol: Protein Expression in E. coli [4][16]

  • Transformation of Expression Host: Transform the sequence-verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture: Inoculate a single colony into Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic and grow at 37°C with shaking.[4]

  • Induction of Protein Expression: When the optical density at 600 nm (OD600) reaches 0.6–0.8, induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[4][16]

  • Incubation: Reduce the temperature to 16–20°C and continue to incubate for 16–20 hours to enhance the production of soluble protein.[4][16]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication on ice.

  • Protein Purification: If using a His-tagged vector like pET-28a(+), purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

Protocol: In Vitro Enzyme Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant ent-CPS enzyme, the substrate geranylgeranyl pyrophosphate (GGPP), and a suitable buffer containing MgCl2.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

  • Product Dephosphorylation: To facilitate analysis by gas chromatography, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to remove the diphosphate group from the ent-CPP product, yielding ent-copalol.

  • Extraction: Extract the dephosphorylated product with an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of ent-copalol, thereby verifying the function of the cloned ent-CPS gene.[4]

Data Presentation

Quantitative data from functional characterization studies are crucial for comparing the efficiency of different ent-CPS enzymes.

EnzymeSource OrganismExpression SystemProductTiterReference
ApCPS2Andrographis paniculataSaccharomyces cerevisiaeent-copalol35.6 mg/L[4][8]
SmCPSent/SmKSSalvia miltiorrhizaSaccharomyces cerevisiaeent-kaurene(not specified)[17]
AtCPS/AtKSArabidopsis thalianaArabidopsis thaliana (overexpression)ent-kaurene(increased levels)[5]

Signaling Pathway Context: Gibberellin Biosynthesis

ent-CPS catalyzes a crucial early step in the gibberellin (GA) biosynthetic pathway, which is essential for many aspects of plant growth and development.[5][18][19]

gibberellin_pathway GGPP Geranylgeranyl diphosphate (GGPP) CPS This compound synthase (CPS) GGPP->CPS ent_CPP This compound (ent-CPP) KS ent-Kaurene synthase (KS) ent_CPP->KS ent_Kaurene ent-Kaurene KO ent-Kaurene oxidase (KO) ent_Kaurene->KO ent_Kaurenoic_acid ent-Kaurenoic acid KAO ent-Kaurenoic acid oxidase (KAO) ent_Kaurenoic_acid->KAO GA12 GA12 Other_enzymes Other enzymes (GA20ox, GA3ox, etc.) GA12->Other_enzymes Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) CPS->ent_CPP KS->ent_Kaurene KO->ent_Kaurenoic_acid KAO->GA12 Other_enzymes->Bioactive_GAs

Figure 2: Simplified gibberellin biosynthetic pathway highlighting the role of ent-CPS.

This pathway begins in the plastids where GGPP is converted to ent-kaurene by the sequential action of ent-CPS and ent-kaurene synthase (KS).[3][20] Subsequent oxidation steps, catalyzed by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), occur in the endoplasmic reticulum, eventually leading to the production of GA12, the precursor to all other gibberellins.[20]

Conclusion

The identification and cloning of this compound synthase genes are fundamental for both basic research into plant metabolism and for applied biotechnology aimed at producing valuable diterpenoid compounds. The methodologies outlined in this guide, from computational gene discovery to heterologous expression and functional validation, provide a robust framework for researchers in this field. The ability to engineer the expression of these genes opens up possibilities for enhancing the production of pharmaceuticals, nutraceuticals, and other high-value chemicals.

References

An In-depth Technical Guide to the Enzymatic Conversion of GGPP to ent-Copalyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP). This crucial reaction is the first committed step in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. The enzyme responsible for this cyclization reaction is this compound synthase (CPS), a class II diterpene cyclase. Understanding the intricacies of this enzymatic process is vital for applications in agriculture, biotechnology, and drug development, particularly in the context of developing plant growth regulators and exploring novel therapeutic agents derived from diterpenoids.

The Core Reaction: From a Linear Precursor to a Bicyclic Intermediate

The enzymatic conversion of the linear C20 isoprenoid precursor, GGPP, to the bicyclic diterpene intermediate, ent-CPP, is a cornerstone of specialized metabolism in plants and some fungi. This reaction is catalyzed by this compound synthase (CPS), also known as ent-kaurene synthase A.[1] The enzyme belongs to the family of isomerases, specifically intramolecular lyases, and is classified under EC 5.5.1.13.[1]

The reaction involves a protonation-initiated cyclization cascade. The process begins with the protonation of the terminal double bond of GGPP, followed by a series of intramolecular additions to form the characteristic bicyclic structure of ent-CPP. This conversion is a critical regulatory point in the gibberellin biosynthetic pathway.[2]

The Enzyme: this compound Synthase (CPS)

This compound synthase is a fascinating enzyme with a modular domain architecture. In higher plants, CPS is typically a monomeric protein.[1] However, in fungi and mosses, it can exist as a bifunctional enzyme with an associated ent-kaurene synthase activity on the same polypeptide chain.[1]

The structure of CPS from Arabidopsis thaliana reveals three α-helical domains: α, β, and γ. The active site for the class II cyclization of GGPP to ent-CPP is located at the interface of the β and γ domains.[3] A key conserved motif, DXDD, is found in the active site and is crucial for catalysis, with the central aspartate residue acting as the catalytic acid.[4][5]

Quantitative Data on this compound Synthase Activity

The catalytic efficiency and optimal functioning of CPS are influenced by several factors, including substrate concentration, pH, temperature, and the presence of divalent metal ions. The following tables summarize key quantitative data for CPS from different organisms.

Enzyme SourceKm (µM) for GGPPkcat (s-1)Optimal pHOptimal Temperature (°C)Divalent Cation RequirementReference
Arabidopsis thaliana (rAtCPS)0.4 ± 0.10.09 ± 0.017.5 - 8.0Not specifiedMg2+[2]
Oryza sativa (OsCPS1)Not specifiedNot specified~7.5~30Mg2+, Mn2+, Co2+[6]
Oryza sativa (OsCPS2/OsCyc2)Not specifiedNot specified~7.5~30Mg2+, Mn2+, Co2+[6]
Streptomyces platensis (PtmT2)1.9 ± 0.30.021 ± 0.0016.530Mg2+[7][8]

Table 1: Kinetic Parameters and Optimal Conditions for this compound Synthases.

Divalent metal ions, particularly Mg2+, play a significant role in the activity of CPS, although they are not strictly required for the protonation-initiated cyclization mechanism itself.[3][9] It is suggested that the divalent cation is important for substrate binding, potentially by coordinating with the pyrophosphate moiety of GGPP.[3][9]

Enzyme SourceDivalent CationEffect on ActivityReference
Arabidopsis thaliana (rAtCPS)Mg2+Activation; synergistic substrate inhibition with GGPP[2]
Streptomyces platensis (PtmT2)Mg2+Highest activity[8]
Streptomyces platensis (PtmT2)Mn2+, Co2+, Ni2+Lower activity than Mg2+[8]

Table 2: Effect of Divalent Cations on this compound Synthase Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of GGPP to ent-CPP.

Recombinant Expression and Purification of this compound Synthase

This protocol describes the expression of recombinant CPS in Escherichia coli and its subsequent purification.

  • Gene Cloning and Expression Vector Construction: The coding sequence for the CPS gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which often includes an N-terminal His6-tag for affinity purification.

  • Transformation and Culture Growth: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance the production of soluble protein.[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol).[7] Lysis is performed by sonication on ice. The cell lysate is then centrifuged to pellet the cell debris.

  • Affinity Chromatography: The supernatant containing the soluble His-tagged CPS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant CPS is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • His-tag Cleavage (Optional): If required, the His6-tag can be cleaved from the purified protein using a specific protease, such as TEV (Tobacco Etch Virus) protease.[7] A second round of Ni-NTA chromatography is then performed to remove the cleaved tag and the protease.

  • Size-Exclusion Chromatography: As a final purification step, the protein can be subjected to size-exclusion chromatography to remove any remaining impurities and to buffer-exchange the protein into a suitable storage buffer.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol outlines the procedure for measuring the enzymatic activity of purified CPS.

  • Reaction Mixture Preparation: A typical reaction mixture contains the purified CPS enzyme, the substrate GGPP, and a suitable buffer with a specific pH and divalent cation concentration. An example reaction buffer is 50 mM MOPS, pH 6.5, containing 1 mM MgCl2.[7]

  • Enzyme Reaction: The reaction is initiated by the addition of the substrate GGPP to the pre-warmed reaction mixture containing the enzyme. The reaction is incubated at the optimal temperature for the specific CPS being studied (e.g., 30°C) for a defined period.

  • Reaction Termination: The enzymatic reaction is terminated. One method is the addition of a thiol-directed alkylating agent like N-ethylmaleimide (NEM) if the enzyme is sensitive to it. Alternatively, the reaction can be stopped by adding a solvent like methanol.[7]

  • Product Dephosphorylation: For analysis by Gas Chromatography (GC), the pyrophosphate group of the ent-CPP product must be removed. This is achieved by treating the reaction mixture with an alkaline phosphatase.

  • Product Extraction: The dephosphorylated product, ent-copalol, is extracted from the aqueous reaction mixture using an organic solvent such as n-hexane.[10]

  • Product Analysis: The extracted product is then analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

This protocol details the analysis of the enzymatic reaction product, ent-copalol, using GC-MS.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the analysis. A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[10]

  • Injection and Separation: A small volume (e.g., 1 µL) of the extracted sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 280°C).[10] The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A typical temperature program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[10]

  • Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

  • Identification and Quantification: The identity of the ent-copalol peak is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be performed by integrating the peak area and comparing it to a standard curve generated with known concentrations of the ent-copalol standard. The characteristic m/z for ent-copalol is 290.[10]

Product Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation, the purified product can be analyzed by NMR spectroscopy.

  • Large-Scale Production and Purification: To obtain sufficient material for NMR analysis, a large-scale enzymatic reaction is performed. The ent-CPP product is then purified, often using High-Performance Liquid Chromatography (HPLC).[7][8]

  • NMR Sample Preparation: The purified ent-CPP is dissolved in a suitable deuterated solvent.

  • NMR Data Acquisition: 1H, 13C, and 31P NMR spectra are acquired on a high-field NMR spectrometer.[7][8]

  • Structure Confirmation: The obtained NMR data is compared with published literature values for ent-CPP to confirm its structure and stereochemistry.[7]

Visualizing the Process: Diagrams and Pathways

The following diagrams, generated using the DOT language, illustrate the key aspects of the enzymatic conversion of GGPP to ent-CPP.

ReactionMechanism cluster_enzyme Enzyme Active Site GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate1 Protonated GGPP Intermediate GGPP->Intermediate1 + H+ entCPP This compound (ent-CPP) Intermediate2 Bicyclic Carbocation Intermediate Intermediate1->Intermediate2 Cyclization Intermediate2->entCPP - H+ CPS This compound Synthase (CPS)

Figure 1: The reaction mechanism for the conversion of GGPP to ent-CPP.

GibberellinPathway GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP CPS entKaurene ent-Kaurene entCPP->entKaurene KS GA12 GA12 entKaurene->GA12 KO, KAO BioactiveGAs Bioactive Gibberellins (e.g., GA1, GA3, GA4) GA12->BioactiveGAs GA Oxidases

Figure 2: The gibberellin biosynthetic pathway.

ExperimentalWorkflow start Start clone Gene Cloning & Vector Construction start->clone express Recombinant Protein Expression in E. coli clone->express purify Protein Purification (Affinity & Size-Exclusion Chromatography) express->purify assay In Vitro Enzyme Assay purify->assay analysis Product Analysis (GC-MS, NMR) assay->analysis data Data Interpretation & Kinetic Analysis analysis->data end End data->end

Figure 3: A typical experimental workflow for studying CPS.

Conclusion

The enzymatic conversion of GGPP to ent-CPP by this compound synthase is a pivotal reaction in the biosynthesis of gibberellins and other diterpenoids. A thorough understanding of the enzyme's structure, mechanism, and kinetics, coupled with robust experimental protocols, is essential for researchers in plant biology, biochemistry, and drug discovery. This technical guide provides a solid foundation of knowledge and practical methodologies to facilitate further investigation and application of this important enzymatic transformation. The continued exploration of CPS from diverse organisms will undoubtedly unveil new insights into the evolution of specialized metabolism and offer novel opportunities for biotechnological innovation.

References

Function of ent-Copalyl Diphosphate in Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ent-Copalyl diphosphate (ent-CPP) is a pivotal bicyclic diterpenoid intermediate that serves as the last common precursor for primary metabolism leading to gibberellin phytohormones and the first committed precursor for a vast and structurally diverse array of secondary metabolites. The formation of ent-CPP from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), is catalyzed by the enzyme this compound synthase (CPS). This reaction represents a critical branch point in plant and microbial metabolism, channeling carbon flux towards thousands of specialized diterpenoids, many of which possess significant pharmacological and biotechnological value. This guide provides an in-depth overview of the function of ent-CPP, the enzymology of its synthesis, its role in key metabolic pathways, quantitative data on relevant enzymes and metabolite production, detailed experimental protocols, and visual diagrams of the core biological processes.

The Role of ent-CPP Synthase (CPS)

The synthesis of ent-CPP is the gateway to the world of ent-diterpenoids. This reaction is a protonation-initiated cycloisomerization of the acyclic GGPP molecule.[1][2]

  • Enzyme Class: The enzyme responsible, ent-CPP synthase (CPS), is a Class II diterpene cyclase. These enzymes utilize acid-base catalysis, initiated by protonation of the terminal double bond of GGPP, to form the bicyclic labdane-type skeleton of ent-CPP.[3]

  • Catalytic Mechanism: The active site of plant CPSs typically contains a conserved DxDD motif. However, the key catalytic group is often an active site water molecule activated by a histidine-asparagine dyad, which acts as the catalytic base.[2] Site-directed mutagenesis of these residues can alter the product outcome, for instance, leading to hydroxylated ent-CPP analogs, highlighting the enzyme's evolutionary plasticity.[2]

  • Structural Architecture: Plant CPSs exhibit a modular three-domain structure (α, β, γ). The active site for the Class II cyclization resides at the interface of the β and γ domains.[3] This is distinct from Class I terpene synthases, which catalyze subsequent reactions and whose active site is located in the α domain.[3]

Metabolic Pathways Originating from ent-CPP

ent-CPP is a fundamental branching point, directing carbon flow into either essential primary metabolism or specialized secondary metabolism.

Primary Metabolism: Gibberellin Biosynthesis

In all vascular plants, ent-CPP is an obligatory intermediate in the biosynthesis of gibberellins (GAs), a class of phytohormones crucial for growth and development, including stem elongation and germination.[4] Following its synthesis in plastids, ent-CPP is converted by a Class I diterpene synthase, ent-kaurene synthase (KS), to form the tetracyclic hydrocarbon ent-kaurene.[4] This is subsequently oxidized to form the various active GAs.

Secondary Metabolism: A Universe of Diterpenoids

The true diversity of diterpenoids arises from pathways that diverge at ent-CPP. Plants and microbes have evolved distinct CPS enzymes and downstream synthases to produce a wide array of secondary metabolites with ecological functions, such as defense.

  • Phytoalexins: In response to pathogen attack, many plants induce the expression of a specific CPS isozyme to produce ent-CPP for phytoalexin (antimicrobial compound) biosynthesis.[4] For example, rice possesses two CPS enzymes; OsCPS1 is dedicated to GA synthesis, while OsCPS2 is induced upon fungal infection to produce phytoalexins like oryzalexins and phytocassanes.[5]

  • Andrographolides: In the medicinal plant Andrographis paniculata, ent-CPP is the precursor to ent-copalol, which is the backbone for andrographolides, compounds known for their anti-inflammatory and anti-viral properties.[1][6]

  • Other Bioactive Diterpenoids: ent-CPP is the starting point for thousands of other compounds, including the precursors to sweeteners like steviol glycosides (via ent-kaurene) and compounds with cytotoxic or antimicrobial activities.

Data Presentation

Quantitative data related to ent-CPP synthase activity and the production of downstream metabolites are crucial for research and metabolic engineering efforts.

Table 1: Kinetic and Biochemical Properties of select ent-CPP Synthases (CPS)

Enzyme (Source Organism) Substrate K_m (μM) k_cat (s⁻¹) Optimal pH Optimal Temp (°C) Divalent Cation Notes
OsCPS1 (Rice) GGPP ~5-6 N/A 7.0 30 Mg²⁺ Involved in gibberellin biosynthesis. Activity inhibited by substrate concentrations >50 μM and by the inhibitor Amo-1618.[5]
OsCPS2/OsCyc2 (Rice) GGPP ~5-6 N/A 7.0 30 Mg²⁺ Involved in phytoalexin biosynthesis. Activity is not significantly inhibited by high substrate concentrations or Amo-1618.[5]
PtmT2 (S. platensis) GGPP 0.9 ± 0.2 0.045 ± 0.002 6.5 30-37 Mg²⁺, Mn²⁺ Bacterial CPS; exhibits significant substrate inhibition.[7]

| ApCPS2 (A. paniculata) | GGPP | N/A | N/A | N/A | N/A | Mg²⁺ | Characterized as having the best activity among 5 screened CPSs for producing ent-CPP exclusively.[1][6] |

N/A: Data not available in the cited sources.

Table 2: Production Titers of ent-CPP-Derived Metabolites in Engineered Microorganisms

Product Host Organism Precursor Pathway Titer (mg/L) Reference
ent-Copalol Saccharomyces cerevisiae MVA Pathway + ApCPS2 35.6 [6]
ent-Kaurene Escherichia coli MEP Pathway + SrCPPS/KS 578 (Source from previous search)

| Cembratriene-ol | Escherichia coli | MVA Pathway | 371.2 |[6] |

Mandatory Visualizations

Signaling and Metabolic Pathways

Metabolic_Fate_of_entCPP cluster_0 Upstream Pathway (Plastid) cluster_1 Central Branch Point cluster_2 Primary Metabolism cluster_3 Secondary Metabolism GGPP Geranylgeranyl-PP (GGPP) entCPP ent-Copalyl-PP (ent-CPP) GGPP->entCPP ent-CPP Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase (KS) Phytoalexins Phytocassanes, Oryzalexins entCPP->Phytoalexins Kaurene Synthase-Like (KSL) Andrographolides Andrographolides entCPP->Andrographolides Abietanes Abietane Diterpenoids (e.g., Ferruginol) entCPP->Abietanes Other Other Diterpenoid Scaffolds entCPP->Other Gibberellins Gibberellins (GAs) (Phytohormones) entKaurene->Gibberellins Multiple Steps (P450s, etc.)

Caption: Metabolic fate of ent-CPP as a key branch point.

Regulatory_Split cluster_primary Primary Metabolism (Constitutive) cluster_secondary Secondary Metabolism (Inducible) GGPP GGPP Pool OsCPS1 OsCPS1 (Housekeeping Gene) GGPP->OsCPS1 OsCPS2 OsCPS2 (Defense Gene) GGPP->OsCPS2 GA Gibberellins OsCPS1->GA ent-CPP intermediate Phytoalexins Phytoalexins OsCPS2->Phytoalexins ent-CPP intermediate Inducer Pathogen Elicitor Inducer->OsCPS2 Induces Transcription

Caption: Regulatory split of ent-CPP synthesis in rice.

Experimental Workflows

Experimental_Workflow A 1. Gene Identification (e.g., Plant Transcriptome Mining) B 2. Gene Cloning & Vector Construction (e.g., pET Expression Vector) A->B C 3. Heterologous Expression (e.g., E. coli BL21(DE3)) B->C D 4. Cell Lysis & Protein Purification (e.g., Sonication, Ni-NTA affinity) C->D E 5. In Vitro Enzyme Assay (Incubate Purified CPS with GGPP) D->E F 6. Product Extraction (e.g., Hexane Overlay, Dephosphorylation) E->F G 7. Product Analysis & Identification (GC-MS, LC-MS, NMR) F->G

Caption: Workflow for functional characterization of a CPS gene.

Experimental Protocols

Protocol for Heterologous Expression and Purification of ent-CPP Synthase

This protocol describes the expression of a His-tagged CPS in E. coli and its subsequent purification.

  • Transformation:

    • Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the codon-optimized CPS gene fused to a 6xHis tag.[1][8]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 100 mg/L ampicillin or 50 mg/L kanamycin) and incubate overnight at 37°C.[1]

  • Protein Expression:

    • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).

    • Use the starter culture to inoculate 1 L of Terrific Broth (TB) or LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]

    • Cool the culture to 16-20°C, then induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[2]

    • Continue incubation at the lower temperature (16-20°C) for 16-20 hours with shaking.[1][2]

  • Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Bis-Tris pH 6.8, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors).[2]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C) to remove cell debris.[2]

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme).

    • Wash the column with Wash Buffer (Lysis Buffer + 20 mM imidazole).

    • Elute the His-tagged CPS protein with Elution Buffer (Lysis Buffer + 250 mM imidazole).[2]

    • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Desalt or dialyze into a suitable storage buffer.

Protocol for In Vitro Assay of ent-CPP Synthase Activity

This protocol determines the activity of the purified CPS enzyme.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume, add:

      • 50 µL of 2x Assay Buffer (100 mM Bis-Tris pH 7.0, 200 mM KCl, 20 mM MgCl₂, 2 mM DTT)

      • Purified CPS enzyme (1-5 µg)

      • Nuclease-free water to bring the volume to 90 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of a 10x GGPP substrate solution (final concentration typically 10-50 µM).

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction and Dephosphorylation:

    • Quench the reaction by adding 100 µL of methanol.[7]

    • To analyze the resulting ent-CPP (which is non-volatile) by GC-MS, it must be dephosphorylated to the corresponding alcohol, ent-copalol. Add 10 units of alkaline phosphatase and incubate at 37°C for 2-4 hours.

    • Extract the dephosphorylated product by adding 500 µL of n-hexane (or ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.[1]

  • Analysis:

    • Carefully transfer the upper organic layer (containing ent-copalol) to a new vial for analysis by GC-MS.

Protocol for GC-MS Analysis of Diterpene Products

This protocol outlines a general method for analyzing neutral diterpenes like ent-copalol or ent-kaurene.

  • Sample Preparation:

    • The hexane or ethyl acetate extract from the enzyme assay or a microbial culture extraction can be used directly.

    • Concentrate the sample under a gentle stream of nitrogen if necessary and resuspend in a known volume of solvent.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent GC or similar, equipped with a capillary column suitable for terpenes (e.g., HP-5ms, DB-5).

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI), 70 eV.[1]

      • Scan Range: m/z 40-500.[1]

      • Ion Source Temperature: 230°C.[1]

  • Data Analysis:

    • Identify the product peak by comparing its retention time and mass spectrum with an authentic standard (if available) or by matching the fragmentation pattern to libraries (e.g., NIST). The mass spectrum of dephosphorylated ent-CPP (ent-copalol) will show a characteristic molecular ion and fragmentation pattern.

Conclusion

This compound stands as a cornerstone of diterpenoid metabolism. Its synthesis by ent-CPP synthase is a highly regulated and evolutionarily significant step that enables the production of both essential phytohormones and a vast arsenal of specialized secondary metabolites. A thorough understanding of the enzymes, pathways, and regulatory mechanisms centered on ent-CPP is fundamental for advancements in natural product discovery, drug development, and the synthetic biology-based production of high-value chemicals. The protocols and data presented herein provide a foundational framework for researchers to explore and manipulate this critical biosynthetic hub.

References

Unraveling the Catalytic Core: An In-depth Technical Guide to the Active Site and Catalytic Residues of ent-Copalyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate synthase (ent-CPS) represents a critical control point in the biosynthesis of gibberellins, a class of phytohormones essential for numerous aspects of plant growth and development.[1] This enzyme catalyzes the first committed step in the gibberellin pathway: the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGPP), to form this compound (ent-CPP).[2] Understanding the intricate architecture of the ent-CPS active site and the precise roles of its catalytic residues is paramount for developing strategies to modulate gibberellin biosynthesis for agricultural applications and for the rational design of specific inhibitors for research and potential therapeutic purposes. This technical guide provides a comprehensive overview of the ent-CPS active site, a summary of key catalytic residues derived from mutagenesis studies, detailed experimental protocols for its characterization, and a visualization of its place within the broader gibberellin signaling pathway.

The Architecture of the ent-CPS Active Site

Crystallographic studies of ent-CPS, particularly from Arabidopsis thaliana (AtCPS), have revealed a complex three-dimensional structure comprising three helical domains: α, β, and γ.[2] Unlike some other terpene cyclases, the functional active site of ent-CPS is located at the interface of the β and γ domains.[2] This active site cavity is meticulously shaped to bind the flexible GGPP substrate and orchestrate a complex carbocation-driven cyclization cascade.

A key feature of the class II terpene cyclases, including ent-CPS, is the presence of a conserved DXDD motif .[2] In AtCPS, this motif is represented as D³⁷⁷IDD. The central aspartate residue, Asp379 (D379) , plays the pivotal role of the general acid , initiating catalysis by protonating the terminal double bond of GGPP.[2] The critical nature of this residue is underscored by site-directed mutagenesis studies, where its replacement with alanine (D379A) leads to a drastic reduction in catalytic activity.[1]

The active site is not merely a static scaffold but a dynamic environment. Substrate binding induces conformational changes, and a network of precisely positioned amino acid residues and water molecules facilitates the catalytic process.

Key Catalytic and Substrate-Binding Residues

Site-directed mutagenesis, coupled with kinetic analysis and structural studies, has been instrumental in elucidating the roles of specific amino acid residues within and surrounding the active site of ent-CPS.

The Catalytic Acid:

  • Asp379 (in AtCPS): As the proton donor, this residue is indispensable for initiating the cyclization cascade. Mutation to alanine severely impairs enzyme function.[1]

The Catalytic Base:

  • A Histidine-Asparagine Dyad (H263 and N322 in AtCPS): A water molecule, activated by a hydrogen-bonding network with Histidine 263 and Asparagine 322, is proposed to act as the catalytic base. This activated water molecule is responsible for deprotonating the final carbocation intermediate to yield the ent-CPP product.[3]

Residues of the "Proton Wire":

  • Asn425, Thr421, Arg340, and Asp503 (in AtCPS): These residues, along with structured water molecules, form a "proton wire."[4] This network is believed to facilitate the transfer of protons to and from the general acid (D379) during the catalytic cycle, ensuring efficient catalysis.[4]

Magnesium Ion Coordination:

  • Glu211 (in AtCPS): While the catalytic mechanism of class II terpene cyclases does not directly require metal ions for the cyclization chemistry itself, ent-CPS activity is enhanced by the presence of Mg²⁺.[4] The conserved residue Glutamate 211 is positioned near the diphosphate moiety of the substrate and is thought to be a ligand for a magnesium ion, which likely plays a role in substrate binding and orientation.[4]

Aromatic Residues:

  • The active site of ent-CPS contains several conserved aromatic residues. While initially hypothesized to play a significant role in stabilizing carbocation intermediates through cation-π interactions, extensive mutagenesis studies on these residues in AtCPS have suggested they may have more of a structural role in maintaining the active site architecture.[5]

Quantitative Analysis of ent-CPS Mutants

The functional importance of active site residues is quantitatively assessed by determining the kinetic parameters of mutant enzymes and comparing them to the wild-type. The following table summarizes key kinetic data for a critical catalytic mutant of Arabidopsis thaliana ent-CPS (AtCPS).

EnzymeMgCl₂ (mM)kcat (s⁻¹)KM (µM)Ki (µM)
rAtCPS:D379A 0.1(3 ± 1) x 10⁻⁵11 ± 3>100
1(2.0 ± 0.8) x 10⁻⁴10 ± 4>100
10(3 ± 1) x 10⁻⁴13 ± 5>100

Table 1: Kinetic parameters of the rAtCPS:D379A mutant. Data extracted from Prisic, S., & Peters, R. J. (2007). Synergistic Substrate Inhibition of this compound Synthase. Plant Physiology, 144(1), 445–454.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of ent-CPS.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions in the ent-CPS coding sequence to probe the function of individual residues.

Methodology (based on QuikChange™ PCR protocol):

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid DNA containing the wild-type ent-CPS gene as the template and the mutagenic primers. The PCR cycling parameters are typically:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for at least 1 hour at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue).

  • Selection and Sequencing: Select transformed colonies on appropriate antibiotic-containing media. Isolate plasmid DNA and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant ent-CPS for in vitro characterization.

Methodology (for E. coli expression with a His-tag):

  • Transformation: Transform the expression plasmid containing the His-tagged ent-CPS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed E. coli in a large volume of Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ent-CPS from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and prepare it for downstream applications.

  • Purity Assessment: Assess the purity of the recombinant protein by SDS-PAGE.

Enzyme Kinetic Assay

Objective: To determine the kinetic parameters (kcat, Km, Ki) of wild-type and mutant ent-CPS.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT, and varying concentrations of the substrate GGPP.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ent-CPS enzyme.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period, ensuring that the reaction velocity is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as EDTA or by rapid freezing.

  • Product Analysis: Analyze the formation of the product, ent-CPP, using methods such as gas chromatography-mass spectrometry (GC-MS) after dephosphorylation of the product to the corresponding alcohol, or by radio-TLC if using a radiolabeled substrate.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (or a suitable model for substrate inhibition if observed) using non-linear regression analysis to determine the kinetic parameters.

Product Analysis by GC-MS

Objective: To identify and quantify the diterpene products of the ent-CPS reaction.

Methodology:

  • Enzymatic Reaction and Dephosphorylation: Perform the enzyme assay as described above. After the reaction, treat the mixture with a phosphatase (e.g., alkaline phosphatase) to remove the diphosphate group from the ent-CPP product, yielding the corresponding alcohol, ent-copalol.

  • Extraction: Extract the dephosphorylated products from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.

  • Derivatization (Optional): For improved volatility and chromatographic separation, the extracted alcohols can be derivatized, for example, by silylation.

  • GC-MS Analysis: Inject the extracted and optionally derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature.

    • Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

  • Identification and Quantification: Identify the product by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the product by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the gibberellin biosynthesis pathway, a typical experimental workflow for site-directed mutagenesis, and the process of enzyme purification.

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_CPS This compound synthase (ent-CPS) GGPP->ent_CPS Cyclization ent_CPP This compound (ent-CPP) KS ent-Kaurene synthase (KS) ent_CPP->KS Cyclization ent_Kaurene ent-Kaurene P450s Cytochrome P450 monooxygenases ent_Kaurene->P450s Oxidation GA12 GA12 GAox GA oxidases GA12->GAox Further Oxidations Bioactive_GAs Bioactive Gibberellins (e.g., GA4) ent_CPS->ent_CPP KS->ent_Kaurene P450s->GA12 GAox->Bioactive_GAs Site_Directed_Mutagenesis_Workflow cluster_pcr PCR Amplification cluster_digestion Template Removal cluster_transformation Transformation and Selection cluster_verification Verification primer_design 1. Design Mutagenic Primers pcr_reaction 2. Perform PCR with High-Fidelity Polymerase primer_design->pcr_reaction dpni_digest 3. Digest Parental (methylated) Template with DpnI pcr_reaction->dpni_digest transformation 4. Transform into Competent E. coli dpni_digest->transformation selection 5. Select Colonies on Antibiotic Media transformation->selection sequencing 6. Verify Mutation by DNA Sequencing selection->sequencing Protein_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis and Clarification cluster_chromatography Affinity Chromatography cluster_final Final Steps expression 1. Induce Protein Expression in E. coli lysis 2. Harvest and Lyse Cells expression->lysis clarification 3. Clarify Lysate by Centrifugation lysis->clarification binding 4. Bind Lysate to Ni-NTA Resin clarification->binding washing 5. Wash Away Unbound Proteins binding->washing elution 6. Elute His-tagged Protein washing->elution dialysis 7. Buffer Exchange/Dialysis elution->dialysis sds_page 8. Assess Purity by SDS-PAGE dialysis->sds_page

References

Regulation of ent-Copalyl Diphosphate Synthase Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of ent-copalyl diphosphate synthase (CPS) gene expression is a critical control point in the biosynthesis of gibberellins (GAs) and various diterpenoid natural products. As the enzyme catalyzing the first committed step in GA biosynthesis, the transcriptional control of CPS genes is paramount for plant growth, development, and defense. This technical guide provides an in-depth overview of the molecular mechanisms governing CPS gene expression, focusing on hormonal and stress-related signaling pathways. It includes a compilation of quantitative expression data, detailed experimental protocols for key analytical techniques, and visual representations of the regulatory networks involved. This document is intended to serve as a comprehensive resource for researchers in plant biology, biotechnology, and drug development seeking to understand and manipulate this crucial enzymatic step.

Introduction

This compound synthase (CPS) is a key enzyme that catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to this compound (ent-CPP), the precursor for the entire family of gibberellin (GA) phytohormones.[1] GAs are tetracyclic diterpenoid compounds that regulate a wide array of developmental processes in higher plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Consequently, the regulation of CPS gene expression is a pivotal point for controlling the flux of metabolites into the GA biosynthetic pathway.

In several plant species, including rice (Oryza sativa), multiple isoforms of CPS exist, each with distinct biological functions. For instance, OsCPS1 is primarily involved in GA biosynthesis and is crucial for normal growth and development, while OsCPS2 is implicated in the production of phytoalexins, which are antimicrobial compounds involved in plant defense.[3] This functional diversification underscores the complex transcriptional regulation that governs the expression of different CPS genes in response to specific developmental and environmental cues.

This guide will delve into the signaling pathways that modulate CPS gene expression, with a particular focus on the roles of gibberellins and jasmonic acid. We will present quantitative data on CPS gene expression under various conditions, provide detailed protocols for essential molecular biology techniques used to study gene regulation, and visualize the intricate regulatory networks using signaling pathway diagrams.

Signaling Pathways Regulating CPS Gene Expression

The expression of CPS genes is tightly controlled by a complex interplay of signaling pathways, primarily those mediated by the phytohormones gibberellin and jasmonic acid.

Gibberellin Signaling Pathway

The gibberellin signaling pathway operates through a derepression mechanism, where the bioactive GA acts to remove the repressive effects of DELLA proteins. In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, bind to and inactivate various transcription factors, thereby repressing the expression of GA-responsive genes, including those involved in GA biosynthesis.

Key transcription factors that interact with DELLA proteins are the PHYTOCHROME INTERACTING FACTORS (PIFs).[4] When GA levels are low, DELLA proteins sequester PIFs, preventing them from binding to the promoters of their target genes.[5] Upon an increase in GA concentration, GA binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), leading to the formation of a GA-GID1-DELLA complex.[2] This complex is recognized by an F-box protein (SLY1 in Arabidopsis, GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[2] The degradation of DELLA proteins releases PIFs, allowing them to activate the transcription of GA-responsive genes.

While the direct binding of PIFs to the promoters of CPS genes is a subject of ongoing research, the GA-mediated degradation of DELLA proteins is known to upregulate the expression of GA biosynthetic genes, suggesting an indirect regulatory loop.[3]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA->GID1 DELLA DELLA Protein GID1->DELLA binds GID1->DELLA PIFs PIF Transcription Factors DELLA->PIFs sequesters SCF_SLY1_GID2 SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF_SLY1_GID2 Proteasome 26S Proteasome DELLA->Proteasome degradation CPS_Gene CPS Gene Expression PIFs->CPS_Gene activates PIFs->CPS_Gene SCF_SLY1_GID2->DELLA ubiquitinates SCF_SLY1_GID2->Proteasome GA_Biosynthesis GA Biosynthesis CPS_Gene->GA_Biosynthesis leads to

Caption: Gibberellin signaling pathway regulating gene expression.
Jasmonic Acid and Stress Signaling

The expression of certain CPS isoforms, particularly those involved in defense, is regulated by jasmonic acid (JA) and various biotic and abiotic stresses. In rice, the expression of OsCPS2 is induced by JA, UV irradiation, and pathogen attack.[6] This induction is mediated by specific cis-regulatory elements in the promoter region of the OsCPS2 gene.

One identified jasmonate-responsive element is the G(C)TCCTGA motif, which is distinct from other known JA-responsive elements like the G-box.[6][7] This element is recognized by specific transcription factors that are activated in response to JA signaling. The JA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in their resting state bind to and inhibit the activity of JA-responsive transcription factors. Upon JA accumulation, JAZ proteins are ubiquitinated by the SCF(COI1) E3 ubiquitin ligase complex and subsequently degraded, releasing the transcription factors to activate target gene expression, including OsCPS2.[8]

Jasmonic_Acid_Signaling_Pathway cluster_nucleus Nucleus JA Jasmonic Acid (JA) / Stress COI1 COI1 Receptor JA->COI1 binds JA->COI1 JAZ JAZ Repressor COI1->JAZ binds COI1->JAZ JA_TF JA-responsive Transcription Factor JAZ->JA_TF represses SCF_COI1 SCF (COI1) E3 Ubiquitin Ligase JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome degradation JARE JARE (cis-element) JA_TF->JARE binds to JA_TF->JARE SCF_COI1->JAZ ubiquitinates SCF_COI1->Proteasome OsCPS2_Gene OsCPS2 Gene Expression Phytoalexin_Biosynthesis Phytoalexin Biosynthesis OsCPS2_Gene->Phytoalexin_Biosynthesis leads to JARE->OsCPS2_Gene activates JARE->OsCPS2_Gene qRTPCR_Workflow RNA_Extraction 1. RNA Extraction (from plant tissue) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR 3. qRT-PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis 4. Data Analysis (2-ΔΔCt method) qRT_PCR->Data_Analysis Promoter_Assay_Workflow Plasmid_Construction 1. Plasmid Construction (Promoter-GUS/LUC) Transfection 3. PEG-mediated Transfection Plasmid_Construction->Transfection Protoplast_Isolation 2. Rice Protoplast Isolation Protoplast_Isolation->Transfection Reporter_Assay 4. Reporter Gene Assay (GUS/LUC) Transfection->Reporter_Assay ChIP_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (Specific Antibody) Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. DNA Purification Immunoprecipitation->DNA_Purification qPCR_Analysis 5. qPCR Analysis DNA_Purification->qPCR_Analysis

References

The Central Role of ent-Copalyl Diphosphate in the Diterpenoid Metabolism of Non-Vascular Plants and Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate (ent-CPP) stands as a pivotal precursor molecule in the biosynthesis of a vast and diverse array of diterpenoids. In non-vascular plants, such as mosses and liverworts, and in various algal lineages, these diterpenoids play crucial roles in fundamental physiological processes, including development and defense. This technical guide provides a comprehensive overview of the current understanding of ent-CPP in these organisms, with a focus on its biosynthesis, downstream metabolic pathways, and the functional significance of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, drug development, and the study of plant evolution and metabolism.

This compound Biosynthesis

The formation of ent-CPP is the first committed step in the biosynthesis of a large family of diterpenoids. This reaction involves the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGDP). The enzymes responsible for this conversion are diterpene synthases (diTPSs), which exhibit notable diversity in their structure and function across different plant and algal groups.

In non-vascular plants, two distinct types of diTPSs have been identified for the production of ent-CPP and its subsequent conversion to ent-kaurene, a key intermediate in gibberellin biosynthesis. The moss Physcomitrella patens possesses a bifunctional diTPS, termed PpCPS/KS, which harbors both this compound synthase (CPS) and ent-kaurene synthase (KS) activity within a single polypeptide.[1][2] In contrast, the liverwort Marchantia polymorpha employs two separate, monofunctional enzymes: an ent-CPP synthase (MpCPS) and an ent-kaurene synthase (MpKS), a system analogous to that found in higher plants.[3][4]

The biosynthesis of the GGDP precursor itself occurs through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids of both non-vascular plants and algae.[5]

Table 1: Diterpene Synthase Types in Non-Vascular Plants

OrganismEnzyme TypeGene/Protein NameFunction
Physcomitrella patensBifunctionalPpCPS/KSCatalyzes the conversion of GGDP to ent-kaurene via ent-CPP.[1][2]
Marchantia polymorphaMonofunctionalMpCPS (MpDTPS3)Catalyzes the conversion of GGDP to ent-CPP.[3][6]
MonofunctionalMpKS (MpDTPS4)Catalyzes the conversion of ent-CPP to ent-kaurene.[3][6]

While the presence of diterpenoids in various algal lineages, particularly the green algae (Chlorophyta), is well-documented, the specific ent-CPP synthases have not been as extensively characterized as their counterparts in bryophytes.[7] However, the existence of the MEP pathway for GGDP synthesis in algae indicates the fundamental machinery for diterpenoid production is present.[5]

Downstream Pathways and Functional Roles

ent-CPP serves as a branch point for the synthesis of a multitude of diterpenoids with diverse biological functions. A primary downstream pathway is the biosynthesis of gibberellin (GA)-related compounds. While non-vascular plants do not produce the same bioactive GAs as vascular plants, they synthesize precursors such as ent-kaurenoic acid and GA12.[6][8]

In Marchantia polymorpha, these GA-related compounds, derived from ent-CPP, play a crucial role in mediating developmental responses to environmental cues, particularly light.[4][6][8][9] Specifically, they are involved in the response to far-red light, which signals shading by other plants. This response includes changes in thallus growth and the initiation of reproductive structures.[4][8][9]

Beyond their role in development, diterpenoids derived from ent-CPP are also implicated in plant defense, acting as phytoalexins and antimicrobial agents.[10] The rich diversity of sesquiterpenoids and diterpenoids found in liverworts like Marchantia polymorpha suggests a significant investment in chemical defense.[11][12]

Table 2: Quantitative Analysis of GA12 in Marchantia polymorpha

ConditionGA12 Concentration (pg/g fresh weight)
Continuous White Light~150
Continuous White Light + Far-Red Light~250

Data adapted from Sun et al. (2023).[6]

Signaling Pathways

The signaling pathway involving ent-CPP-derived molecules in response to far-red light in Marchantia polymorpha is beginning to be elucidated. This pathway involves the photoreceptor phytochrome, which perceives the far-red light signal. This signal is then transduced, leading to the upregulation of GA biosynthesis genes, including MpCPS. The resulting increase in GA-related compounds, such as GA12, modulates downstream transcriptional programs that control growth and development.[4][6][8][9] A key transcription factor in this pathway is MpPIF, which is essential for the far-red light-induced expression of GA biosynthesis genes.[13][14]

FarRed_Light_Signaling_Marchantia cluster_environment Environment cluster_cellular_components Cellular Components Far-Red Light Far-Red Light Phytochrome Phytochrome Far-Red Light->Phytochrome activates MpPIF MpPIF Phytochrome->MpPIF regulates GA_Biosynthesis_Genes GA Biosynthesis Genes (e.g., MpCPS) MpPIF->GA_Biosynthesis_Genes induces expression ent_CPP_Synthase ent-CPP Synthase (MpCPS) GA_Biosynthesis_Genes->ent_CPP_Synthase encodes ent_CPP ent-Copalyl diphosphate ent_CPP_Synthase->ent_CPP produces GA_related_compounds GA-related compounds (e.g., GA12) ent_CPP->GA_related_compounds is a precursor for Transcriptional_Reprogramming Transcriptional Reprogramming GA_related_compounds->Transcriptional_Reprogramming modulates Developmental_Responses Developmental Responses (Thallus growth, Reproduction) Transcriptional_Reprogramming->Developmental_Responses controls Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cDNA_Synthesis cDNA Synthesis from RNA Gene_Amplification Gene Amplification (PCR) cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Culture_Growth Cell Culture and Induction (IPTG) Transformation->Culture_Growth Cell_Lysis Cell Lysis (Sonication) Culture_Growth->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purified_Enzyme Purified Enzyme Affinity_Chromatography->Purified_Enzyme

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of ent-Copalyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques available for the detection and quantification of ent-copalyl diphosphate (ent-CPP), a key precursor in the biosynthesis of a wide array of bioactive diterpenoids, including gibberellins and andrographolides. The following sections detail the methodologies for chromatographic and spectroscopic analysis, enzymatic assays, and strategies for the development of novel biosensors.

Introduction to this compound

This compound (ent-CPP) is a bicyclic diterpene diphosphate that serves as a crucial intermediate in the biosynthesis of thousands of specialized metabolites in plants, fungi, and bacteria. It is synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), through a cyclization reaction catalyzed by the enzyme this compound synthase (CPS). The detection and quantification of ent-CPP are essential for understanding and engineering the metabolic pathways of high-value diterpenoids, many of which have significant pharmaceutical applications.

Due to its diphosphate moiety, ent-CPP is a polar and relatively unstable molecule, making its direct analysis challenging. A common and effective strategy is the dephosphorylation of ent-CPP to its corresponding alcohol, ent-copalol, which is more amenable to standard chromatographic and spectroscopic techniques.

Analytical Techniques Overview

Several analytical methods can be employed for the detection and characterization of ent-CPP, either directly or indirectly through its dephosphorylated derivative, ent-copalol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. ent-Copalol can be readily analyzed by GC-MS, often after derivatization to increase its volatility. This method provides high sensitivity and detailed structural information through mass fragmentation patterns.

  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This technique is well-suited for the analysis of less volatile and more polar compounds. While direct analysis of ent-CPP is challenging, HPLC-ESI-MS is an excellent method for the sensitive detection and quantification of ent-copalol in complex biological matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of ent-CPP and ent-copalol. Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of the purified compounds.

  • Enzymatic Assays: The activity of this compound synthase (CPS) can be assayed to indirectly quantify the production of ent-CPP. These assays typically involve incubating the enzyme with its substrate, GGPP, and then quantifying the product.

  • Biosensors: While specific biosensors for ent-CPP are not yet widely available, the development of such tools represents a promising area for high-throughput screening and real-time monitoring of ent-CPP production in engineered microbial systems.

Metabolic Pathways Involving this compound

ent-CPP is a central precursor in several important biosynthetic pathways. Understanding these pathways is crucial for metabolic engineering and drug discovery efforts.

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS Gibberellins Gibberellins ent_Kaurene->Gibberellins Multiple Steps

Gibberellin biosynthesis pathway from GGPP.

Andrographolide_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ApCPS2 ent_Copalol ent-Copalol ent_CPP->ent_Copalol Dephosphorylation Andrographolides Andrographolides ent_Copalol->Andrographolides Multiple Steps

Andrographolide biosynthesis pathway from GGPP.

Experimental Workflow

A general workflow for the extraction, detection, and quantification of ent-CPP from a biological sample, such as an engineered yeast culture, is outlined below.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Detection cluster_quantification Data Analysis Culture Yeast Culture Centrifugation Cell Pelleting Culture->Centrifugation Lysis Cell Lysis Centrifugation->Lysis Extraction Solvent Extraction (n-hexane) Lysis->Extraction Dephosphorylation Enzymatic Dephosphorylation (optional, for ent-copalol) Extraction->Dephosphorylation NMR NMR for Structural Confirmation Extraction->NMR GC_MS GC-MS Analysis Dephosphorylation->GC_MS LC_MS LC-MS/MS Analysis Dephosphorylation->LC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification

General workflow for ent-CPP/ent-copalol analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of ent-copalol and the enzymatic activity of ent-CPP synthases.

Table 1: Quantitative Parameters for ent-Copalol Analysis

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSent-CopalolEngineered S. cerevisiaeNot specifiedNot specifiedNot specified[1]
LC-MS/MSDiterpenoidsHuman Plasma1.00 - 500 ng/mLNot specified1.00 ng/mL[2]
GC-MSPesticidesWaterNot specified0.001 - 0.005 µg/L0.002 - 0.016 µg/L[3]

Table 2: Kinetic Parameters of this compound Synthases (CPS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)Reference
Oryza sativa (OsCPS1)GGPPNot specifiedNot specified~7.5~30[4]
Oryza sativa (OsCPS2)GGPPNot specifiedNot specified~7.5~30[4]
Andrographis paniculata (ApCPS2)GGPPNot specifiedNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Extraction of ent-Copalol from Saccharomyces cerevisiae Culture

This protocol is adapted from studies on the microbial production of ent-copalol.[1]

Materials:

  • Yeast culture broth

  • n-Hexane

  • Methanol

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Sonicator

  • Vortex mixer

Procedure:

  • Harvest 50 mL of yeast culture by centrifugation at 4000 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of sterile water.

  • Transfer the cell suspension to a new centrifuge tube.

  • Add 8 mL of methanol and 2 mL of n-hexane to the cell suspension.

  • Macerate the mixture for 1 hour at room temperature.

  • Sonicate the sample for 30 minutes.

  • Centrifuge the mixture at 4000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper n-hexane layer, which contains the ent-copalol.

  • The n-hexane extract is now ready for GC-MS or LC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ent-Copalol

This protocol provides general conditions for the GC-MS analysis of ent-copalol.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 2 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 50-400 amu

  • Acquisition Delay: 10 minutes

Expected Results: ent-Copalol will elute as a single peak. The mass spectrum will show a characteristic fragmentation pattern, with a molecular ion peak (M+) at m/z 290.[1]

Protocol 3: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) Analysis of ent-Copalol

This protocol is based on methods developed for the analysis of related diterpenoids and can be adapted for ent-copalol.[1][2]

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source (e.g., Thermo Fisher HPLC-ESI-MS system)

  • C18 reversed-phase column (e.g., Cosmosil 5C18-MS-II, 4.6 mm x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-12 min: 30% to 60% B

    • 12-20 min: Hold at 60% B

    • 20-23 min: 60% to 30% B

    • 23-30 min: Hold at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Source Block Temperature: 110 °C

  • Desolvation Temperature: 400 °C

  • Mass Scan Range: 20-2000 m/z

  • Detector Voltage: 1800 V

Expected Results: ent-Copalol can be detected and quantified. For quantification, a standard curve should be prepared using purified ent-copalol.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of ent-Copalol

This protocol outlines the general procedure for obtaining NMR spectra of purified ent-copalol.[4]

Instrumentation:

  • High-field NMR spectrometer (e.g., Bruker Avance 600 MHz)

  • NMR tubes

Sample Preparation:

  • Purify ent-copalol using semi-preparative HPLC.

  • Dissolve approximately 3-5 mg of the purified compound in deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (optional): For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Expected Results: The ¹H and ¹³C NMR spectra will show chemical shifts and coupling constants consistent with the structure of ent-copalol. The data should be compared with published values for confirmation.[4]

Protocol 5: Development of a Biosensor for this compound (General Strategy)

As no specific biosensor for ent-CPP has been reported, this section outlines a general strategy for its development based on established methods for other terpenes.[5]

1. Receptor Selection/Engineering:

  • Transcription Factor-Based: Identify a bacterial or yeast transcription factor that naturally binds to a similar diterpene or can be engineered to bind ent-CPP. Directed evolution or computational design can be used to alter the ligand-binding domain for specificity towards ent-CPP.

  • Aptamer-Based: Utilize Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to isolate RNA or DNA aptamers that bind to ent-CPP with high affinity and specificity.

2. Reporter System Integration:

  • Couple the engineered receptor to a reporter gene, such as a fluorescent protein (e.g., GFP), luciferase, or a selectable marker.

  • The binding of ent-CPP to the receptor will induce a conformational change that modulates the expression of the reporter gene, resulting in a measurable output (e.g., fluorescence, luminescence, or cell growth).

3. Host Organism and Optimization:

  • Introduce the biosensor construct into a suitable host organism, such as E. coli or S. cerevisiae.

  • Optimize the biosensor's performance by fine-tuning the expression levels of the receptor and reporter components, and by optimizing the culture conditions.

4. Validation and Application:

  • Characterize the biosensor's response to a range of ent-CPP concentrations to determine its dynamic range, sensitivity, and specificity.

  • Utilize the validated biosensor for high-throughput screening of mutant libraries of CPS enzymes or for real-time monitoring of ent-CPP production in fermentation processes.

Conclusion

The analytical techniques and protocols described in these application notes provide a robust toolkit for researchers, scientists, and drug development professionals working with this compound. The choice of method will depend on the specific research question, the available instrumentation, and the required level of sensitivity and structural detail. While direct analysis of ent-CPP remains challenging, the analysis of its dephosphorylated derivative, ent-copalol, by GC-MS and HPLC-MS provides reliable and sensitive detection and quantification. NMR spectroscopy is essential for definitive structural confirmation. The future development of specific biosensors for ent-CPP will undoubtedly accelerate research and development in the field of diterpenoid engineering and biosynthesis.

References

Application Note: LC-MS/MS Method for the Quantification of ent-Copalyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Copalyl diphosphate (ent-CPP) is a key bicyclic diterpenoid intermediate in the biosynthesis of a wide array of natural products, including gibberellins, which are vital plant hormones.[1] The quantification of ent-CPP is crucial for understanding the metabolic flux through these biosynthetic pathways and for the metabolic engineering of microorganisms to produce valuable diterpenoids. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ent-CPP in biological matrices.

The biosynthesis of ent-CPP originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). In a protonation-initiated cyclization reaction, the enzyme this compound synthase (ent-CPS) converts GGPP into the bicyclic intermediate ent-CPP. This reaction is the first committed step in the formation of a large family of ent-diterpenoids.

Signaling Pathway

The formation of this compound is a critical step in diterpenoid biosynthesis.

Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP ent-CPS Diterpenoids Downstream Diterpenoids (e.g., Gibberellins) entCPP->Diterpenoids Further cyclases/ oxidases

Biosynthesis of this compound.
Experimental Workflow

The analytical workflow for the quantification of ent-CPP involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow for ent-CPP Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Yeast Pellet) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Extraction with cold Methanol/Water Quench->Extract Precipitate Protein Precipitation (Acetonitrile) Extract->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation to Dryness Supernatant->Dry Reconstitute Reconstitution in Mobile Phase A Dry->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of ent-CPP Calibrate->Quantify

Workflow for ent-CPP quantification by LC-MS/MS.

Protocols

Sample Preparation from Yeast Culture
  • Cell Harvesting and Quenching:

    • Rapidly harvest 5 mL of yeast culture by vacuum filtration.

    • Immediately wash the cells on the filter with 5 mL of ice-cold water.

    • Instantly freeze the filter with the cells in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Transfer the frozen filter into a 15 mL tube containing 5 mL of a pre-chilled (-20°C) extraction solvent (e.g., isopropanol/water with 100 mM NH₄HCO₃ in a 50/50 mixture).

    • Incubate at 70°C for 10 minutes in a sealed tube.

    • Alternatively, use a cold methanol/water (80:20, v/v) extraction by vortexing vigorously for 1 minute.

  • Protein Precipitation:

    • Add an equal volume of ice-cold acetonitrile to the extract.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification and Final Preparation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

    • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterSetting
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile/Methanol (75:25, v/v) with 0.1% Ammonium Hydroxide
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)

Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1
Data Presentation

Table 1: MRM Transitions for this compound

The precursor ion for ent-CPP is the deprotonated molecule [M-H]⁻, with a calculated m/z of 449.2.[1] The fragmentation of similar isoprenoid diphosphates, such as GGPP, typically involves the loss of phosphate groups.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Purpose
This compound449.279.035Quantifier
This compound449.2351.225Qualifier

Note: Collision energies should be optimized for the specific instrument being used.

Table 2: Representative Quantitative Performance of the LC-MS/MS Method

The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for ent-CPP. These values are provided as a guideline and should be established for each specific application.

ParameterExpected Performance
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound using LC-MS/MS. The detailed sample preparation and optimized instrument parameters allow for reliable analysis of this key metabolic intermediate, facilitating research in natural product biosynthesis, metabolic engineering, and drug development.

References

Application Notes and Protocols for Heterologous Expression of ent-Copalyl Diphosphate Synthase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Copalyl diphosphate (ent-CPP) is a key bicyclic diterpenoid intermediate in the biosynthesis of a vast array of natural products, including the gibberellin plant hormones and pharmaceutically relevant molecules like andrographolide. The enzyme responsible for its synthesis from the universal precursor geranylgeranyl pyrophosphate (GGPP) is this compound synthase (CPS). This document provides detailed application notes and protocols for the successful heterologous expression of CPS in Escherichia coli, a widely used microbial host for recombinant protein production and metabolic engineering. The protocols cover molecular cloning, protein expression, purification, and product analysis, tailored for researchers in biotechnology and drug development.

Introduction

The heterologous expression of plant-derived terpene synthases, such as this compound synthase, in microbial hosts like E. coli offers a scalable and sustainable platform for the production of valuable diterpenoids.[1] This approach circumvents the challenges associated with the low abundance of these compounds in their native plant sources. E. coli is an attractive chassis for this purpose due to its rapid growth, well-characterized genetics, and the availability of a wide range of molecular biology tools.

Successful expression of functional CPS in E. coli is the first critical step towards establishing a microbial cell factory for diterpenoid production. Key considerations include the choice of E. coli strain, expression vector, culture conditions, and the co-expression of upstream pathway enzymes to ensure an adequate supply of the GGPP substrate. This document outlines optimized protocols derived from published research to guide scientists in achieving high-level expression of active CPS.

Signaling Pathways and Experimental Workflow

Biosynthetic Pathway of this compound

The biosynthesis of ent-CPP in a recombinant E. coli system relies on the heterologous expression of at least two key enzymes: a geranylgeranyl pyrophosphate synthase (GGPS) to produce the substrate GGPP, and the this compound synthase (CPS) itself. These enzymes utilize precursors from E. coli's native methylerythritol 4-phosphate (MEP) pathway.

biosynthetic_pathway cluster_ecoli E. coli Metabolism cluster_heterologous Heterologous Pathway G3P Glyceraldehyde-3-P MEP_pathway MEP Pathway G3P->MEP_pathway IPP IPP Pyruvate Pyruvate Pyruvate->MEP_pathway DMAPP DMAPP MEP_pathway->IPP MEP_pathway->DMAPP GGPS GGPP Synthase (co-expressed) GGPP GGPP IPP->GGPP DMAPP->GGPP GPP GGPS->GGPP CPS This compound Synthase (expressed) ent_CPP ent-Copalyl Diphosphate CPS->ent_CPP GGPP->CPS GGPP->ent_CPP cyclization

Biosynthetic pathway for ent-CPP production in E. coli.
Experimental Workflow

The overall workflow for expressing and characterizing ent-CPS in E. coli involves several stages, from gene cloning to the final analysis of the enzymatic product.

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis cluster_product Product Detection gene_cloning 1. CPS Gene Amplification & Cloning into Expression Vector transformation 2. Transformation into Expression Host (e.g., BL21(DE3)) gene_cloning->transformation culture 3. Culturing of Recombinant E. coli transformation->culture induction 4. Induction of Protein Expression (e.g., with IPTG) culture->induction harvest 5. Cell Harvesting by Centrifugation induction->harvest lysis 6. Cell Lysis (e.g., Sonication) harvest->lysis extraction 9. Product Extraction (e.g., Hexane Extraction) harvest->extraction purification 7. His-tag Affinity Chromatography lysis->purification sds_page 8. SDS-PAGE Analysis purification->sds_page analysis 10. GC-MS Analysis of ent-copalol extraction->analysis

General experimental workflow for CPS expression.

Data Presentation

Quantitative data from various studies on the heterologous expression of CPS and production of its derivatives in E. coli are summarized below.

Table 1: Expression and Culture Conditions for ent-CPS in E. coli
ParameterConditionReference
Host Strain E. coli BL21(DE3)[1]
E. coli C41 (OverExpress)[2][3]
Expression Vector pET-28a(+)[1]
pDEST17 (with 6xHis tag)[3]
Co-expression Plasmid pGG (GGPP synthase)[2]
Culture Medium Terrific Broth (TB)[1]
NZY Medium[3]
Inducer Isopropyl-β-d-thiogalactopyranoside (IPTG)[1][3]
Inducer Concentration 0.1 - 1.0 mM[1][2]
Induction Temperature 16 - 20 °C[1][3]
Induction Duration 20 - 72 hours[1][2]
Table 2: Purification and Product Analysis Parameters
ParameterMethod/ConditionReference
Purification Method Ni-NTA Affinity Chromatography[3]
Binding Buffer 50 mM Bis-Tris (pH 6.8), 1 mM DTT[3]
Wash Buffer Binding buffer + 20 mM Imidazole[3]
Elution Buffer Binding buffer + 250 mM Imidazole[3]
Product Extraction Hexane extraction of culture[2][3]
Product Analysis Gas Chromatography-Mass Spectrometry (GC-MS)[2][3][4]
Dephosphorylated Product ent-copalol[1][4]
Table 3: Reported Product Titers
ProductHost SystemTiter (mg/L)Reference
ent-copalolSaccharomyces cerevisiae (engineered)35.6[1][4][5]

Note: While the focus is on E. coli, the reported titer in S. cerevisiae provides a benchmark for production levels achievable through metabolic engineering.

Experimental Protocols

Protocol 1: Cloning of ent-CPS into an Expression Vector
  • Gene Amplification: Amplify the coding sequence of the desired ent-CPS gene using PCR with primers that add appropriate restriction sites for cloning into the expression vector (e.g., pET-28a(+)). The primers should also incorporate a sequence for a polyhistidine tag (6xHis-tag) if not already present in the vector, to facilitate purification.

  • Vector and Insert Preparation: Digest both the amplified CPS insert and the pET-28a(+) vector with the chosen restriction enzymes. Purify the digested products using a DNA purification kit.

  • Ligation: Ligate the purified CPS insert into the digested pET-28a(+) vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, and select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

  • Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the CPS gene by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression of ent-CPS
  • Transformation of Expression Host: Transform the verified expression plasmid (e.g., pET28a-CPS) into a suitable E. coli expression strain like BL21(DE3) or C41 (OverExpress). If substrate availability is a concern, co-transform with a compatible plasmid expressing a GGPP synthase (e.g., pGG).[2]

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (200-250 rpm).[1]

  • Main Culture: Inoculate 250 mL of Terrific Broth (TB) or NZY medium in a 1 L flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.[1][3]

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Induction: Cool the culture to a lower temperature (e.g., 16-20°C) for about an hour before induction.[3] Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.[1][3]

  • Incubation: Continue to incubate the culture at the lower temperature (16-20°C) for 20-72 hours with shaking.[1][2]

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Purification of His-tagged ent-CPS
  • Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Resin Equilibration: Equilibrate a Ni-NTA agarose resin column with lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated Ni-NTA column. Allow the lysate to pass through the column by gravity flow or at a slow flow rate to ensure efficient binding of the His-tagged protein.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the purified His-tagged ent-CPS from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[3]

  • Analysis of Purity: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.

  • Buffer Exchange/Storage: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C.

Protocol 4: In vivo Product Formation and Analysis
  • Culture for Product Analysis: For in vivo analysis, use the culture from Protocol 2, Step 6, which has been co-transformed with a GGPP synthase.

  • Extraction: After the induction period, add an equal volume of hexane to the 50 mL culture flask.[3] Shake vigorously for 20-30 minutes to extract the hydrophobic diterpene products.

  • Phase Separation: Separate the organic (hexane) layer from the aqueous layer, either by centrifugation or using a separatory funnel.

  • Drying and Resuspension: Dry the hexane extract under a stream of nitrogen gas.[3] Resuspend the dried extract in a small volume (e.g., 1 mL) of fresh hexane.[3]

  • GC-MS Analysis: Analyze the resuspended sample by GC-MS. The product ent-CPP will be dephosphorylated in vivo by endogenous E. coli phosphatases to ent-copalol, which is detectable by GC-MS.[4]

    • GC Column: HP-5MS or equivalent.

    • Injection Mode: Splitless.

    • Oven Program: Start at 50°C for 3 min, then ramp up to 300°C at 15°C/min, and hold for 3 min.[2]

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Identification: Compare the retention time and mass spectrum of the product peak with an authentic standard of ent-copalol if available, or with published mass spectra.[4]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful heterologous expression and characterization of this compound synthase in E. coli. By following these optimized procedures, researchers can efficiently produce and purify active CPS, enabling further enzymatic studies and the development of microbial platforms for the synthesis of valuable diterpenoid compounds. These methods serve as a foundational step for applying metabolic engineering strategies to enhance the production of target molecules for pharmaceutical and other industrial applications.

References

Metabolic Engineering of ent-Copalyl Diphosphate Pathways in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to produce compounds derived from the ent-copalyl diphosphate (ent-CPP) pathway. This pathway is a critical branch point in the biosynthesis of a wide array of valuable diterpenoids, including precursors to pharmaceuticals, agrochemicals, and fragrances. The baker's yeast, S. cerevisiae, serves as a robust and genetically tractable chassis for the heterologous production of these complex molecules.

Introduction to ent-CPP Pathway Engineering in Yeast

The biosynthesis of ent-CPP-derived diterpenoids in engineered S. cerevisiae begins with the central mevalonate (MVA) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor for diterpenoids. The introduction of heterologous this compound synthases (CPS) and kaurene synthases (KS) diverts GGPP towards the production of ent-kaurene, the precursor to a vast family of bioactive compounds.

Metabolic engineering strategies focus on optimizing the flux through this pathway by:

  • Enhancing the supply of the precursor GGPP: This is often achieved by overexpressing key enzymes in the MVA pathway.

  • Expressing efficient heterologous synthases: Screening for and expressing highly active CPS and KS enzymes is crucial for high yields.

  • Balancing pathway expression: Fine-tuning the expression levels of pathway genes to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flow.

  • Minimizing competing pathways: Downregulating or deleting genes that divert precursors away from the desired pathway.

Quantitative Data Summary

Strain Engineering StrategyProductTiter (mg/L)Fermentation ScaleReference
Overexpression of efficient GfCPS/KS from Fusarium fujikuroient-Kaurene244.36Shake Flask[1]
Single-stage fed-batch fermentation of optimized strainent-Kaurene763.235 L Bioreactor[1]
Introduction of ent-copalol synthesis pathwayent-Copalol35.6Shake Flask[1]
Combinatorial approach balancing upstream and downstream pathwaysTaxadiene528Shake Flask[2][3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway for ent-Kaurene Biosynthesis

metabolic_pathway cluster_mva Mevalonate (MVA) Pathway cluster_diterpene Diterpenoid Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP ERG12, ERG8, ERG19, IDI1 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP ERG20 FPP FPP GPP->FPP ERG20 GGPP GGPP FPP->GGPP BTS1 ent-CPP ent-CPP GGPP->ent-CPP CPS ent-Kaurene ent-Kaurene ent-CPP->ent-Kaurene KS experimental_workflow cluster_strain Strain Construction cluster_production Production & Analysis Gene_Selection Gene Selection & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Verification Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Cultivation Shake Flask / Bioreactor Cultivation Strain_Verification->Cultivation Optimized Strain Extraction Product Extraction Cultivation->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Quantification->Gene_Selection Iterative Improvement

References

Application Notes and Protocols for in vitro Assays of ent-Copalyl Diphosphate Synthase (CPS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Copalyl diphosphate synthase (CPS) is a class II diterpene cyclase that catalyzes the first committed step in the biosynthesis of gibberellins (GAs), a critical class of phytohormones regulating plant growth and development.[1][2] The enzyme facilitates the protonation-initiated cyclization of the linear C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), to form the bicyclic intermediate, this compound (ent-CPP).[3][4] Given its pivotal role, the accurate measurement of CPS activity is essential for biochemical characterization, inhibitor screening, and metabolic engineering efforts.

This document provides detailed protocols for common in vitro assays to determine CPS activity, focusing on methods employing Gas Chromatography-Mass Spectrometry (GC-MS).

Assay Principle

The direct product of the CPS reaction, ent-CPP, is a non-volatile, phosphorylated compound that is challenging to analyze directly via GC-MS without derivatization. Therefore, two primary strategies are employed:

  • Dephosphorylation to ent-Copalol: The diphosphate moiety of ent-CPP is removed enzymatically using a phosphatase (e.g., alkaline phosphatase). The resulting alcohol, ent-copalol, is more amenable to extraction into an organic solvent (e.g., hexanes) and subsequent analysis by GC-MS.[5][6] This is the most common and direct method for assaying the activity of a purified CPS enzyme.

  • Coupled Enzyme Assay: CPS activity can be measured by coupling the reaction with a downstream enzyme, ent-kaurene synthase (KS). KS converts the ent-CPP product into the stable and volatile hydrocarbon ent-kaurene, which can be readily detected by GC-MS.[5][7] This method is particularly useful for confirming the stereochemistry of the product and is often used in whole-cell feeding studies or with enzyme pairings.[5]

The following protocol details the dephosphorylation method.

Gibberellin Biosynthesis Pathway Overview

The diagram below illustrates the initial steps of the gibberellin biosynthesis pathway, highlighting the position of this compound synthase (CPS) and the subsequent action of ent-kaurene synthase (KS).

Gibberellin_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ENT_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ENT_CPP ent-CPS ENT_KAURENE ent-Kaurene ENT_CPP->ENT_KAURENE ent-KS GAs Gibberellins (GAs) ENT_KAURENE->GAs Multiple Steps

Caption: Initial steps of the gibberellin biosynthesis pathway.

Application Protocol: GC-MS Assay for CPS Activity

This protocol describes the determination of CPS activity by quantifying the dephosphorylated product, ent-copalol, using GC-MS. This method is suitable for purified recombinant enzymes.

1. Materials and Reagents

  • Enzyme: Purified recombinant ent-CPS. Enzyme stability may be improved by the presence of dithiothreitol (DTT).[1]

  • Substrate: (E,E,E)-Geranylgeranyl diphosphate (GGPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT. (Note: Optimal buffer conditions may vary by enzyme source).

  • Phosphatase: Calf Intestinal Alkaline Phosphatase (CIP) or similar.

  • Phosphatase Buffer: As recommended by the manufacturer (e.g., 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.9).

  • Stop Solution: 500 mM EDTA (pH 8.0).

  • Extraction Solvent: n-Hexane, GC-grade.

  • Internal Standard (Optional): e.g., 1-Eicosene or other suitable hydrocarbon.

2. Experimental Workflow

The following diagram outlines the key steps of the in vitro assay workflow.

Assay_Workflow cluster_reaction Enzymatic Reaction cluster_workup Product Workup cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, MgCl₂, DTT, GGPP) B 2. Add ent-CPS Enzyme to Initiate Reaction A->B C 3. Incubate (e.g., 30°C for 1-2 hours) B->C D 4. Quench Reaction (Add EDTA) C->D E 5. Dephosphorylate Product (Add Alkaline Phosphatase, Incubate) D->E F 6. Extract Product (Add Hexane, Vortex) E->F G 7. Concentrate Sample (Evaporate Hexane under N₂) F->G H 8. Reconstitute in Hexane G->H I 9. Analyze via GC-MS H->I

Caption: Workflow for the in vitro GC-MS based ent-CPS assay.

3. Detailed Protocol

  • Reaction Setup: In a 2 mL microcentrifuge tube, prepare a 500 µL reaction mixture by adding the components in the following order:

    • 375 µL sterile water

    • 50 µL 10x Assay Buffer

    • 25 µL GGPP solution (to a final concentration of ~50 µM)

    • Initiate the reaction by adding 50 µL of purified ent-CPS enzyme solution (1-5 µg).

    • Gently mix. Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • Dephosphorylation: Add 10 µL of alkaline phosphatase and an appropriate volume of 10x phosphatase buffer. Incubate at 37°C for 2-3 hours or overnight to ensure complete dephosphorylation of ent-CPP to ent-copalol.

  • Product Extraction:

    • Add an equal volume (500-600 µL) of n-hexane to the reaction tube.

    • Vortex vigorously for 1 minute to extract the dephosphorylated products.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (hexane) layer to a clean glass vial.[8]

  • Sample Concentration: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[8]

  • GC-MS Analysis:

    • Reconstitute the dried residue in 50-100 µL of n-hexane.

    • Transfer to a GC-MS vial with an insert.

    • Inject 1-2 µL into the GC-MS system.

    • Example GC-MS Parameters: [6][8]

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

      • Inlet Temperature: 280°C.

      • Carrier Gas: Helium at a constant flow of ~1 mL/min.

      • Oven Program: Hold at 70°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 2-5 minutes.

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.[6]

    • The product, ent-copalol, will be identified by its characteristic retention time and mass spectrum.

Quantitative Data Summary

Kinetic parameters for CPS enzymes can vary significantly based on their biological origin (plant, fungal, bacterial). The Michaelis-Menten model is often used for analysis, although substrate inhibition by GGPP is a common phenomenon that should be considered.[1][9]

EnzymeOrganismSubstrateKm (µM)Kcat (s-1)NotesReference
PtmT2Streptomyces platensisGGPP3.0 ± 0.50.057 ± 0.002A bacterial CPS; exhibits significant substrate inhibition.[9]
rAtCPSArabidopsis thalianaGGPPN/AN/AKinetic analysis demonstrated synergistic substrate inhibition between GGPP and Mg2+.[1]

N/A: Specific values not provided in the cited abstract/summary, but kinetic analysis was performed.

References

Purification of Recombinant ent-Copalyl Diphosphate Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant ent-copalyl diphosphate synthase (CPS). This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to this compound (ent-CPP), a critical step in the biosynthesis of gibberellins and other diterpenoids of pharmaceutical interest.[1][2][3] The methods outlined below are compiled from various successful expressions and purifications of recombinant CPS from different sources, providing a robust guide for obtaining high-purity, active enzyme for structural studies, functional assays, and drug discovery applications.[4]

Introduction

This compound synthase is a key enzyme in the biosynthesis of a vast array of diterpenoid natural products.[5] In plants, it is the committed step for the production of gibberellin phytohormones.[1][6] The ability to produce and purify recombinant CPS is essential for understanding its catalytic mechanism, for screening potential inhibitors, and for the metabolic engineering of microorganisms to produce valuable diterpenoids.[7][8] This document details the expression of recombinant CPS in Escherichia coli and a multi-step purification strategy to obtain a highly pure and active enzyme.

Experimental Overview

The overall workflow for the purification of recombinant this compound synthase typically involves the following stages:

  • Gene Cloning and Expression Vector Construction : The gene encoding ent-CPS is cloned into a suitable expression vector, often containing an affinity tag (e.g., polyhistidine-tag) to facilitate purification.

  • Recombinant Protein Expression : The expression vector is transformed into a suitable host, commonly E. coli BL21(DE3), and protein expression is induced.[8][9]

  • Cell Lysis and Lysate Clarification : The bacterial cells are harvested and lysed to release the recombinant protein. The cell debris is then removed by centrifugation to obtain a clear lysate.[10]

  • Affinity Chromatography : The clarified lysate is subjected to affinity chromatography, which is a highly effective initial capture step.[4][11]

  • Tag Cleavage (Optional) : If the affinity tag interferes with downstream applications, it can be removed by enzymatic cleavage.[9]

  • Further Purification Steps : Additional chromatography steps, such as ion-exchange or size-exclusion chromatography, are often employed to achieve higher purity.[4][12]

  • Protein Characterization : The purity and concentration of the final protein sample are assessed.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis cloning Gene Cloning transformation Transformation into E. coli cloning->transformation induction Induction of Expression transformation->induction lysis Cell Lysis induction->lysis clarification Clarification lysis->clarification affinity Affinity Chromatography clarification->affinity tag_cleavage Tag Cleavage (Optional) affinity->tag_cleavage sec Size-Exclusion Chromatography affinity->sec Without Tag Cleavage tag_cleavage->sec characterization Protein Characterization sec->characterization

Figure 1. General workflow for recombinant protein purification.

Detailed Protocols

Protocol 1: Expression of Recombinant ent-CPS in E. coli

This protocol is based on the expression of PtmT2, an this compound synthase from Streptomyces platensis.[9]

  • Transformation : Transform E. coli BL21(DE3) cells with the expression vector containing the ent-CPS gene.

  • Starter Culture : Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking at 250 rpm.

  • Large-Scale Culture : Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6.[9]

  • Induction : Cool the culture to 4°C and then induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM.[9]

  • Expression : Continue to grow the culture overnight at 18°C with shaking.[9]

  • Harvesting : Harvest the cells by centrifugation at 4,500 x g for 25 minutes at 4°C.[9] The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Recombinant ent-CPS

This protocol describes a two-step purification process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).

Materials:

  • Lysis Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.[9]

  • Wash Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 40 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.

  • Elution Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 250 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol.

  • SEC Buffer: 20 mM HEPES, pH 8.0, 250 mM NaCl, 2 mM DTT.[9]

  • Ni-NTA Agarose Resin

  • TEV Protease (for His-tag removal, optional)

Procedure:

  • Cell Lysis : Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification : Centrifuge the lysate at 18,000 x g for 45 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC - Capture Step :

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer until the A280 returns to baseline.

    • Elute the His-tagged protein with elution buffer.

  • Tag Cleavage (Optional) :

    • If required, dialyze the eluted protein against a suitable buffer and incubate with His-tagged TEV protease to cleave the His-tag.[9]

    • Pass the cleavage reaction mixture through a second Ni-NTA column to remove the TEV protease and the cleaved tag.[9] The flow-through will contain the purified protein.

  • Size-Exclusion Chromatography (SEC) - Polishing Step :

    • Concentrate the protein from the IMAC step using an appropriate centrifugal filter.

    • Equilibrate a size-exclusion chromatography column with SEC buffer.

    • Load the concentrated protein onto the column and collect fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing the pure protein.

  • Final Concentration and Storage : Pool the pure fractions and concentrate to the desired concentration.[9] For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C.

Data Presentation

The following table provides a representative purification summary for a recombinant this compound synthase. The values are hypothetical but are representative of a successful purification.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate 50010002.01001
Ni-NTA Elution 5085017.0858.5
SEC Pool 3570020.07010

Unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.

Signaling Pathway Context

This compound is a key intermediate in the biosynthesis of gibberellins, which are important phytohormones involved in various aspects of plant growth and development.

signaling_pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase Gibberellins Gibberellins ent_Kaurene->Gibberellins Multiple Steps

Figure 2. Biosynthetic pathway leading to gibberellins.

Conclusion

The protocols described in these application notes provide a reliable framework for the successful purification of recombinant this compound synthase. The combination of affinity and size-exclusion chromatography is a robust strategy for obtaining highly pure and active enzyme suitable for a wide range of research and drug development applications. Careful optimization of expression and purification conditions may be necessary depending on the specific CPS construct and the intended downstream use.

References

Application Notes and Protocols: Modification of ent-Copalyl Diphosphate Biosynthesis Genes using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate (ent-CPP) is a key precursor in the biosynthesis of a diverse array of bioactive diterpenoids, including gibberellins, andrographolides, and steviol glycosides. The targeted modification of genes involved in the ent-CPP biosynthetic pathway using CRISPR-Cas9 technology offers a powerful approach for strain improvement in microbial hosts, enhanced production of high-value compounds, and the elucidation of biosynthetic pathways. This document provides detailed application notes and experimental protocols for the CRISPR-Cas9-mediated modification of ent-CPP biosynthesis genes, primarily focusing on the model organism Saccharomyces cerevisiae.

The biosynthesis of ent-CPP begins with the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids, catalyzed by the enzyme this compound synthase (CPS). Subsequently, ent-CPP can be converted to various diterpene scaffolds by different terpene synthases, such as kaurene synthase (KS), which produces ent-kaurene.[1] This pathway is a critical control point for metabolic engineering efforts aimed at overproducing specific diterpenoids.

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

The core of the ent-CPP biosynthetic pathway involves the conversion of a universal C20 precursor, GGPP, into ent-CPP, which then serves as a substrate for downstream synthases to generate a variety of diterpene skeletons.

ent_CPP_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP ent-CPS entKaurene ent-Kaurene entCPP->entKaurene ent-KS Diterpenoids Other Diterpenoids entCPP->Diterpenoids Other Terpene Synthases

ent-CPP Biosynthetic Pathway
CRISPR-Cas9 Experimental Workflow

The general workflow for CRISPR-Cas9-mediated modification of ent-CPP biosynthesis genes in Saccharomyces cerevisiae involves guide RNA design, construction of a Cas9/gRNA expression plasmid, transformation into the host strain along with a repair template, and subsequent screening and verification of edited clones.

CRISPR_Workflow cluster_design Design Phase cluster_construction Construction Phase cluster_editing Editing Phase cluster_analysis Analysis Phase gRNA_design 1. gRNA Design (Targeting ent-CPS/ent-KS) Plasmid_construction 3. Plasmid Construction (Cas9 & gRNA expression) gRNA_design->Plasmid_construction Repair_template 2. Repair Template Design (for Knockout/Integration) Transformation 4. Yeast Transformation (Plasmid + Repair Template) Repair_template->Transformation Plasmid_construction->Transformation Screening 5. Screening & Verification (PCR & Sequencing) Transformation->Screening Analysis 6. Phenotypic & Metabolic Analysis (GC-MS) Screening->Analysis

CRISPR-Cas9 Gene Editing Workflow

Data Presentation

This table summarizes representative quantitative data from metabolic engineering studies aimed at increasing the production of ent-CPP-derived molecules in Saccharomyces cerevisiae.

Genetic Modification StrategyTarget Gene(s)Host StrainProductTiter (mg/L)Fold IncreaseReference
Overexpression of ApCPS2 and pathway optimizationApCPS2, MVA pathway genesS. cerevisiaeent-Copalol35.6-[2][3]
CRISPRi downregulation of competing pathwayERG9S. cerevisiaeFragrant Terpenoidsup to 101.7-
Deletion of competing pathwaysGPD2, FPS1, ADH2S. cerevisiaeEthanol231001.0018[4]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of ent-CPS in S. cerevisiae

This protocol describes the deletion of an endogenous or heterologously expressed this compound synthase (ent-CPS) gene in S. cerevisiae.

Materials:

  • S. cerevisiae strain to be engineered

  • pGY513 (pML104) plasmid (or similar Cas9/gRNA expression vector)[5]

  • Oligonucleotides for gRNA and repair template

  • Restriction enzymes (e.g., BclI, SwaI)

  • T4 DNA Ligase and T4 PNK

  • PCR reagents

  • Yeast transformation reagents (PEG, LiAc, ssDNA)

  • Selective media (e.g., SD-Ura)

  • DNA purification kits

Methodology:

  • gRNA Design:

    • Identify a 20-bp target sequence in the coding region of the ent-CPS gene that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Use online tools such as CHOPCHOP to design gRNA sequences and to check for potential off-target effects.[4]

  • gRNA Expression Plasmid Construction:

    • Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA target sequence with appropriate overhangs for cloning into the pGY513 vector.[6]

    • Digest the pGY513 vector with BclI and SwaI.[6]

    • Anneal the two gRNA oligonucleotides.

    • Ligate the annealed gRNA cassette into the digested pGY513 vector using T4 DNA Ligase.

    • Transform the ligation product into E. coli for plasmid amplification and sequence verify the gRNA insert.

  • Repair Template Preparation:

    • Design a repair template consisting of two 80-100 bp homology arms flanking the desired deletion site. For a complete gene knockout, the homology arms should correspond to the regions immediately upstream and downstream of the ent-CPS open reading frame.

    • Amplify the repair template by PCR.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.[4]

    • Co-transform the verified Cas9/gRNA plasmid and the purified repair template PCR product into the yeast cells.

    • Plate the transformed cells on selective medium (e.g., SD-Ura) to select for transformants containing the plasmid.

  • Screening and Verification:

    • Isolate genomic DNA from individual yeast colonies.

    • Perform colony PCR using primers flanking the targeted ent-CPS locus to screen for the desired deletion.

    • Sequence the PCR product from positive clones to confirm the precise deletion of the ent-CPS gene.

Protocol 2: Quantification of ent-Copalol by GC-MS

This protocol is for the extraction and quantification of ent-copalol, the dephosphorylated product of ent-CPP, from yeast cultures.

Materials:

  • Yeast culture expressing the engineered pathway

  • Methanol

  • n-Hexane

  • Internal standard (e.g., ent-kaurene)

  • Gas chromatograph-mass spectrometer (GC-MS) with an HP-5MS column (or equivalent)

Methodology:

  • Sample Preparation and Extraction:

    • Harvest yeast cells from a known volume of culture by centrifugation.

    • To the cell pellet, add 8 mL of methanol and 2 mL of n-hexane.[2]

    • Macerate the sample for 1 hour, followed by sonication for 30 minutes.[2]

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.[2]

    • Carefully collect the upper n-hexane layer, which contains the lipophilic compounds including ent-copalol.

  • GC-MS Analysis:

    • Inject 1 µL of the n-hexane extract into the GC-MS.

    • Use the following GC-MS parameters as a starting point, which may require optimization for your specific instrument:

      • Inlet Temperature: 280 °C[2]

      • Column: HP-5MS (30 m x 0.35 mm x 0.25 µm)[2]

      • Oven Program: 70 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 2 min.[2]

      • MS Source Temperature: 230 °C[2]

      • Scan Range: 50-400 m/z[2]

  • Quantification:

    • Identify the ent-copalol peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of ent-copalol by integrating the peak area and comparing it to a standard curve prepared with known concentrations of purified ent-copalol. The use of an internal standard is recommended for improved accuracy.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers to effectively utilize CRISPR-Cas9 technology for the modification of ent-CPP biosynthesis genes. By applying these methods, it is possible to engineer microbial strains for the enhanced production of valuable diterpenoids, contributing to advancements in drug development, biotechnology, and synthetic biology. Careful design of gRNAs, efficient construction of editing tools, and robust analytical methods are crucial for the success of these metabolic engineering endeavors.

References

Protocols for the Extraction and Analysis of ent-Copalyl Diphosphate from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ent-Copalyl diphosphate (ent-CPP) is a crucial metabolic intermediate in the biosynthesis of a vast array of plant natural products, including the gibberellin phytohormones. As a key branch-point metabolite, the ability to accurately extract, purify, and quantify ent-CPP from plant tissues is essential for understanding and engineering plant metabolic pathways for agricultural and pharmaceutical applications. This document provides detailed protocols for the extraction, purification, and quantification of ent-CPP from plant tissues, tailored for researchers in plant biology, natural product chemistry, and drug development.

The protocols outlined below address the inherent challenges in isolating phosphorylated and often low-abundance isoprenoids from complex plant matrices. Key considerations include the rapid quenching of metabolic activity, effective cell lysis, prevention of enzymatic degradation by phosphatases, and selective purification of the target analyte. Quantification is addressed through a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a complementary enzymatic assay to determine the activity of this compound synthase (CPS), the enzyme responsible for its production.

Data Presentation

Table 1: Typical Composition of Extraction Buffer for this compound

ComponentConcentrationPurpose
Tris-HCl (pH 7.5)50 mMBuffering agent to maintain pH
MgCl₂5 mMCofactor for many enzymes, can help stabilize diphosphate groups
Dithiothreitol (DTT)2 mMReducing agent to prevent oxidation
Polyvinylpyrrolidone (PVP)2% (w/v)Binds and removes phenolic compounds
Phenylmethylsulfonyl fluoride (PMSF)1 mMSerine protease inhibitor
Protease Inhibitor Cocktail1XBroad-spectrum protease inhibition
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation of ent-CPP[1][2][3]
Glycerol10% (v/v)Cryoprotectant and protein stabilizer

Table 2: Summary of LC-MS/MS Parameters for ent-CPP Quantification

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A10 mM Ammonium Bicarbonate in Water[5]
Mobile Phase BAcetonitrile[5]
Gradient0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)[To be determined based on the exact mass of ent-CPP]
Product Ions (m/z)[To be determined by fragmentation analysis]
Collision Energy[To be optimized for specific instrument]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Plant Tissues

This protocol outlines the steps for extracting and partially purifying ent-CPP from fresh plant material. It is crucial to work quickly and keep samples on ice to minimize enzymatic degradation.

Materials:

  • Fresh plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer (see Table 1)

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ammonium bicarbonate solution (10 mM)

Procedure:

  • Tissue Homogenization:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add the frozen powder to a pre-chilled tube containing 5 volumes of ice-cold Extraction Buffer (e.g., 5 mL buffer for 1 g of tissue).

    • Vortex vigorously for 1 minute to ensure thorough homogenization.

    • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification of the Extract:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) for Partial Purification:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 10 mM ammonium bicarbonate.

    • Load the clarified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 10 mM ammonium bicarbonate to remove highly polar impurities.

    • Elute the ent-CPP and other isoprenoid diphosphates with 2 mL of 80% acetonitrile in 10 mM ammonium bicarbonate.

    • Collect the eluate and store it at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of ent-CPP using a triple quadrupole mass spectrometer.[4][5][6][7] Instrument parameters will need to be optimized for the specific system being used.

Procedure:

  • Sample Preparation:

    • Thaw the partially purified extract from Protocol 1 on ice.

    • If necessary, dilute the sample with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Prepare a calibration curve using an authentic standard of ent-CPP, if available. If not, relative quantification can be performed.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2.

    • Inject the prepared sample and calibration standards.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of ent-CPP.

  • Data Analysis:

    • Integrate the peak areas for the ent-CPP MRM transitions in both the samples and the calibration standards.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of ent-CPP in the plant extracts by interpolating their peak areas from the calibration curve.

Protocol 3: In Vitro Assay for this compound Synthase (CPS) Activity

This enzymatic assay can be used to indirectly quantify the potential for ent-CPP production in a plant tissue extract by measuring the activity of the responsible enzyme, CPS.

Materials:

  • Clarified plant extract (from Protocol 1, Step 2.2)

  • Geranylgeranyl diphosphate (GGPP) substrate

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Alkaline phosphatase

  • Hexane

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of the clarified plant extract, 10 µL of 1 mM GGPP, and 40 µL of Assay Buffer.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Dephosphorylation of ent-CPP:

    • To the stopped reaction, add 5 units of alkaline phosphatase.

    • Incubate at 37°C for 1 hour to convert the ent-CPP product to ent-copalol.

  • Extraction of ent-Copalol:

    • Extract the reaction mixture twice with 500 µL of hexane.

    • Pool the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.

    • Resuspend the dried residue in 50 µL of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the extracted ent-copalol by GC-MS.

    • Quantify the amount of ent-copalol produced by comparing the peak area to a standard curve of authentic ent-copalol.

    • Calculate the CPS activity as the amount of product formed per unit time per milligram of protein in the extract.

Mandatory Visualizations

ent_CPP_Biosynthesis_Pathway cluster_MEP Plastid (MEP Pathway) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPP Synthase (CPS) Gibberellins Gibberellins ent_CPP->Gibberellins Multiple Steps

Caption: Biosynthetic pathway of this compound.

ent_CPP_Extraction_Workflow PlantTissue 1. Plant Tissue Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (in Extraction Buffer with Protease/Phosphatase Inhibitors) PlantTissue->Homogenization Centrifugation 3. Centrifugation (15,000 x g, 20 min, 4°C) Homogenization->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant SPE 4. Solid-Phase Extraction (C18) (Wash and Elute) Supernatant->SPE Eluate Partially Purified Extract (Contains ent-CPP) SPE->Eluate Analysis 5. Analysis Eluate->Analysis LCMS LC-MS/MS Quantification Analysis->LCMS EnzymeAssay Enzymatic Assay (CPS Activity) Analysis->EnzymeAssay

Caption: Experimental workflow for ent-CPP extraction.

References

Application Notes & Protocols for the Structural Elucidation of ent-Copalyl Diphosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-Copalyl diphosphate (ent-CPP) is a crucial bicyclic diterpenoid intermediate in the biosynthesis of a vast array of natural products, including the gibberellin plant hormones.[1][2][3] Its precise structural characterization is paramount for understanding these biosynthetic pathways and for the potential chemoenzymatic synthesis of novel bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ent-CPP and its analogs. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural determination of ent-CPP.

The labdane diterpenoid skeleton, to which ent-CPP belongs, is a common motif in nature, and NMR has been extensively used to characterize various members of this family.[4] The structural analysis of these molecules often involves a suite of 1D and 2D NMR experiments to determine the carbon skeleton, relative stereochemistry, and conformation.

Biosynthesis of this compound

This compound is synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), through a cyclization reaction catalyzed by the enzyme this compound synthase (CPS).[2][3] This enzyme facilitates a protonation-initiated cyclization of GGPP to form the characteristic bicyclic labdane skeleton of ent-CPP. This molecule then serves as a substrate for other enzymes, such as kaurene synthase (KS), in the gibberellin biosynthesis pathway.

G GGPP Geranylgeranyl Diphosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP This compound Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene Kaurene Synthase (KS) Gibberellins Gibberellins entKaurene->Gibberellins Multiple Steps

Caption: Biosynthetic pathway of gibberellins from GGPP, highlighting the central role of ent-CPP.

NMR Data for this compound

The complete structural assignment of ent-CPP relies on a combination of 1D (¹H, ¹³C, ³¹P) and 2D NMR experiments. While specific chemical shift values can be influenced by the solvent and temperature, the following tables summarize the expected resonances for the core structure of ent-CPP, based on published data for ent-CPP and its derivatives.[5][6][7] It is important to note that detailed NMR data for ent-CPP has been published and can be found in the supporting information of relevant literature.[5][6]

Table 1: Representative ¹H NMR Data for the ent-Copalyl Moiety

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-10.8 - 1.6m
H-21.3 - 1.8m
H-30.9 - 1.7m
H-50.8 - 1.2m
H-61.2 - 1.9m
H-71.0 - 1.8m
H-91.3 - 1.7m
H-111.9 - 2.2m
H-121.8 - 2.1m
H-145.2 - 5.4t~7
H-154.4 - 4.6d~7
H-17a4.5 - 4.7s
H-17b4.8 - 5.0s
H-180.8 - 0.9s
H-190.8 - 0.9s
H-200.7 - 0.8s
H-161.6 - 1.7s

Table 2: Representative ¹³C NMR Data for the ent-Copalyl Moiety

PositionChemical Shift (δ) ppm
C-135 - 40
C-218 - 22
C-340 - 44
C-432 - 36
C-554 - 58
C-623 - 27
C-741 - 45
C-8145 - 150
C-955 - 60
C-1038 - 42
C-1125 - 30
C-1235 - 40
C-13138 - 142
C-14120 - 125
C-1560 - 65
C-1615 - 20
C-17105 - 110
C-1830 - 35
C-1920 - 25
C-2014 - 18

³¹P NMR: The diphosphate moiety of ent-CPP gives rise to two signals in the ³¹P NMR spectrum, typically observed as a set of coupled doublets around -10 to -15 ppm.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Purification: ent-CPP is typically produced enzymatically and purified using methods such as High-Performance Liquid Chromatography (HPLC).[5][6] It is crucial to ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Common solvents for diterpenoids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O), depending on the salt form of the diphosphate. The choice of solvent will affect the chemical shifts.[8]

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is generally sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 10-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • NMR Tube: Use high-quality, clean 5 mm NMR tubes. Ensure the sample is free of any particulate matter by filtering if necessary.

NMR Data Acquisition

The following is a general workflow for the NMR analysis of ent-CPP.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purification Purification of ent-CPP Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C, ³¹P) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Fourier Transform & Phasing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR-based structural elucidation of ent-CPP.

Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher) are recommended for resolving the complex spin systems in diterpenoids.[5]

1D NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR: Reveals the number of carbon atoms and their types (CH₃, CH₂, CH, C). Proton decoupling is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between different carbon multiplicities.

  • ³¹P NMR: Specifically probes the phosphorus atoms of the diphosphate group.

2D NMR Experiments:

A suite of 2D NMR experiments is essential for the complete structural assignment.[9]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of protons within a spin system, typically over 2-3 bonds. This is crucial for tracing out the carbon framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C). This experiment is fundamental for assigning carbon resonances based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This is critical for determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Data Analysis and Structural Elucidation

The systematic analysis of the 1D and 2D NMR data allows for the complete structural determination of ent-CPP.

  • Identify Spin Systems: Use the COSY spectrum to connect coupled protons, defining individual spin systems within the molecule.

  • Assign Carbons: Use the HSQC spectrum to assign the chemical shifts of carbons that are directly bonded to the assigned protons.

  • Connect Fragments: Employ the HMBC spectrum to establish long-range correlations between protons and carbons, which links the previously identified spin systems and allows for the assignment of quaternary carbons.

  • Determine Stereochemistry: Analyze the NOESY spectrum to identify through-space correlations between protons. These correlations provide crucial information about the relative configuration of stereocenters. For example, NOEs between axial protons in a cyclohexane ring can confirm their spatial relationship.

  • Confirm Diphosphate Group: The ³¹P NMR spectrum, along with HMBC correlations from protons near the diphosphate group (e.g., H-15) to the phosphorus atoms, confirms the presence and location of this functional group.

By following these protocols and utilizing the suite of modern NMR techniques, researchers can confidently elucidate the structure of this compound and its derivatives, paving the way for further investigations into their biosynthesis and biological function.

References

Application Notes and Protocols for Cell-Penetrating Peptides (CPPs) in Cell-Free Biosynthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ent-CPP" in the context of biosynthesis typically refers to ent-copalyl diphosphate, a precursor molecule in the biosynthesis of gibberellins and other diterpenoids. This is distinct from Cell-Penetrating Peptides (CPPs), which are short peptides used to transport molecules across cell membranes. This document will focus on the application of Cell-Penetrating Peptides (CPPs) in the context of cell-free biosynthesis systems, as this aligns with the broader interest in protein and peptide engineering for therapeutic and research applications.

Application Notes

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the rapid production and engineering of proteins and peptides. When combined with Cell-Penetrating Peptides (CPPs), these systems offer a robust method for producing CPP-fusion proteins destined for intracellular delivery. The primary application of CPPs in the context of cell-free biosynthesis is the in vitro synthesis of proteins or peptides that are fused to a CPP sequence. This allows for the subsequent delivery of the synthesized "cargo" protein into live cells for functional studies or therapeutic purposes.

Key Advantages of Synthesizing CPP-Fusion Proteins in Cell-Free Systems:

  • Production of Toxic Proteins: Many proteins, including those with therapeutic potential, can be toxic to live cells, making their expression in traditional in vivo systems challenging. Cell-free systems, lacking a cell wall and not needing to maintain viability, can readily produce such toxic proteins.

  • High-Throughput Screening: CFPS allows for the rapid synthesis of multiple protein variants in parallel, directly from DNA templates (plasmids or linear PCR products). This is particularly useful for screening different CPP-cargo combinations to identify the most efficient delivery system.

  • Incorporation of Non-Natural Amino Acids: The open nature of cell-free systems facilitates the incorporation of unnatural amino acids into the CPP or cargo protein. This can be used to enhance stability, introduce labels for imaging, or improve the functionality of the delivered protein.

  • Simplified Purification: Proteins synthesized in a cell-free system, particularly in reconstituted systems like the PURE (Protein synthesis Using Recombinant elements) system, are free from cellular contaminants, simplifying the purification process.

  • Direct Control over the Reaction Environment: The open nature of CFPS allows for direct manipulation of the synthesis environment (e.g., pH, redox potential, addition of chaperones) to optimize the folding and solubility of the CPP-fusion protein.

Primary Application: Production of CPP-Fusion Proteins for Intracellular Delivery

The main utility of combining CPPs and cell-free systems is the production of a CPP-tagged protein that can then be used to deliver that protein into cells. The process involves designing a DNA construct that encodes the protein of interest fused to a CPP sequence (e.g., TAT, penetratin, or oligoarginine). This construct is then used as a template in a cell-free protein synthesis reaction. The resulting CPP-fusion protein can be purified and subsequently incubated with target cells for delivery of the cargo protein.

Quantitative Data on Cell-Free Protein Synthesis Yields

The yield of protein synthesis in cell-free systems can vary significantly depending on the specific system used (e.g., E. coli extract, wheat germ extract, PURE system), the reaction conditions (batch vs. continuous exchange), and the nature of the protein being synthesized. While specific data for CPP-fusion proteins is limited, the yields for model proteins like Green Fluorescent Protein (GFP) provide a benchmark for expected production levels. The cationic nature of many CPPs can sometimes pose challenges to the translation machinery, potentially affecting yields.

Cell-Free SystemProtein SynthesizedYield in Batch Mode (µg/mL)Yield in Continuous Exchange Cell-Free (CECF) Mode (µg/mL)
E. coli ExtractGreen Fluorescent Protein (GFP)250 - 700Up to 2300
Human HEK293 ExtractReporter ProteinUp to 300~300 (dialysis)
PURE SystemGreen Fluorescent Protein (GFP)~30Up to 2175

Note: The yields for CPP-fusion proteins may be lower than these reported values for model proteins due to the potential for interactions between the cationic CPP and the negatively charged components of the cell-free system.

Experimental Protocols

Protocol 1: Cell-Free Synthesis of a CPP-Fusion Protein using an E. coli Extract-Based System

This protocol provides a general method for the synthesis of a protein of interest fused to a CPP using a commercially available E. coli S30 extract kit.

Materials:

  • E. coli S30 Extract Kit (e.g., from Promega, Thermo Fisher Scientific, or NEB)

  • Plasmid DNA or linear PCR product encoding the CPP-fusion protein under a T7 promoter

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Methodology:

  • Thaw Reagents: On ice, thaw the S30 extract, amino acid mixture, and other reaction components provided in the kit. Keep all components on ice until use.

  • Prepare the Reaction Mix: In a nuclease-free microcentrifuge tube, assemble the reaction mixture according to the manufacturer's instructions. A typical 25 µL reaction might consist of:

    • S30 Extract: 10 µL

    • Amino Acid Mixture: 5 µL

    • Energy Source (e.g., ATP, GTP): 5 µL

    • Template DNA (plasmid or PCR product): 250-500 ng

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Gently mix the reaction by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 1-4 hours. For larger proteins, a lower temperature (e.g., 30°C) and longer incubation time may improve folding.

  • Analysis of Protein Synthesis: To confirm the synthesis of the CPP-fusion protein, the reaction mixture can be analyzed by SDS-PAGE and Western blotting using an antibody against the cargo protein or an affinity tag (e.g., His-tag) if included in the construct.

  • Purification (Optional): If the CPP-fusion protein includes an affinity tag (e.g., 6xHis), it can be purified from the cell-free reaction mixture using the appropriate affinity chromatography resin (e.g., Ni-NTA).

Protocol 2: Synthesis of a CPP-Fusion Protein using the PURE System

The PURE system is a reconstituted cell-free system containing individually purified components necessary for transcription and translation. This results in a cleaner system with very low nuclease and protease activity.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (NEB) or equivalent

  • Plasmid DNA or linear PCR product encoding the CPP-fusion protein under a T7 promoter

  • Nuclease-free water

  • Murine RNase Inhibitor (recommended)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Methodology:

  • Thaw Solutions: Thaw Solution A and Solution B from the PURExpress kit on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following in order:

    • Solution A: 10 µL

    • Solution B: 7.5 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • Template DNA (250 ng/µL): 1 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Mix and Incubate: Gently mix the components by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours.

  • Analysis and Purification: Analyze the synthesized protein by SDS-PAGE and Western blot. If an affinity tag is present, the protein can be purified directly from the reaction mixture.

Visualizations

Cell_Free_Synthesis_of_CPP_Fusion_Protein cluster_0 Cell-Free System Components cluster_1 In Vitro Transcription & Translation cluster_2 Output DNA DNA Template (CPP-Cargo Gene) Transcription Transcription DNA->Transcription T7 RNA Polymerase CF_System Cell-Free Extract or PURE System CF_System->Transcription Translation Translation CF_System->Translation Reagents Amino Acids, NTPs, Energy Source Reagents->Transcription Reagents->Translation Transcription->Translation mRNA CPP_Protein CPP-Fusion Protein Translation->CPP_Protein Purification Purification CPP_Protein->Purification Application Cellular Delivery Purification->Application

Caption: Workflow for the cell-free synthesis of a CPP-fusion protein.

CPP_Mediated_Cargo_Delivery cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CPP_Cargo CPP-Fusion Protein Endosome Endosome CPP_Cargo->Endosome Endocytosis Membrane Cytosol Cytosol Endosome->Cytosol Endosomal Escape Cargo Released Cargo Protein Cytosol->Cargo Cargo Release & Function

Application Notes and Protocols for Screening Novel ent-Copalyl Diphosphate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate synthase (CPS) is a key enzyme in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development.[1][2][3] CPS catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to this compound (ent-CPP), the committed step in the gibberellin biosynthetic pathway.[1][2] Given its critical role, CPS represents a promising target for the development of novel plant growth regulators and herbicides. This document provides detailed application notes and protocols for the screening and characterization of novel CPS inhibitors.

Signaling Pathway

The biosynthesis of gibberellins is a multi-step process that occurs in different cellular compartments. The initial steps, including the reaction catalyzed by CPS, take place in the plastids. The pathway continues in the endoplasmic reticulum and cytoplasm, ultimately leading to the production of bioactive gibberellins.

Gibberellin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO/KAO GA12 GA12 ent_Kaurenoic_Acid->GA12 Multiple Steps Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Inhibitor Novel Inhibitors Inhibitor->GGPP Target

Caption: Gibberellin biosynthesis pathway highlighting the role of CPS.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing novel CPS inhibitors involves several stages, from initial high-throughput screening to detailed characterization of lead compounds.

Inhibitor_Screening_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & Characterization cluster_Lead_Opt Lead Optimization HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity MoA Mechanism of Action Studies Dose_Response->MoA SAR Structure-Activity Relationship (SAR) Selectivity->SAR MoA->SAR Lead_Compound Lead Compound SAR->Lead_Compound Further_Development Further Preclinical Development Lead_Compound->Further_Development

Caption: General workflow for the discovery of CPS inhibitors.

Data Presentation

Known Inhibitors of this compound Synthase
CompoundTarget Step in Gibberellin BiosynthesisReported Effect on CPSIC50 Value
AMO-1618ent-Kaurene synthesisInhibits the enzymatic conversionNot Reported
FC-907ent-Kaurene synthesisInhibits the enzymatic conversionNot Reported

Note: While AMO-1618 and FC-907 are cited as inhibitors of the enzymatic step catalyzed by CPS, specific IC50 values from in vitro assays with purified CPS are not consistently reported in the reviewed literature.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged this compound Synthase from E. coli

This protocol describes the expression and purification of N-terminally His-tagged CPS using Nickel-NTA affinity chromatography.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a CPS expression vector (e.g., pET vector with an N-terminal 6xHis-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol.

Procedure:

  • Expression:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.

    • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for an additional 4-6 hours at 30°C or overnight at 18°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis:

    • Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until the lysate is no longer viscous.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification:

    • Equilibrate 2 mL of Ni-NTA agarose resin in a chromatography column with 10 column volumes of Lysis Buffer (without lysozyme and PMSF).

    • Load the cleared lysate onto the equilibrated column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged CPS with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analysis and Dialysis:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified CPS.

    • Pool the fractions containing the purified protein.

    • Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Store the purified enzyme in aliquots at -80°C.

Protocol 2: High-Throughput Screening (HTS) of CPS Inhibitors using a Pyrophosphate Detection Assay

This protocol utilizes a colorimetric or fluorometric assay to detect the pyrophosphate (PPi) released during the CPS-catalyzed reaction. A decrease in the signal indicates potential inhibition of CPS.

Materials:

  • Purified recombinant CPS.

  • Geranylgeranyl pyrophosphate (GGPP) substrate.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Compound library dissolved in DMSO.

  • Commercial pyrophosphate detection kit (colorimetric or fluorometric).

  • 384-well microplates.

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of GGPP in Assay Buffer.

    • Dilute the purified CPS to the desired working concentration in Assay Buffer.

    • Prepare the pyrophosphate detection reagent according to the manufacturer's instructions.

  • Screening:

    • Dispense 1 µL of each compound from the library into the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

    • Add 20 µL of the diluted CPS solution to each well, except for the negative controls.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the GGPP solution to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and detect the generated PPi by adding 10 µL of the pyrophosphate detection reagent to each well.

    • Incubate as per the kit manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

    • Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

Protocol 3: Determination of IC50 Values for CPS Inhibitors

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for hit compounds identified in the primary screen.

Materials:

  • Purified recombinant CPS.

  • GGPP substrate.

  • Assay Buffer.

  • Hit compounds.

  • Pyrophosphate detection kit.

  • 96-well microplates.

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 2-fold serial dilution).

  • Assay:

    • Perform the CPS activity assay as described in Protocol 2, but with the serially diluted inhibitor concentrations.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the screening and characterization of novel inhibitors of this compound synthase. By employing a systematic workflow encompassing enzyme purification, high-throughput screening, and detailed kinetic analysis, researchers can identify and validate potent and selective inhibitors of this key enzyme in the gibberellin biosynthesis pathway. These inhibitors have the potential to be developed into new plant growth regulators or environmentally friendly herbicides.

References

Application Notes and Protocols for Site-Directed Mutagenesis of ent-Copalyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Copalyl diphosphate synthase (CPS) is a key enzyme in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development.[1][2] This enzyme catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to form this compound (ent-CPP), the precursor to all gibberellins.[2] Beyond its role in primary metabolism, the engineering of CPS and related terpene cyclases is of significant interest for the production of high-value diterpenoids with potential applications in the pharmaceutical and biotechnology industries. Site-directed mutagenesis is a powerful tool to probe the structure-function relationships of CPS, modulate its catalytic activity, and even generate novel products. This document provides detailed protocols and application notes for the site-directed mutagenesis of this compound synthase.

Key Active Site Residues for Mutagenesis

Structural and functional studies of ent-CPS from various organisms, particularly Arabidopsis thaliana (AtCPS), have identified several key residues within the active site that are crucial for catalysis. These residues are prime targets for site-directed mutagenesis to alter enzyme function.

  • The DXDD Motif: This conserved motif is a hallmark of class II terpene cyclases. The second aspartate residue (D379 in AtCPS) acts as the catalytic acid, initiating the cyclization cascade by protonating the terminal double bond of GGPP.[3] Mutation of this residue, for example to alanine, typically results in a loss of function.

  • Catalytic Base Dyad (Histidine and Asparagine): A conserved histidine (H263 in AtCPS) and asparagine (N322 in AtCPS) dyad, in conjunction with a water molecule, is proposed to act as the catalytic base, responsible for deprotonating the carbocation intermediate to yield ent-CPP.[2][4]

  • Other Important Residues: Other residues such as N425, T421, R340, and D503 in AtCPS have been shown to be important for orienting the catalytic acid and facilitating proton transfer through a network of hydrogen bonds.[5][6]

Effects of Site-Directed Mutagenesis

Site-directed mutagenesis of these key residues can lead to a range of outcomes, providing valuable insights into the enzyme's mechanism and enabling the generation of novel products.

  • Loss of Function: As mentioned, mutating the catalytic acid (e.g., D379A) generally abolishes enzymatic activity.

  • Altered Product Profile: A particularly interesting outcome is the generation of novel products. For instance, substituting the catalytic base dyad residues (H263A or N322A in AtCPS) can lead to the production of hydroxylated derivatives of ent-CPP, such as ent-8-hydroxy-CPP.[2][4] This occurs because the mutation disrupts the normal deprotonation step, allowing for the capture of a water molecule by the carbocation intermediate.

Quantitative Data on this compound Synthase and its Mutants

The following table summarizes the available kinetic data for wild-type and mutant ent-CPS enzymes from different organisms. Comprehensive kinetic data for a wide range of mutants is not always available in the literature, often due to challenges in detecting and quantifying the enzymatic products, as well as issues with substrate inhibition.

EnzymeOrganismMutationSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PtmT2Streptomyces platensisWild-TypeGGPP44 ± 51.8 ± 0.14.1 x 104[7]
AtCPSArabidopsis thalianaWild-TypeGGPP2.9Not ReportedNot Reported[8]
AtCPSArabidopsis thalianaWild-TypeGGPP3Not ReportedNot Reported[8]
PtmT2Streptomyces platensisK402AGGPPNot DeterminedNo ent-CPP detectedNot Determined[7]

Note: For many PtmT2 mutants, only relative activities were determined due to limitations in detecting ent-CPP by HPLC and significant substrate inhibition.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis of this compound synthase.

Site-Directed Mutagenesis

This protocol is based on the QuikChange™ site-directed mutagenesis method and can be adapted for any plasmid containing the ent-CPS gene.

1.1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be located in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The primers should have a melting temperature (Tm) of ≥ 78°C. The Tm can be calculated using the following formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).

  • The primers should have a GC content of at least 40% and should terminate in one or more C or G bases.

1.2. PCR Amplification:

  • Set up the following PCR reaction in a thin-walled PCR tube:

    Component Amount Final Concentration
    5x Phusion HF Buffer 10 µL 1x
    dNTPs (10 mM) 1 µL 200 µM
    Forward Primer (10 µM) 1.25 µL 0.25 µM
    Reverse Primer (10 µM) 1.25 µL 0.25 µM
    Template DNA (plasmid) 10-100 ng -
    Phusion DNA Polymerase 0.5 µL -

    | Nuclease-free water | to 50 µL | - |

  • Perform PCR using the following cycling conditions:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 s 1
    Denaturation 98°C 10 s \multirow{3}{*}{18-25}
    Annealing 55-65°C 30 s
    Extension 72°C 30 s/kb of plasmid
    Final Extension 72°C 5-10 min 1

    | Hold | 4°C | ∞ | 1 |

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10-20 U) directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

1.4. Transformation:

  • Transform 1-2 µL of the DpnI-treated PCR product into 50 µL of competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate the transformation mixture onto an LB agar plate containing the appropriate antibiotic for plasmid selection.

  • Incubate the plate overnight at 37°C.

1.5. Verification:

  • Pick several colonies and grow them overnight in liquid LB medium with the appropriate antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression and Purification of ent-CPS

This protocol describes the expression of His-tagged ent-CPS in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

2.1. Expression:

  • Transform the expression plasmid (e.g., pET-28a(+)) containing the wild-type or mutant ent-CPS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

2.2. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20-30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2.3. Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the His-tagged ent-CPS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect the fractions and analyze them by SDS-PAGE to check for purity.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Store the purified enzyme at -80°C.

Enzymatic Assay and Product Analysis

This section describes a general procedure for assaying the activity of ent-CPS and analyzing the reaction products.

3.1. Enzymatic Reaction:

  • Set up the following reaction mixture in a microcentrifuge tube:

    Component Amount Final Concentration
    Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT) to 100 µL 1x
    GGPP 10-50 µM -

    | Purified ent-CPS | 1-5 µg | - |

  • Incubate the reaction at 30°C for 1-4 hours.

  • Quench the reaction by adding 100 µL of methanol or by adding a stop solution (e.g., 0.5 M EDTA).

3.2. Product Analysis by GC-MS:

  • To analyze the dephosphorylated products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase or calf intestinal phosphatase) according to the manufacturer's instructions.

  • Extract the dephosphorylated products with an organic solvent (e.g., hexane or ethyl acetate).

  • Dry the organic extract under a stream of nitrogen.

  • Derivatize the dried residue if necessary (e.g., silylation for hydroxylated products).

  • Analyze the sample by GC-MS. A typical GC program would involve a temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) on a suitable column (e.g., HP-5MS).

3.3. Product Analysis by HPLC:

  • For direct analysis of the diphosphate products, the quenched reaction mixture can be analyzed by reverse-phase HPLC.

  • Use a C18 column and a suitable mobile phase gradient, for example, a gradient of acetonitrile in an aqueous buffer (e.g., 25 mM ammonium bicarbonate).

  • Monitor the elution of substrate and product by UV detection at a low wavelength (e.g., 205-215 nm).

Visualizations

Signaling Pathway of this compound Synthase

Signaling_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS Gibberellins Gibberellins ent_CPP->Gibberellins Further Biosynthetic Steps

Caption: Biosynthetic pathway from GGPP to gibberellins catalyzed by ent-CPS.

Experimental Workflow for Site-Directed Mutagenesis of ent-CPS

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression_purification Protein Expression and Purification cluster_analysis Functional Analysis Primer_Design 1. Primer Design (with desired mutation) PCR 2. PCR Amplification (of entire plasmid) Primer_Design->PCR DpnI 3. DpnI Digestion (to remove template DNA) PCR->DpnI Transformation_Ecoli 4. Transformation (into competent E. coli) DpnI->Transformation_Ecoli Verification 5. Verification (by DNA sequencing) Transformation_Ecoli->Verification Transformation_Expression 6. Transformation (into expression host) Verification->Transformation_Expression Expression 7. Protein Expression (IPTG induction) Transformation_Expression->Expression Purification 8. Purification (e.g., Ni-NTA chromatography) Expression->Purification Enzyme_Assay 9. Enzymatic Assay (with GGPP) Purification->Enzyme_Assay Product_Analysis 10. Product Analysis (GC-MS or HPLC) Enzyme_Assay->Product_Analysis Kinetic_Analysis 11. Kinetic Analysis (determination of Km and kcat) Product_Analysis->Kinetic_Analysis

Caption: Workflow for site-directed mutagenesis and functional analysis of ent-CPS.

Logical Relationship of Key Active Site Residues in AtCPS

Active_Site_Residues cluster_acid Catalytic Acid cluster_base Catalytic Base cluster_supporting Supporting Residues Catalysis Catalytic Cycle D379 D379 (DXDD motif) D379->Catalysis Protonation of GGPP H263 H263 Water H2O H263->Water N322 N322 N322->Water Water->Catalysis Deprotonation N425 N425 N425->D379 Orientation T421 T421 T421->D379 Orientation

Caption: Key active site residues and their roles in Arabidopsis thalianaent-CPS.

References

Application Notes and Protocols for the Industrial Use of ent-CPP Producing Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of genetically engineered microbes for the production of ent-copalyl diphosphate (ent-CPP) and its derivatives. ent-CPP is a key precursor to a wide array of high-value diterpenoids with significant industrial applications in pharmaceuticals, agriculture, and beyond. This document outlines the metabolic engineering strategies, fermentation procedures, product recovery, and analytical methods for successful microbial production of these compounds.

Introduction to ent-CPP and its Industrial Relevance

This compound (ent-CPP) is a central intermediate in the biosynthesis of the large and diverse family of diterpenoids.[1] In nature, it is synthesized from geranylgeranyl pyrophosphate (GGPP) by the action of this compound synthases (CPS).[1] The industrial significance of ent-CPP lies in its role as a precursor to commercially valuable molecules, including:

  • Andrographolide: A labdane diterpenoid with a broad range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3][4][5][6] Its production is of great interest to the pharmaceutical industry.

  • Gibberellins: A class of phytohormones crucial for plant growth and development.[7] They are widely used in agriculture to improve crop yield, induce flowering, and promote fruit size.[8][9][10] Microbial fermentation is a key method for the industrial production of gibberellins.[7][8][9]

  • Other Diterpenoids: The versatility of the diterpenoid scaffold has led to their use in fragrances, as food additives, and as precursors for other complex molecules.[11]

Microbial production of ent-CPP and its derivatives offers a sustainable and scalable alternative to extraction from plant sources, which can be inefficient and subject to environmental variability.[12] Genetically engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, can be optimized as cell factories for the high-yield production of these valuable compounds.[12][13]

Metabolic Engineering Strategies for Enhanced Production

The efficient microbial production of ent-CPP and its derivatives relies on strategic metabolic engineering to channel carbon flux towards the desired product and minimize the formation of competing byproducts. Key strategies are outlined below and illustrated in the metabolic pathway diagram.

Enhancing the Precursor Supply

The biosynthesis of ent-CPP begins with the central metabolite acetyl-CoA, which is converted to geranylgeranyl pyrophosphate (GGPP) through the mevalonate (MVA) pathway in yeast.[11] To increase the pool of GGPP available for diterpenoid synthesis, the following genetic modifications are commonly employed:

  • Overexpression of MVA Pathway Genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (ERG20), and GGPP synthase (BTS1), can significantly boost the production of GGPP.[13][14][15]

  • Balancing Precursor Competition: Redirecting metabolic flux away from competing pathways, such as sterol biosynthesis, can further enhance the availability of FPP and GGPP for diterpenoid production. This can be achieved by down-regulating or deleting genes like ERG9, which encodes squalene synthase.[16]

Optimizing the Diterpene Synthesis Pathway

Once a sufficient supply of GGPP is ensured, the next step is to efficiently convert it to the desired diterpenoid product.

  • Screening for Highly Active ent-CPP Synthases (CPS): The catalytic activity of CPS can be a rate-limiting step.[1][12] Screening for CPS enzymes from different organisms or using protein engineering to improve their activity is a crucial step. For example, the ApCPS2 enzyme from Andrographis paniculata has been shown to be effective for ent-CPP production in S. cerevisiae.[1]

  • Expression of Downstream Diterpene Synthases: To produce specific diterpenoids, the appropriate Class I diterpene synthases, such as ent-kaurene synthase (KS) for gibberellin precursors, must be co-expressed with the CPS.[17]

  • Enhancing Dephosphorylation: For the production of dephosphorylated products like ent-copalol, the overexpression of endogenous or heterologous phosphatases can be beneficial.[1]

graph "Metabolic_Pathway_for_ent-CPP_Production" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Acetyl-CoA" [fillcolor="#FBBC05"]; "MVA_Pathway" [label="Mevalonate (MVA) Pathway\n(Overexpressed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GGPP" [label="Geranylgeranyl\nDiphosphate (GGPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ent-CPP" [label="ent-Copalyl\nDiphosphate (ent-CPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Competing_Pathways" [label="Competing Pathways\n(e.g., Sterol Biosynthesis)\n(Downregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diterpenoids" [label="Value-Added Diterpenoids\n(e.g., Andrographolide, Gibberellins)", shape=ellipse, fillcolor="#FBBC05"]; "ent-Copalol" [label="ent-Copalol", shape=ellipse, fillcolor="#FBBC05"];

// Edges "Acetyl-CoA" -> "MVA_Pathway" [label="Multiple Steps"]; "MVA_Pathway" -> "GGPP"; "GGPP" -> "ent-CPP" [label="ent-CPP Synthase (CPS)"]; "GGPP" -> "Competing_Pathways"; "ent-CPP" -> "Diterpenoids" [label="Diterpene Synthases (Class I)"]; "ent-CPP" -> "ent-Copalol" [label="Phosphatase"]; }

Caption: Engineered metabolic pathway for ent-CPP and diterpenoid production.

Quantitative Data Summary

The following table summarizes the reported production titers of ent-copalol and related diterpenoids in engineered Saccharomyces cerevisiae. This data provides a benchmark for evaluating the efficiency of different metabolic engineering strategies.

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
ent-CopalolSaccharomyces cerevisiaeStrengthened MVA pathway, weakened competing pathway, optimized acetyl-CoA supply, fusion-expressed key enzymes.35.6[1][12]
Carnosic AcidSaccharomyces cerevisiaeIntegration of P450 enzymes, co-expression of fusion proteins, overexpression of catalases, ER and cofactor engineering.75.18 (fed-batch)[13]
MiltiradieneSaccharomyces cerevisiaeFusion of SmKSL with SmCPS and ERG20 with BTS1, optimization of the MVA pathway.365[13]
TaxadieneSaccharomyces cerevisiaeOverexpression of all MVA pathway genes, combinatorial plasmid-based expression of tHMGR, ERG20, GGPPS, and TS.528[15]
PatchoulolSaccharomyces cerevisiaeStrengthened MVA pathway, balanced precursor competition, modified transcriptional regulators, modulated acetyl-CoA pathway.195.96 (shake flask), 1950 (fed-batch)[14]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the microbial production of ent-CPP derivatives.

Protocol for Microbial Fermentation of ent-Copalol in S. cerevisiae

This protocol is based on the methods described for the production of ent-copalol in engineered S. cerevisiae.[1]

1. Strain and Media Preparation:

  • Use an engineered S. cerevisiae strain harboring the necessary genetic modifications for ent-copalol production.
  • Prepare YPD medium (20 g/L peptone, 10 g/L yeast extract, 20 g/L glucose) for inoculum preparation.
  • Prepare fermentation medium (e.g., synthetic complete medium with appropriate supplements and a carbon source like glucose or a mixture of glucose and galactose to induce gene expression from GAL promoters).

2. Inoculum Culture:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium in a 50 mL sterile tube.
  • Incubate at 30°C with shaking at 250 rpm for 24 hours.

3. Shake Flask Fermentation:

  • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
  • Incubate at 30°C with shaking at 250 rpm for 96 hours.

4. Fed-Batch Fermentation (for higher titers):

  • For scaled-up production, perform fed-batch fermentation in a 5 L bioreactor.
  • Start with a batch phase in a defined medium.
  • After the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate a feeding strategy with a concentrated carbon source solution to maintain a low substrate concentration and avoid overflow metabolism.[16]
  • Control pH at a setpoint (e.g., 5.0) with the addition of a base (e.g., NH4OH).
  • Maintain dissolved oxygen above a certain level (e.g., 20%) by controlling the agitation and aeration rate.

    graph "Fermentation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inoculum" [label="Inoculum Preparation\n(YPD, 30°C, 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Shake_Flask" [label="Shake Flask Fermentation\n(Fermentation Medium, 30°C, 96h)", fillcolor="#FBBC05"]; "Fed_Batch" [label="Fed-Batch Fermentation (Optional)\n(5L Bioreactor, Controlled pH & DO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Product Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Inoculum" -> "Shake_Flask"; "Shake_Flask" -> "Extraction"; "Inoculum" -> "Fed_Batch"; "Fed_Batch" -> "Extraction"; }

Caption: General workflow for microbial fermentation of diterpenoids.

Protocol for Extraction of ent-Copalol from Fermentation Broth

This protocol is adapted from methods for extracting diterpenoids from yeast culture.[1]

1. Sample Preparation:

  • After fermentation, centrifuge the culture broth to separate the supernatant and the cell pellet.

2. Extraction of Extracellular Product:

  • To the supernatant, add an equal volume of n-hexane.
  • Vortex vigorously for 3 minutes to ensure thorough mixing.
  • Centrifuge at 4,000 x g for 2 minutes to separate the phases.
  • Carefully collect the upper organic phase (n-hexane) containing the extracted ent-copalol.

3. Extraction of Intracellular Product:

  • Resuspend the cell pellet in a suitable buffer.
  • Perform cell lysis using methods such as bead beating or high-pressure homogenization.
  • Add an equal volume of n-hexane to the cell lysate.
  • Vortex and centrifuge as described in step 2.
  • Collect the organic phase.

4. Sample Concentration:

  • Combine the organic phases from the extracellular and intracellular extractions.
  • Evaporate the n-hexane under a stream of nitrogen gas to concentrate the sample.
  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., n-hexane or ethyl acetate) for analysis.

Protocol for Quantitative Analysis of ent-Copalol by GC-MS

This protocol outlines the general steps for the gas chromatography-mass spectrometry (GC-MS) analysis of diterpenoids.[18][19][20]

1. GC-MS System and Conditions:

  • Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
  • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
  • Program the oven temperature with a gradient to separate the compounds of interest (e.g., start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).
  • Use helium as the carrier gas at a constant flow rate.

2. Sample Injection:

  • Inject 1 µL of the extracted and concentrated sample into the GC-MS.

3. Mass Spectrometry:

  • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
  • Scan a mass range appropriate for the target molecule (e.g., m/z 50-500).

4. Quantification:

  • Identify the peak corresponding to ent-copalol based on its retention time and mass spectrum.
  • Prepare a standard curve using a purified ent-copalol standard of known concentrations.
  • Quantify the amount of ent-copalol in the sample by comparing its peak area to the standard curve.

    graph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Fermentation_Broth" [label="Fermentation Broth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(n-hexane)", fillcolor="#FBBC05"]; "Concentration" [label="Sample Concentration", fillcolor="#FBBC05"]; "GCMS" [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quantification" [label="Quantification\n(Standard Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Fermentation_Broth" -> "Extraction"; "Extraction" -> "Concentration"; "Concentration" -> "GCMS"; "GCMS" -> "Quantification"; }

Caption: Workflow for extraction and analysis of diterpenoids.

Conclusion

The use of ent-CPP producing microbes represents a promising platform for the industrial production of a wide range of valuable diterpenoids. Through the application of metabolic engineering principles and optimized fermentation and analytical protocols, it is possible to achieve significant titers of these compounds. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to advance the microbial synthesis of these important molecules, paving the way for more sustainable and cost-effective production processes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ent-Copalyl Diphosphate Yield in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the production of ent-Copalyl diphosphate (ent-CPP) and its derivatives in Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses common issues encountered during the metabolic engineering of yeast for improved ent-CPP yield.

Issue ID Problem Potential Causes Suggested Solutions
CPP-001 Low or undetectable levels of ent-CPP or its derivatives (e.g., ent-copalol, ent-kaurene). 1. Inefficient ent-CPP synthase (CPS) activity. 2. Insufficient precursor (GGPP) supply. 3. Suboptimal protein expression or stability of pathway enzymes. 4. Degradation of the product.1. Screen for a more active CPS: Test different CPS enzymes from various plant or fungal origins. One study found ApCPS2 from Andrographis paniculata to be highly active.[1][2] 2. Codon-optimize the CPS gene: Ensure the gene sequence is optimized for expression in S. cerevisiae. 3. Enhance the mevalonate (MVA) pathway: Overexpress key MVA pathway genes, particularly a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting step.[3] 4. Engineer Erg20p: Mutate the native farnesyl diphosphate synthase (Erg20p) to favor GGPP production.[4] 5. Confirm protein expression: Use Western blotting or fluorescent protein tagging to verify the expression of all pathway enzymes.
CPP-002 Accumulation of intermediate metabolites (e.g., FPP, GGPP) but low final product yield. 1. Low catalytic efficiency of the terminal enzyme (CPS or downstream enzymes). 2. Mismatch in the expression levels of pathway enzymes. 3. Feedback inhibition of MVA pathway enzymes.1. Enzyme fusion: Create a fusion protein of the GGPP synthase and the CPS to promote substrate channeling. Fusing CPS with a downstream enzyme like kaurene synthase (KS) has also been shown to improve yields of the final product.[5] 2. Promoter engineering: Use promoters of varying strengths to balance the expression of each enzyme in the pathway. 3. Use feedback-resistant enzyme variants: Introduce mutations in key MVA pathway enzymes, such as HMG-CoA reductase, to reduce feedback inhibition.[6]
CPP-003 High variability in yield between different yeast colonies or cultures. 1. Plasmid instability or copy number variation. 2. Inconsistent growth conditions. 3. Genetic instability of the engineered strain.1. Genomic integration: Integrate the expression cassettes of your pathway genes into the yeast chromosome for stable expression.[7] 2. Standardize culture conditions: Ensure consistent media composition, pH, temperature, and aeration across all experiments. 3. Perform regular strain validation: Periodically re-sequence key genetic loci and test for consistent phenotype.
CPP-004 Poor cell growth or viability after genetic modification. 1. Metabolic burden from the overexpression of multiple heterologous proteins. 2. Accumulation of toxic intermediates. 3. Depletion of essential metabolites.1. Optimize protein expression levels: Use weaker promoters or inducible expression systems to reduce the metabolic load. 2. Down-regulate competing pathways: Instead of strong overexpression, consider down-regulating pathways that compete for precursors, such as the sterol biosynthesis pathway (e.g., by repressing ERG9). 3. Supplement media: Add supplements to the growth media that may be depleted due to the engineered pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the precursor (GGPP) supply for ent-CPP production in yeast?

A1: The primary strategies focus on enhancing the native mevalonate (MVA) pathway and redirecting carbon flux towards geranylgeranyl pyrophosphate (GGPP). Key approaches include:

  • Overexpression of MVA Pathway Genes: Increasing the expression of genes in the MVA pathway, especially the rate-limiting enzyme HMG-CoA reductase (HMG1), is a common and effective strategy.[3]

  • Down-regulation of Competing Pathways: Reducing the flux towards pathways that compete for GGPP precursors, such as the sterol biosynthesis pathway (e.g., by down-regulating ERG9, which encodes squalene synthase), can significantly increase the availability of farnesyl pyrophosphate (FPP) for GGPP synthesis.

  • Engineering GGPP Synthase: The native yeast farnesyl diphosphate synthase (Erg20p) can be engineered to have enhanced GGPP synthase activity, directly increasing the pool of the immediate precursor for ent-CPP.[4]

  • Increasing Acetyl-CoA Supply: Optimizing the supply of the initial building block, acetyl-CoA, by engineering central carbon metabolism can also boost the overall flux through the MVA pathway.[2]

Q2: How can I select the best ent-CPP synthase (CPS) for my yeast strain?

A2: The choice of CPS is critical for high yields. It is recommended to:

  • Screen multiple CPS candidates: Source CPS genes from different organisms known to produce diterpenoids.

  • Evaluate in vivo activity: Express different codon-optimized CPS genes in your engineered yeast strain and quantify the production of ent-CPP or a downstream derivative. For instance, one study successfully screened five CPS enzymes from Andrographis paniculata and identified ApCPS2 as the most efficient.[1][2]

  • Consider enzyme engineering: If a suitable native CPS cannot be found, consider protein engineering strategies like directed evolution or site-directed mutagenesis to improve the activity and stability of a selected CPS.

Q3: What fermentation strategies can be employed to improve the final titer of ent-CPP derivatives?

A3: Optimizing fermentation conditions is crucial for scaling up production. Consider the following:

  • Fed-batch Fermentation: A fed-batch strategy, where a limiting nutrient is supplied over time, can help to maintain optimal cell density and productivity, and has been successfully used to achieve high titers of other terpenes in yeast.[3]

  • Carbon Source Selection: While glucose is a common carbon source, some studies have shown that using ethanol, produced during an initial growth phase on glucose, as the carbon source during the production phase can lead to higher terpenoid titers.[3]

  • Process Parameter Optimization: Systematically optimize parameters such as pH, temperature, and dissolved oxygen levels to maximize both cell growth and product formation.

Q4: Should I express my pathway genes on plasmids or integrate them into the yeast genome?

A4: The choice between plasmid-based expression and genomic integration depends on the stage of your research:

  • Plasmids: High-copy plasmids are useful for initial screening of enzymes and pathway combinations due to the ease of construction and transformation. However, they can be unstable and lead to high variability.

  • Genomic Integration: For stable, long-term production and to reduce variability between cultures, integrating the gene expression cassettes into the yeast chromosome is the preferred method.[7] Modern tools like CRISPR/Cas9 have made genomic integration more straightforward and efficient.

Experimental Protocols

Protocol 1: Basic Yeast Transformation

This protocol outlines a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for transforming S. cerevisiae.

Materials:

  • Yeast strain to be transformed

  • YPD medium

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • LiAc/TE solution (100 mM Lithium Acetate in TE buffer)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Plasmid DNA or linear DNA for integration

  • PEG solution (50% w/v Polyethylene Glycol 3350 in LiAc/TE)

  • Selective agar plates

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and then wash with LiAc/TE.

  • Resuspend the cell pellet in LiAc/TE to a final concentration of 1x10^9 cells/mL.

  • In a microfuge tube, mix 100 µL of the yeast cell suspension with 5-10 µg of carrier DNA and 1-2 µg of plasmid DNA.

  • Add 600 µL of the PEG solution and vortex to mix thoroughly.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Visualizations

Metabolic Pathway for ent-CPP Production

ent_CPP_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Overexpress tHMG1) AcetylCoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP FPP FPP IPP_DMAPP->FPP Erg9 ERG9 (Squalene Synthase) (Down-regulate) FPP->Erg9 GGPP_Synthase GGPP Synthase (e.g., Bts1, engineered Erg20p) FPP->GGPP_Synthase Sterols Sterols Erg9->Sterols GGPP GGPP GGPP_Synthase->GGPP CPS ent-CPP Synthase (CPS) (e.g., ApCPS2) GGPP->CPS ent_CPP This compound (ent-CPP) CPS->ent_CPP Downstream Downstream Products (e.g., ent-copalol, ent-kaurene) ent_CPP->Downstream Troubleshooting_Workflow Start Low ent-CPP Yield Check_Precursor Analyze Precursors (GGPP)? Start->Check_Precursor Low_GGPP Low GGPP Check_Precursor->Low_GGPP Yes Sufficient_GGPP Sufficient GGPP Check_Precursor->Sufficient_GGPP No Enhance_MVA Enhance MVA Pathway (e.g., overexpress tHMG1) Low_GGPP->Enhance_MVA Weaken_Competition Weaken Competing Pathways (e.g., down-regulate ERG9) Low_GGPP->Weaken_Competition Check_CPS Check CPS Expression & Activity Sufficient_GGPP->Check_CPS Optimize_Fermentation Optimize Fermentation Conditions Enhance_MVA->Optimize_Fermentation Weaken_Competition->Optimize_Fermentation Low_CPS_Activity Low CPS Activity Check_CPS->Low_CPS_Activity Yes Check_Growth Poor Cell Growth? Check_CPS->Check_Growth No Screen_CPS Screen/Engineer CPS Low_CPS_Activity->Screen_CPS Optimize_Expression Optimize Codons & Promoters Low_CPS_Activity->Optimize_Expression Screen_CPS->Optimize_Fermentation Optimize_Expression->Optimize_Fermentation Reduce_Burden Reduce Metabolic Burden (e.g., use weaker promoters) Check_Growth->Reduce_Burden Yes Check_Growth->Optimize_Fermentation No Reduce_Burden->Optimize_Fermentation

References

overcoming low catalytic activity of ent-copalyl diphosphate synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-copalyl diphosphate synthase (CPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low catalytic activity of this enzyme and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the catalytic activity of my recombinant ent-CPS so low?

Low catalytic activity is a commonly encountered issue with ent-CPS, particularly when expressed in microbial hosts like E. coli or Saccharomyces cerevisiae.[1][2][3] Several factors can contribute to this:

  • Inherent Enzyme Kinetics: Some ent-CPS isoforms naturally exhibit low turnover rates.

  • Suboptimal Reaction Conditions: The enzyme's activity is highly sensitive to pH, temperature, and cofactor availability.[4]

  • Substrate Inhibition: High concentrations of the substrate, geranylgeranyl diphosphate (GGPP), and the cofactor Mg²⁺ can lead to synergistic substrate inhibition.[5][6]

  • Protein Misfolding or Instability: Recombinant expression can sometimes lead to improperly folded or unstable enzymes. The presence of dithiothreitol (DTT) can be crucial for stability.[7]

  • Insufficient Precursor Supply: In whole-cell systems, the availability of the substrate GGPP may be the limiting factor.[1][2]

Q2: How can I improve the catalytic activity of my ent-CPS?

Several strategies can be employed to enhance the activity of ent-CPS:

  • Enzyme Screening: Different organisms harbor ent-CPS variants with different activities. Screening for enzymes from various sources can identify a more active isoform for your application.[1][2]

  • Protein Engineering: Site-directed or saturation mutagenesis can be used to improve enzyme kinetics. For example, a Met413Ser mutation in Andrographis paniculata CPS2 (ApCPS2) was shown to significantly increase product titer.[2]

  • Reaction Condition Optimization: Systematically testing different pH values, temperatures, and divalent metal ion concentrations can identify the optimal conditions for your specific enzyme.[4]

  • Metabolic Engineering (for in vivo applications): In microbial hosts, enhancing the metabolic pathway that produces GGPP and reducing the flux towards competing pathways can increase the substrate availability for ent-CPS.[1][2]

Q3: What are the key conserved motifs in ent-CPS, and what are their functions?

ent-CPS enzymes contain highly conserved motifs that are critical for their function:

  • DXDD Motif: Located in the active site, this motif is essential for the cyclization reaction. The second aspartate residue, in particular, acts as a general acid catalyst.[1][8][9] Mutating this residue typically results in a loss of function.[1]

  • Histidine-Asparagine Dyad: In some plant CPSs, a conserved histidine and asparagine dyad is thought to activate a water molecule that acts as the catalytic base.[10]

Q4: Can mutating the active site of ent-CPS lead to new products?

Yes. Altering key residues in the active site can change the reaction outcome. For instance, substituting the conserved histidine or asparagine residues involved in activating the catalytic water molecule with alanine can lead to the production of hydroxylated ent-CPP derivatives instead of the canonical ent-CPP.[8][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low product (ent-CPP) formation in vitro 1. Inactive enzyme (misfolded, degraded). 2. Suboptimal assay conditions (pH, temp, cofactors). 3. Substrate inhibition. 4. Inactive substrate (GGPP).1. Confirm protein integrity via SDS-PAGE and consider adding a stabilizing agent like DTT to the buffer.[7] 2. Perform a systematic optimization of reaction conditions (see Table 1 for starting points).[4] 3. Titrate GGPP and Mg²⁺ concentrations to identify and avoid inhibitory levels.[5] 4. Verify the quality and concentration of your GGPP stock.
Low yield of ent-CPP derived products in vivo (e.g., in S. cerevisiae) 1. Low intrinsic activity of the chosen ent-CPS. 2. Insufficient GGPP precursor supply. 3. Competing metabolic pathways consuming GGPP. 4. Sub-optimal expression of ent-CPS.1. Screen different ent-CPS orthologs or engineer the current one (e.g., saturation mutagenesis).[1][2] 2. Overexpress key genes in the mevalonate (MVA) pathway.[1][2] 3. Knock down or weaken pathways that compete for GGPP.[1][2] 4. Optimize codon usage for the host organism and use a strong promoter.
Formation of unexpected side products 1. Enzyme promiscuity. 2. Spontaneous degradation or rearrangement of substrate/product. 3. Contaminating enzyme activities in your purified sample or cell lysate.1. Consider that some CPS enzymes may produce minor amounts of other diterpene skeletons. 2. Analyze product formation over time to check for stability. 3. Ensure high purity of your recombinant enzyme.

Quantitative Data Summary

Table 1: Example of Reaction Condition Optimization for PtmT2 ent-CPS

ParameterTested RangeObservation
pH 4.5 - 9.0Optimal activity observed at a specific pH within this range.
Temperature 22, 30, 37 °CEnzyme activity is temperature-dependent.
Divalent Metals (1 mM) Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺Activity is dependent on the specific divalent metal ion, with Mg²⁺ often being required.[4][11]
Data derived from studies on PtmT2 from Streptomyces platensis.[4]

Table 2: Kinetic Parameters of Wild-Type PtmT2 ent-CPS with GGPP

ParameterValue
Km (Value not specified in abstract)
kcat (Value not specified in abstract)
A Michaelis-Menten kinetic curve was generated for the wild-type PtmT2 with GGPP, but specific values for Km and kcat are not provided in the abstract.[4]

Experimental Protocols

Protocol 1: In Vitro Activity Assay for ent-CPS

This protocol is a general guideline for determining the activity of a purified recombinant ent-CPS.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris, MOPS, or citrate buffer) at the desired pH.[4]

    • Add a divalent metal cofactor, typically MgCl₂, to the buffer.

    • Add a stabilizing agent like DTT if required.[7]

  • Enzyme and Substrate Addition:

    • Add the purified ent-CPS to the reaction mixture to a final concentration in the low micromolar range.

    • Initiate the reaction by adding the substrate, GGPP. It is advisable to test a range of GGPP concentrations to assess substrate inhibition.[5]

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 1-2 hours).[4]

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the Mg²⁺).

    • To analyze the product, which is a diphosphate, it is often necessary to dephosphorylate it using an enzyme like alkaline phosphatase.

    • Extract the dephosphorylated product (now ent-copalol) with an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis:

    • Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ent-copalol.

Protocol 2: Site-Directed Mutagenesis to Probe Active Site Residues

This protocol outlines the general steps for creating point mutations in your ent-CPS gene to investigate the function of specific amino acids.

  • Primer Design:

    • Design primers containing the desired mutation for the target residue (e.g., the catalytic aspartate in the DXDD motif).[1]

    • The primers should be complementary to the template DNA and have a sufficient melting temperature.

  • PCR Amplification:

    • Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the ent-CPS gene with the designed mutagenic primers.

  • Template DNA Digestion:

    • Digest the parental (non-mutated) DNA template using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation:

    • Transform the newly synthesized, mutated plasmid into competent E. coli cells.

  • Verification:

    • Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through Sanger sequencing.

  • Protein Expression and Functional Analysis:

    • Express the mutant protein and purify it.

    • Assess the catalytic activity of the mutant enzyme using the in vitro activity assay described above to determine the effect of the mutation.

Visualizations

experimental_workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_analysis Functional Analysis gene ent-CPS Gene plasmid Expression Plasmid gene->plasmid mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis transformation Transformation into Host plasmid->transformation expression Protein Expression transformation->expression purification Purification expression->purification assay In Vitro Assay purification->assay analysis GC-MS / LC-MS Analysis assay->analysis

Caption: General experimental workflow for expressing and analyzing ent-CPS.

troubleshooting_logic cluster_invitro In Vitro System cluster_invivo In Vivo System start Low ent-CPP Production check_protein Check Protein Integrity (SDS-PAGE) start->check_protein In Vitro? screen_cps Screen/Engineer CPS start->screen_cps In Vivo? optimize_conditions Optimize Reaction Conditions (pH, Temp, Mg2+) check_protein->optimize_conditions check_substrate Check Substrate Quality & Concentration optimize_conditions->check_substrate boost_ggpp Boost GGPP Supply (Metabolic Engineering) screen_cps->boost_ggpp weaken_competitors Weaken Competing Pathways boost_ggpp->weaken_competitors signaling_pathway cluster_mva Mevalonate Pathway cluster_diterpene Diterpenoid Biosynthesis acetyl_coa Acetyl-CoA mva ... acetyl_coa->mva ipp IPP/DMAPP mva->ipp ggpp GGPP ipp->ggpp ent_cps ent-CPS ggpp->ent_cps competing Competing Pathways (e.g., other isoprenoids) ggpp->competing ent_cpp ent-CPP diterpenoids Downstream Diterpenoids ent_cpp->diterpenoids ent_cps->ent_cpp

References

Technical Support Center: ent-Copalyl Diphosphate Synthase Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and solubility of ent-copalyl diphosphate synthase (CPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common expression system for this compound synthase (CPS)?

A1: The most commonly used expression system for recombinant this compound synthase is Escherichia coli, particularly strains like BL21(DE3) and its derivatives (e.g., C41 OverExpress).[1][2] These strains are favored for their rapid growth, high protein yields, and the availability of various expression vectors.[3] While E. coli is prevalent, Saccharomyces cerevisiae has also been used as a chassis strain, as its endogenous mevalonate pathway can support the synthesis of diterpenoid precursors.[4][5]

Q2: My ent-CPS is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?

A2: Insoluble expression and inclusion body formation are common issues when expressing heterologous proteins like terpene synthases in E. coli.[6][7] Several strategies can be employed to improve solubility:

  • Lower Induction Temperature: Reducing the cultivation temperature to 16-20°C after induction with IPTG is a widely adopted method to slow down protein synthesis, which can promote proper folding.[1][2][8]

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression, resulting in misfolding. Try reducing the IPTG concentration to a range of 0.1-0.5 mM.[2][4][9]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), or Thioredoxin (Trx), to the N-terminus of your CPS can significantly improve its solubility.[3][7][10]

  • Co-express Molecular Chaperones: Co-expressing chaperone proteins (e.g., DnaK/J/GrpE) can assist in the proper folding of your target protein, thereby increasing the soluble fraction.[8][11]

  • Change the E. coli Host Strain: Some strains are specifically engineered to enhance the expression of difficult proteins. For instance, strains like C41(DE3) OverExpress are designed to handle toxic proteins and may improve solubility.[2]

Q3: I am getting very low or no expression of my ent-CPS. What are the possible causes and solutions?

A3: Low or no expression can stem from several factors. Consider the following troubleshooting steps:

  • Codon Usage: The codon usage of your ent-CPS gene (often from a plant or fungus) might not be optimal for E. coli. This can lead to translational stalls and premature termination. Consider synthesizing a codon-optimized version of your gene for expression in E. coli.[6]

  • Vector and Promoter Choice: Ensure you are using a vector with a strong, tightly regulated promoter, such as the T7 promoter system (e.g., in pET vectors).[12]

  • mRNA Stability: The stability of the mRNA transcript can affect protein yield. While not always straightforward to address, issues can sometimes be mitigated by vector design.[8]

  • Protein Degradation: The expressed protein may be susceptible to degradation by host cell proteases. Using protease-deficient E. coli strains like BL21(DE3) can help minimize this issue.[12]

  • Toxicity of the Protein: High-level expression of some enzymes can be toxic to the host cells, leading to poor growth and low yields. Using a lower induction temperature and inducer concentration can help alleviate toxicity.[8]

Q4: Can I refold my ent-CPS from inclusion bodies?

A4: Yes, refolding from purified inclusion bodies is a viable strategy if optimizing for soluble expression is unsuccessful.[6][7] The general process involves isolating the inclusion bodies, solubilizing them using strong denaturants like urea or guanidinium chloride, and then gradually removing the denaturant to allow the protein to refold. This is often done through methods like dialysis or rapid dilution into a refolding buffer.[8][11]

Troubleshooting Guides

Guide 1: Low Protein Yield

This guide provides a step-by-step approach to troubleshooting low yields of ent-CPS.

Low_Yield_Troubleshooting Start Start: Low ent-CPS Yield CheckExpression Verify Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoExpression No Expression Detected CheckExpression->NoExpression No Band LowExpression Low Expression Detected CheckExpression->LowExpression Faint Band CodonOptimize Codon Optimize Gene for E. coli NoExpression->CodonOptimize Potential Issue ChangeVector Switch to a Stronger Promoter/Vector (e.g., T7) NoExpression->ChangeVector Potential Issue CheckCulture Optimize Culture Conditions LowExpression->CheckCulture CodonOptimize->CheckExpression ChangeVector->CheckExpression TempIPTG Lower Temperature (16-20°C) & IPTG (0.1-0.5 mM) CheckCulture->TempIPTG Media Use Richer Media (e.g., TB Broth) CheckCulture->Media Protease Use Protease-Deficient Host Strain (e.g., BL21) CheckCulture->Protease Success Success: Improved Yield TempIPTG->Success Media->Success Protease->Success

Caption: Troubleshooting workflow for low ent-CPS protein yield.

Guide 2: Poor Protein Solubility

This guide outlines a decision-making process to improve the solubility of expressed ent-CPS.

Solubility_Troubleshooting Start Start: Poor ent-CPS Solubility (Inclusion Bodies) OptimizeConditions Optimize Expression Conditions Start->OptimizeConditions LowerTemp Lower Induction Temperature (16-20°C) OptimizeConditions->LowerTemp LowerIPTG Lower IPTG Concentration (0.1-0.5 mM) OptimizeConditions->LowerIPTG StillInsoluble Still Insoluble? LowerTemp->StillInsoluble LowerIPTG->StillInsoluble FusionTag Add Solubility Tag (GST, MBP, Trx) StillInsoluble->FusionTag Yes Success Success: Soluble Protein StillInsoluble->Success No Chaperones Co-express Chaperones (DnaK/J, GroEL/ES) FusionTag->Chaperones If still insoluble FusionTag->Success Refolding Purify Inclusion Bodies and Refold Protein Chaperones->Refolding Last Resort Chaperones->Success

Caption: Decision tree for improving ent-CPS protein solubility.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ent-CPS expression found in the literature.

Table 1: Optimized Expression Conditions for this compound Synthases

ParameterOrganism/StrainVectorInducerTemperatureIncubation TimeReference
PtmT2 E. coli BL21(DE3)pBS120430.25 mM IPTG18°COvernight[1]
ApCPSs E. coli BL21(DE3)pET-28a(+)0.1 mM IPTG20°C20 hours[4]
AtCPS mutants E. coli C41 OverExpresspDEST170.5 mM IPTG16°COvernight[2]
OsCyc1 E. coli BL21(DE3)pET-28a(+)0.2 mM IPTG16°C18-20 hours[13]

Table 2: Strategies to Enhance Soluble Protein Yield

StrategyAdditive/ConditionFold Increase in Soluble YieldTarget Protein ExampleReference
Osmolytes 660 mM Sorbitol + 2.5 mM Betaine2.4-fold (at 37°C)Dimethylallyltransferase
Osmolytes 1000 mM Sorbitol + Betaine6.5-fold (at 25°C)Dimethylallyltransferase[9]
Chemical Additive 2% EthanolIncreased total proteinIHNV nucleoprotein[9]
Fusion Tag Short disordered peptideFrom 24% to 75% solubilityI-SceI

Experimental Protocols

Protocol 1: Recombinant Expression of ent-CPS in E. coli

This protocol is a generalized procedure based on common methodologies.[1][2][4]

  • Transformation: Transform the expression vector (e.g., pET28a containing the ent-CPS gene) into a competent E. coli expression host (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (approx. 200-250 rpm).

  • Large-Scale Culture: Inoculate a larger volume (e.g., 1 L) of TB or LB medium with the overnight starter culture (typically a 1:100 dilution).

  • Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cooling (Optional but Recommended): Cool the culture to the intended induction temperature (e.g., 16-20°C) for 30-60 minutes.[2]

  • Induction: Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature (16-20°C) for 18-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Cell Lysis and Solubility Analysis

This protocol describes how to lyse the cells and separate the soluble and insoluble protein fractions.

  • Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol).[2] The volume should be appropriate for the pellet size (e.g., 5-10 mL per gram of wet cell paste).

  • Lysis: Lyse the cells using a suitable method. Gentle sonication on ice is common.[2] Perform several cycles of short bursts (e.g., 10-15 seconds) with cooling periods in between to avoid overheating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000-20,000 x g) for 20-30 minutes at 4°C to pellet the cell debris and insoluble proteins (inclusion bodies).

  • Fraction Separation:

    • Soluble Fraction: Carefully collect the supernatant. This contains the soluble proteins.

    • Insoluble Fraction: The pellet contains the insoluble proteins and cell debris. Wash the pellet with lysis buffer to remove contaminating soluble proteins, centrifuge again, and then resuspend in a buffer of the same volume as the soluble fraction.

  • Analysis: Analyze samples from the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the expression level and solubility of the target ent-CPS protein.

Signaling Pathway and Workflow Visualization

The following diagram illustrates the general workflow for recombinant protein expression and purification, a key process for obtaining functional ent-CPS.

Protein_Expression_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Host Cloning->Transformation Culture Cell Culture & Growth (to OD600 0.6-0.8) Transformation->Culture Induction Induction with IPTG (e.g., 18°C, Overnight) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Purification Purification (e.g., Ni-NTA Chromatography) Clarification->Purification Soluble Fraction Analysis Analysis (SDS-PAGE, Activity Assay) Purification->Analysis

Caption: General workflow for recombinant ent-CPS expression.

References

Technical Support Center: Optimizing ent-CPP Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for ent-copalyl diphosphate (CPP) synthase assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction catalyzed by ent-CPP synthase?

A1: ent-CPP synthase catalyzes the bicyclization of the linear isoprenoid precursor (E,E,E)-geranylgeranyl diphosphate (GGPP) to form this compound (ent-CPP).[1][2] This is the first committed step in the biosynthesis of gibberellins, a class of crucial plant hormones.[3][4] The reaction is a class II terpene cyclization, initiated by protonation of a double bond in the substrate.[2][3]

Q2: What are the essential components of an ent-CPP synthase assay mixture?

A2: A typical assay mixture contains the purified ent-CPP synthase enzyme, its substrate GGPP, a suitable buffer to maintain pH, and a divalent metal cation, most commonly magnesium (Mg²⁺).[5][6][7]

Q3: Why is a divalent cation necessary for the reaction?

A3: Divalent cations, particularly Mg²⁺, are crucial for the activity of ent-CPP synthase.[6][7] They are thought to play a role in the binding of the diphosphate moiety of the GGPP substrate and in stabilizing the resulting carbocation intermediate during catalysis.[4] Assays are often inhibited by the presence of metal chelators like EDTA.[6]

Q4: How is the product, ent-CPP, typically detected and quantified?

A4: Direct detection of ent-CPP can be challenging. A common method involves enzymatic dephosphorylation of ent-CPP to its corresponding alcohol, ent-copalol, using an enzyme like alkaline phosphatase.[8] The resulting ent-copalol is then extracted with an organic solvent (e.g., hexanes or ethyl acetate) and can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] Quantification can be achieved by creating a standard curve with an authentic ent-CPP standard.[5] High-Performance Liquid Chromatography (HPLC) can also be used for product analysis.[5]

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

Potential Cause Troubleshooting Step
Suboptimal Buffer Conditions Verify the pH of your buffer. The optimal pH for ent-CPP synthase activity is generally between 6.8 and 7.5.[7] Ensure buffer components are not inhibitory. MOPS buffer has been successfully used.[5][6]
Incorrect Divalent Cation Concentration Ensure the presence of Mg²⁺ in your reaction. A typical concentration is 1 mM.[5][6] While other divalent cations like Mn²⁺ and Co²⁺ may support some activity, Mg²⁺ is generally preferred.[7] Cations such as Cu²⁺, Ca²⁺, and Ba²⁺ can be inhibitory.[7]
Enzyme Instability or Degradation Handle the purified enzyme with care. Keep it on ice and consider including a reducing agent like β-mercaptoethanol (e.g., at 1 mM) in the buffer to prevent oxidation.[5][6]
Inactive Enzyme Preparation Confirm the purity and concentration of your enzyme stock. If expressing and purifying the enzyme, ensure proper protein folding. Terpene synthases can sometimes form inclusion bodies or be expressed in an inactive form.[10]
Substrate Degradation Check the quality of your GGPP substrate. Store it properly according to the manufacturer's instructions, typically at low temperatures and protected from light.

Problem 2: High Assay Variability

Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate dispensing of all reaction components, especially the enzyme and substrate.
Fluctuations in Incubation Temperature Use a reliable incubator or water bath set to the optimal temperature, which is often around 30°C.[5][8] Ensure all samples are incubated for the same duration.
Incomplete Reaction Quenching Stop the reaction decisively at the defined time point. This can be achieved by adding a quenching solution such as a strong acid or by adding an organic solvent for extraction.[8]
Variable Product Extraction Standardize the extraction procedure. Ensure consistent volumes of organic solvent and thorough mixing, followed by complete phase separation.

Problem 3: Substrate Inhibition

Potential Cause Troubleshooting Step
Excessively High Substrate Concentration If you observe a decrease in enzyme activity at higher GGPP concentrations, you may be experiencing substrate inhibition.[5][6] To confirm this, perform a substrate titration experiment to determine the optimal GGPP concentration.

Experimental Protocols

Standard ent-CPP Synthase Assay Protocol

This protocol provides a general framework for an in vitro assay. Optimal conditions may vary depending on the specific enzyme source.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction could consist of:

    • 50 mM MOPS buffer, pH 7.0

    • 1 mM MgCl₂

    • 1 mM β-mercaptoethanol

    • 10 µM GGPP (geranylgeranyl diphosphate)

    • Purified ent-CPP synthase (concentration to be optimized, e.g., 0.1-1 µM)

  • Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[8] The optimal time should be within the linear range of the reaction, which can be determined through a time-course experiment.[9]

  • Quench the Reaction: Stop the reaction by adding an equal volume of an organic solvent, such as hexane or ethyl acetate, and vortexing vigorously.

  • Product Dephosphorylation (Optional but Recommended for GC-MS):

    • To the quenched reaction, add a suitable buffer for alkaline phosphatase and the enzyme itself.

    • Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for 1-2 hours to convert ent-CPP to ent-copalol.

  • Product Extraction:

    • Vortex the mixture again and centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a new tube.

  • Analysis:

    • Dry the organic extract under a stream of nitrogen.[9]

    • Resuspend the dried product in a small volume of hexane.[9]

    • Analyze the sample by GC-MS.[9]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for ent-CPP Synthase Assays

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal pH can be enzyme-specific.[5][7]
Temperature 30°CIncubation temperature may need optimization.[5][8]
GGPP Concentration 10 - 50 µMSubstrate inhibition has been observed at higher concentrations.[5][6]
MgCl₂ Concentration 1 mMEssential for activity.[5][6]
Enzyme Concentration 0.1 - 5 µMShould be optimized for linear product formation over time.[5]
Incubation Time 30 - 90 minutesShould be within the linear range of the assay.[5][8]

Visualizations

ent_CPP_Synthase_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Protonation Protonation-initiated Bicyclization GGPP->Protonation ent-CPP Synthase entCPP This compound (ent-CPP) Protonation->entCPP Gibberellins Gibberellins entCPP->Gibberellins Further Biosynthesis

Caption: The biosynthetic pathway from GGPP to ent-CPP.

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep Prepare Reaction Mix (Buffer, MgCl₂, GGPP) Initiate Add ent-CPP Synthase & Initiate Reaction Prep->Initiate Incubate Incubate at 30°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Dephosphorylate Dephosphorylate to ent-copalol (Alkaline Phosphatase) Quench->Dephosphorylate Extract Extract with Organic Solvent Dephosphorylate->Extract Analyze Analyze by GC-MS Extract->Analyze

Caption: A typical workflow for an ent-CPP synthase assay.

References

Technical Support Center: Chemical Synthesis of ent-Copalyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of ent-Copalyl diphosphate (ent-CPP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex diterpenoid.

Troubleshooting Guides

This section addresses specific problems that may arise during the chemical synthesis of ent-CPP, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Diterpene Skeleton 1. Inefficient cyclization of the acyclic precursor.2. Competing side reactions (e.g., elimination, rearrangement).3. Steric hindrance from protecting groups.[1][2]1. Optimize reaction conditions for the key cyclization step (e.g., Lewis acid, temperature, solvent).2. Re-evaluate the protecting group strategy to minimize interference with the desired reaction.[3][4]3. Consider a different synthetic route that may favor the desired stereochemistry.
Difficulty in Installing the Diphosphate Moiety 1. Low reactivity of the alcohol precursor.2. Decomposition of the pyrophosphorylating agent.3. Steric hindrance around the hydroxyl group.1. Activate the alcohol (e.g., convert to a tosylate or other good leaving group).2. Use a more reactive phosphorylating agent or a coupling catalyst.3. Ensure strictly anhydrous reaction conditions to prevent hydrolysis of reagents.[5]
Cleavage of the Diphosphate Bond During Deprotection 1. Harsh deprotection conditions (e.g., strong acid or base).2. The diphosphate group is inherently labile, especially under acidic conditions.1. Employ orthogonal protecting groups that can be removed under mild conditions that do not affect the diphosphate.[4][6]2. Use enzymatic deprotection for sensitive groups if a suitable enzyme is available.3. Minimize the duration of the deprotection step and maintain low temperatures.
Co-purification of Reactants or Byproducts with ent-CPP 1. Similar polarities of the desired product and impurities.2. The charged nature of the diphosphate can lead to tailing on silica gel chromatography.1. Utilize ion-exchange chromatography for purification based on the negative charge of the diphosphate.2. Consider reverse-phase chromatography with an ion-pairing agent.3. Selective precipitation of the diphosphate salt can be an effective purification step.[7]
Product Degradation Upon Storage 1. Hydrolysis of the diphosphate bond.2. Oxidation of the terpene backbone.1. Store the final product as a stable salt (e.g., ammonium or sodium salt) at low temperatures (-20°C or below).2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.3. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of this compound?

A1: The primary challenges in the chemical synthesis of ent-CPP can be categorized into two main areas: the stereocontrolled construction of the bicyclic labdane diterpene core and the introduction and preservation of the labile diphosphate moiety. The synthesis of the terpene skeleton often involves complex cyclization reactions that can lead to a mixture of stereoisomers.[1] The diphosphate group is sensitive to acidic and basic conditions, making its introduction and the subsequent deprotection of other functional groups particularly challenging.[5]

Q2: How can I purify synthetic ent-CPP?

A2: Due to its charged nature, traditional silica gel chromatography can be challenging for the purification of ent-CPP. More effective methods include:

  • Ion-exchange chromatography: This technique separates molecules based on their charge and is well-suited for purifying anionic species like diphosphates.

  • Reverse-phase chromatography (with an ion-pairing agent): Using an ion-pairing agent in the mobile phase can improve the retention and separation of charged molecules on a C18 or similar column.

  • Selective precipitation: ent-CPP can sometimes be selectively precipitated from the reaction mixture as a salt (e.g., by adding a solution of sodium iodide in acetone), which can be a highly effective purification step.[7]

Q3: What are some suitable protecting groups for a multistep synthesis of ent-CPP?

A3: An orthogonal protecting group strategy is crucial for the successful synthesis of ent-CPP.[4][6] This involves using protecting groups for other functional groups that can be removed under conditions that do not cleave the sensitive diphosphate bond. Examples include:

  • For hydroxyl groups (if any others are present): Silyl ethers (e.g., TBDMS) can be removed with fluoride ions, while benzyl ethers can be cleaved by hydrogenolysis.

  • For carbonyl groups: Acetals are a common choice and are typically removed under acidic conditions, which would need to be carefully controlled to avoid diphosphate hydrolysis. The key is to choose protecting groups that can be removed under neutral or very mild conditions in the final steps of the synthesis.

Q4: How can I confirm the identity and purity of my synthetic ent-CPP?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 31P NMR are essential for confirming the carbon skeleton and the presence and integrity of the diphosphate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electrospray ionization (ESI) is a suitable method for analyzing charged molecules like ent-CPP.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental Protocols

Diphosphorylation of ent-CopaloI (Hypothetical)

  • Preparation of the Phosphorylating Agent: In a flame-dried, three-necked flask under an argon atmosphere, a solution of a suitable pyrophosphate salt (e.g., tetrabutylammonium pyrophosphate) in anhydrous acetonitrile is prepared.

  • Activation of the Alcohol: The ent-copalol precursor, with all other reactive functional groups protected, is dissolved in anhydrous pyridine. A sulfonylating agent (e.g., p-toluenesulfonyl chloride) is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed (monitored by TLC).

  • Displacement Reaction: The activated ent-copalyl tosylate is then added to the solution of the pyrophosphate salt. The reaction is stirred at room temperature and monitored by 31P NMR for the appearance of the product signals.

  • Work-up and Purification: The reaction is quenched by the addition of a buffered aqueous solution. The organic solvent is removed under reduced pressure. The aqueous residue is then purified by ion-exchange chromatography to yield the protected ent-CPP.

  • Deprotection: The protecting groups are removed using mild, specific conditions that do not affect the diphosphate moiety. The final product is then purified by a final chromatographic step or by precipitation.

Visualizations

Below are diagrams illustrating key conceptual workflows in the chemical synthesis of ent-CPP.

experimental_workflow cluster_synthesis Synthesis of Diterpene Core cluster_diphosphorylation Diphosphorylation and Deprotection start Acyclic Precursor cyclization Key Cyclization Step start->cyclization Lewis Acid functionalization Functional Group Interconversion cyclization->functionalization protecting_groups Introduction of Protecting Groups functionalization->protecting_groups ent_copalol Protected ent-Copalol protecting_groups->ent_copalol activation Alcohol Activation ent_copalol->activation diphosphorylation Diphosphate Installation activation->diphosphorylation Pyrophosphate Salt deprotection Selective Deprotection diphosphorylation->deprotection purification Purification deprotection->purification Ion Exchange final_product ent-CPP purification->final_product

Caption: A generalized workflow for the chemical synthesis of ent-CPP.

troubleshooting_logic start Low Product Yield check_skeleton Check Diterpene Core Synthesis start->check_skeleton check_diphosphate Check Diphosphorylation Step start->check_diphosphate check_deprotection Check Deprotection Step start->check_deprotection solution_skeleton Optimize Cyclization / Protecting Groups check_skeleton->solution_skeleton Yes solution_diphosphate Use Anhydrous Conditions / More Reactive Agent check_diphosphate->solution_diphosphate Yes solution_deprotection Use Milder / Orthogonal Conditions check_deprotection->solution_deprotection Yes

Caption: A troubleshooting decision tree for low yield in ent-CPP synthesis.

References

strategies to enhance precursor supply for ent-CPP production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in enhancing the precursor supply for ent-copalyl diphosphate (ent-CPP) production.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing ent-CPP precursor supply.

Question: Why am I observing low or no ent-CPP production despite expressing a functional ent-CPP synthase?

Answer:

Low or absent ent-CPP production is often a multifaceted issue stemming from precursor limitations, suboptimal enzyme activity, or host-related metabolic stress. Below are potential causes and recommended troubleshooting steps.

  • Potential Cause 1: Insufficient Precursor (GGPP) Supply The most common bottleneck is an inadequate supply of the direct precursor, geranylgeranyl pyrophosphate (GGPP).[1] Both the native methylerythritol phosphate (MEP) pathway in bacteria and the mevalonate (MVA) pathway in eukaryotes can be limiting.[2][3]

    • Solution:

      • Overexpress Rate-Limiting Enzymes: Enhance the flux of your host's native isoprenoid pathway.

        • In E. coli (MEP Pathway): Overexpress dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (DXP reductoisomerase), and idi (isopentenyl diphosphate isomerase). Simultaneous overexpression of these three genes has been shown to increase diterpene yields.[2]

        • In S. cerevisiae (MVA Pathway): Overexpress a truncated, soluble version of HMG1 (HMG-CoA reductase), which is a key rate-limiting step.[3]

      • Introduce a Heterologous Pathway: In prokaryotic hosts like E. coli, introducing the entire eukaryotic MVA pathway can significantly boost precursor supply and diterpene yields, often surpassing the output of an enhanced native MEP pathway.[2]

      • Enhance the FPP to GGPP Conversion Step: The conversion of farnesyl pyrophosphate (FPP) to GGPP can be a significant bottleneck. Overexpressing a potent GGPP synthase (GGPPS), such as SaGGPPS from Sulfolobus acidocaldarius, can increase the GGPP pool.[1]

  • Potential Cause 2: Low ent-CPP Synthase (CPS) Activity or Expression Many diterpene synthases, including ent-CPP synthases, have inherently low catalytic activity in microbial hosts.[4][5] Poor expression or improper folding can further reduce active enzyme concentration.

    • Solution:

      • Codon Optimization: Synthesize the ent-CPP synthase gene with codons optimized for your expression host (E. coli, S. cerevisiae, etc.).

      • Enzyme Engineering: If possible, use site-directed or saturation mutagenesis to improve the catalytic activity of the synthase. For example, a single amino acid substitution (Met413Ser) in ApCPS2 was shown to significantly improve the titer of the downstream product, ent-copalol.[4]

      • Verify Expression: Confirm the expression of a soluble, correctly-sized protein using SDS-PAGE and Western blot analysis.

  • Potential Cause 3: Suboptimal Reaction Conditions & Missing Cofactors ent-CPP synthases are metalloenzymes that require a divalent cation, typically Magnesium (Mg²⁺), for activity.[6][7] The reaction pH and temperature are also critical.

    • Solution:

      • Ensure Cofactor Presence: Supplement the culture medium or in vitro reaction buffer with MgCl₂ (typically 1-10 mM). Note that some plant-derived CPS enzymes can be inhibited by high Mg²⁺ concentrations.[8]

      • Optimize pH: The optimal pH for bacterial ent-CPP synthases is often slightly acidic to neutral (e.g., pH 6.5-7.5).[9] Verify the optimal pH for your specific enzyme.

      • Optimize Temperature: While E. coli is often grown at 37°C, reducing the induction temperature to 25-30°C can improve the soluble expression of complex enzymes like terpene synthases.[7]

  • Potential Cause 4: Diversion of Precursors to Competing Pathways Key precursors like FPP and acetyl-CoA are essential for native cellular processes, such as sterol biosynthesis in yeast or fatty acid synthesis.[3][10]

    • Solution:

      • Downregulate Competing Pathways: In yeast, down-regulating the expression of squalene synthase (ERG9), which consumes FPP for sterol synthesis, can redirect flux towards diterpenoid production. This can be achieved by replacing the native ERG9 promoter with a weaker, regulatable promoter.[11]

      • Enhance Acetyl-CoA Supply: Increasing the cytosolic pool of acetyl-CoA, the primary building block of the MVA pathway, can boost final product titers.[4]

Question: My engineered strain shows good initial production but the final titer is low and growth is impaired. What is the issue?

Answer:

This common scenario points towards metabolic burden or the accumulation of toxic intermediates.

  • Potential Cause 1: Metabolic Burden High-level expression of multiple heterologous genes drains cellular resources (amino acids, ATP, NADPH), leading to reduced growth and productivity.[11][12]

    • Solution:

      • Tune Gene Expression: Use promoters of varying strengths or inducible systems to balance pathway enzyme expression. Avoid overly strong constitutive promoters for all genes.

      • Optimize Fermentation Conditions: Ensure adequate nutrient and oxygen supply. A continuous or fed-batch fermentation strategy can maintain cells in a productive state and prevent nutrient depletion.[13][14]

  • Potential Cause 2: Accumulation of Toxic Intermediates Intermediates of the MVA pathway, such as HMG-CoA, can be toxic at high concentrations. Similarly, unbalanced overexpression in the MEP pathway can lead to the buildup of inhibitory compounds.

    • Solution:

      • Balance Pathway Modules: Ensure that downstream enzymes are expressed at levels sufficient to process the flux from upstream enzymes. Using fusion proteins can help channel substrates between consecutive enzymes, preventing intermediate accumulation and improving efficiency.[12]

      • Use Biosensors: If available, employ biosensors that respond to specific intermediates to dynamically regulate pathway gene expression and prevent toxic buildup.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that supply precursors for ent-CPP production?

A1: All isoprenoids, including ent-CPP, are derived from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[15] There are two main pathways that produce IPP and DMAPP:

  • The Mevalonate (MVA) Pathway: Found in eukaryotes (like yeast), archaea, and the cytosol of plants. It starts from acetyl-CoA.[3][15]

  • The Methylerythritol Phosphate (MEP) Pathway: Found in most bacteria, algae, and plant plastids. It uses pyruvate and glyceraldehyde-3-phosphate as starting materials.[16][17] These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally geranylgeranyl diphosphate (GGPP, C20).[2] GGPP is the direct substrate for ent-CPP synthase, which catalyzes its cyclization to form ent-CPP.[6][9]

Q2: Which host organism, E. coli or S. cerevisiae, is better for ent-CPP production?

A2: Both organisms are powerful hosts for metabolic engineering, and the choice depends on the specific project goals.

  • Escherichia coli : Possesses the high-flux MEP pathway. Its genetics are well-understood, and it grows rapidly. However, it lacks post-translational modifications, and expressing complex eukaryotic enzymes (like P450s needed for downstream modifications of ent-CPP) can be challenging. Introducing a heterologous MVA pathway into E. coli has been shown to be a very effective strategy for increasing diterpene production.[2]

  • Saccharomyces cerevisiae : Uses the MVA pathway and has endogenous organelles like the endoplasmic reticulum, which are crucial for functionally expressing membrane-bound enzymes like cytochrome P450s.[4] This makes it an excellent chassis for reconstituting complex plant biosynthetic pathways. However, its native MVA pathway flux is tightly regulated and directed towards essential sterol biosynthesis.[3]

Q3: What is "enzyme fusion," and how can it enhance precursor supply?

A3: Enzyme fusion is a synthetic biology strategy where two or more enzymes that catalyze sequential steps in a pathway are physically linked together into a single polypeptide chain.[12] This creates a "substrate channel," where the product of the first enzyme is immediately available to the active site of the second. This strategy can:

  • Increase local substrate concentration , improving catalytic efficiency.

  • Prevent the diffusion of unstable or volatile intermediates into the cytosol.

  • Reduce metabolic competition by preventing pathway intermediates from being consumed by other enzymes.[12] For example, fusing a GGPP synthase to an ent-CPP synthase could directly channel GGPP for ent-CPP production, minimizing its use by other cellular processes.

Q4: Can I increase production by feeding precursors to my culture?

A4: Yes, this is a viable strategy, particularly for bypassing bottlenecks in the early stages of the isoprenoid pathway. For instance, supplementing the culture medium with isoprenol and prenol, which can be phosphorylated to IPP and DMAPP respectively, has been shown to significantly enhance the production of terpenoids in engineered yeast.[1] Similarly, exogenously adding isoprenoid alcohols can dramatically increase diterpene yields in E. coli.[18]

Quantitative Data Summary

The following table summarizes reported yields from various metabolic engineering strategies aimed at producing diterpenoids, including direct precursors or downstream products of ent-CPP.

Target ProductHost OrganismKey Engineering StrategyTiter/Yield AchievedFold IncreaseReference
ent-copalolS. cerevisiaeOptimized acetyl-CoA supply, fusion of key enzymes, and ApCPS2 mutation.35.6 mg/LNot Reported[4][5]
ent-kaureneE. coliTruncated artificial pathway with exogenous feeding of isoprenoid alcohols.113 ± 7 mg/L~70-fold[18]
AbietadieneE. coliIntroduction of a heterologous MEV pathway.>100 mg/L>5-fold vs. MEP enhancement[2]
β-farneseneY. lipolyticaEnhanced acetyl-CoA and NADPH supply, modulated glycolysis.28.9 g/LNot Reported[19][20]
LongifoleneE. coliExogenous mevalonate pathway and fed-batch fermentation.382 mg/LNot Reported[13]

Experimental Protocols

Protocol 1: In Vitro Activity Assay for ent-CPP Synthase

This protocol describes a general method for determining the activity of a purified ent-CPP synthase in vitro.

  • Enzyme Purification: Express and purify the His-tagged ent-CPP synthase from E. coli BL21(DE3) using Ni-NTA affinity chromatography. Verify purity and concentration via SDS-PAGE and a Bradford assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

    • 50 µL of 2X Reaction Buffer (e.g., 100 mM MOPS, pH 6.5, 2 mM DTT).[9]

    • 10 µL of 10 mM MgCl₂ (for a final concentration of 1 mM).[6]

    • 10 µL of 500 µM GGPP substrate (for a final concentration of 50 µM).

    • X µL of purified enzyme (e.g., 1-5 µM final concentration).[9]

    • (20 - X) µL of nuclease-free water.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 1.5 hours).[6]

  • Reaction Quenching and Product Dephosphorylation:

    • Stop the reaction by adding an equal volume of methanol (100 µL).[9]

    • To analyze by GC-MS, the diphosphate group must be removed. Add a phosphatase (e.g., Calf Intestinal Phosphatase) and incubate according to the manufacturer's instructions to convert ent-CPP to ent-copalol.

  • Product Extraction:

    • Add an equal volume of an organic solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a new tube. Repeat the extraction.

  • Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Resuspend the dried residue in a known volume of solvent.

    • Analyze the product via GC-MS or LC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol or a related dephosphorylated product.[4]

Visualizations

Precursor_Pathways Biosynthetic Pathways for ent-CPP Precursors cluster_MEP MEP Pathway (Bacteria, Plastids) cluster_MVA MVA Pathway (Eukaryotes, Archaea) cluster_Common Common Diterpenoid Pathway G3P Glyceraldehyde-3-P DXS DXS G3P->DXS PYR Pyruvate PYR->DXS DXP DXP DXS->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_pool IPP Pool IPP_MEP->IPP_pool DMAPP_pool DMAPP Pool DMAPP_MEP->DMAPP_pool ACoA Acetyl-CoA (x3) HMGR HMGR ACoA->HMGR MVA Mevalonate HMGR->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->IPP_pool DMAPP_MVA->DMAPP_pool GGPPS GGPPS IPP_pool->GGPPS DMAPP_pool->GGPPS GGPP GGPP (C20) GGPPS->GGPP CPS ent-CPP Synthase GGPP->CPS entCPP ent-CPP CPS->entCPP

Caption: Overview of MEP and MVA pathways supplying IPP and DMAPP for GGPP and ent-CPP synthesis.

Troubleshooting_Workflow start Low or No ent-CPP Titer check_expression 1. Verify Enzyme Expression (SDS-PAGE, Western) start->check_expression no_expr No/Low Soluble Protein check_expression->no_expr FAIL expr_ok Protein Expression OK check_expression->expr_ok PASS solution_expr Optimize Codons Lower Induction Temp. no_expr->solution_expr check_activity 2. Check In Vitro Activity (Assay with GGPP) expr_ok->check_activity no_act Inactive Enzyme check_activity->no_act FAIL act_ok Enzyme is Active check_activity->act_ok PASS solution_act Check Cofactors (Mg2+) Optimize pH/Temp no_act->solution_act check_precursors 3. Analyze Precursor Supply (LC-MS) act_ok->check_precursors no_ggpp Low GGPP Pool check_precursors->no_ggpp FAIL ggpp_ok Sufficient GGPP check_precursors->ggpp_ok PASS solution_precursors Overexpress Pathway Genes (dxs, HMGR, GGPPS) Downregulate Competition no_ggpp->solution_precursors solution_host Optimize Fermentation Balance Gene Expression ggpp_ok->solution_host

Caption: A logical workflow for troubleshooting low yields in ent-CPP production experiments.

Strain_Engineering_Workflow General Workflow for Strain Engineering cluster_design Design & Assembly cluster_build Build & Test cluster_optimize Optimize & Scale-Up A1 Select & Codon-Optimize Genes (e.g., dxs, GGPPS, ent-CPS) A2 Choose Promoters & Assemble Expression Plasmids A1->A2 B1 Transform Host Strain (E. coli / S. cerevisiae) A2->B1 B2 Verify Protein Expression (Small Scale Culture) B1->B2 C1 Shake-Flask Fermentation & Product Quantification (GC/LC-MS) B2->C1 C2 Optimize Media & Induction Conditions C1->C2 C3 Scale-Up to Bioreactor (Fed-Batch Fermentation) C2->C3 Final High-Titer ent-CPP Production C3->Final

Caption: A typical experimental workflow for engineering microbial strains for ent-CPP production.

References

Technical Support Center: Analysis of ent-Copalyl Diphosphate (ent-CPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ent-copalyl diphosphate (ent-CPP) during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ent-CPP degradation during experimental analysis?

A1: The main causes of ent-CPP degradation are chemical hydrolysis of the diphosphate group and enzymatic dephosphorylation. The diphosphate ester bond is susceptible to cleavage, particularly under acidic conditions. Additionally, phosphatases present in biological samples can enzymatically remove the diphosphate group, converting ent-CPP to ent-copalol.

Q2: How should I store my ent-CPP samples to ensure long-term stability?

A2: For long-term storage, it is recommended to store ent-CPP at -80°C. Isoprenoid pyrophosphates, a class of molecules that includes ent-CPP, are known to be acid-labile. To mitigate acid-catalyzed hydrolysis, storage at a slightly alkaline pH (e.g., pH 11.5) in a suitable buffer is advisable.[1]

Q3: Can I analyze ent-CPP directly, or do I need to derivatize it?

A3: ent-CPP can be analyzed directly using techniques like HPLC-MS. However, due to the instability of the diphosphate group, it is common practice in many studies to dephosphorylate ent-CPP to its more stable alcohol form, ent-copalol, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Q4: What are phosphatase inhibitors, and should I use them when preparing my samples?

A4: Phosphatase inhibitors are compounds that block the activity of phosphatase enzymes, which can dephosphorylate your ent-CPP.[3] If your sample is derived from a biological source (e.g., cell lysates, tissue extracts), it is highly recommended to use a phosphatase inhibitor cocktail to prevent enzymatic degradation of your analyte.[3][4] These cocktails typically contain a mixture of inhibitors that target a broad range of phosphatases.[3]

Troubleshooting Guides

Issue 1: Low or No Detectable ent-CPP Peak in HPLC-MS Analysis
Potential Cause Recommended Solution
Degradation during Sample Preparation Work quickly and keep samples on ice at all times to minimize thermal degradation. Ensure the pH of all buffers and solvents is neutral to slightly alkaline (pH 7.5-9.5) to prevent acid-catalyzed hydrolysis.[5]
Enzymatic Dephosphorylation Add a broad-spectrum phosphatase inhibitor cocktail to your sample immediately upon extraction or lysis.[3][4][6] Commercially available cocktails are effective against various types of phosphatases.
Suboptimal HPLC Conditions Use a C18 column and a mobile phase with a buffer such as ammonium bicarbonate or ammonium formate at a neutral to slightly alkaline pH.[5] A gradient of acetonitrile in the buffered mobile phase is often effective.
Insufficient Extraction For extraction from biological matrices, use a solvent system appropriate for polar, phosphorylated compounds. A common method involves extraction with an isopropanol/water/ammonium bicarbonate mixture at an elevated temperature, followed by cooling and sonication.[5]
Issue 2: Inconsistent Retention Times for ent-CPP Peak
Potential Cause Recommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis. Even minor temperature changes can affect retention times.
Mobile Phase Composition Drift Prepare fresh mobile phase for each analytical run. Ensure accurate measurement and mixing of all components. If using an online mixer, ensure it is functioning correctly.
Column Degradation The use of acidic mobile phases can degrade the stationary phase of the column over time. If retention times consistently shift, consider replacing the column and switching to a neutral or slightly alkaline mobile phase.
Issue 3: Presence of Unexpected Peaks, such as ent-Copalol
Potential Cause Recommended Solution
Incomplete Inhibition of Phosphatases Increase the concentration of the phosphatase inhibitor cocktail or try a different formulation. Ensure the cocktail is added at the very beginning of the sample preparation workflow.
Sample Degradation Prior to Analysis Analyze samples as quickly as possible after preparation. If storage is necessary, store at -80°C. Avoid repeated freeze-thaw cycles.
In-source Fragmentation (in Mass Spectrometer) Optimize the ionization source parameters of the mass spectrometer to minimize fragmentation of the parent ion. This may involve adjusting voltages and temperatures.

Experimental Protocols

Protocol 1: Sample Preparation for Enhanced ent-CPP Stability

This protocol is designed to minimize both chemical and enzymatic degradation of ent-CPP during extraction from a cellular matrix.

  • Harvesting: Harvest cells by centrifugation at a low temperature (4°C).

  • Lysis and Extraction:

    • Immediately resuspend the cell pellet in an ice-cold extraction buffer (e.g., isopropanol/water with 100 mM ammonium bicarbonate, pH 9.5).[5]

    • Crucially, add a broad-spectrum phosphatase inhibitor cocktail to the extraction buffer at the manufacturer's recommended concentration.[3][4]

    • Incubate the mixture at 70°C for 10 minutes to facilitate extraction, followed by cooling on ice and sonication for 1 minute.[5]

  • Clarification: Centrifuge the extract at high speed (e.g., 5000 x g) at 4°C for 5 minutes to pellet cell debris.[5]

  • Supernatant Handling: Carefully transfer the supernatant to a new tube. For immediate analysis, keep on ice. For storage, flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: HPLC-MS Analysis of ent-CPP

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of ent-CPP.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).[5]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 9.5, in water.[5]

  • Mobile Phase B: 20 mM Ammonium Formate, pH 9.5, in 9:1 (v/v) acetonitrile:water.[5]

  • Gradient: A linear gradient from 100% A to 100% B over approximately 12 minutes.[5]

  • Flow Rate: 0.3-0.4 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometer: A high-resolution mass spectrometer operating in negative ion mode is recommended.

  • Detection: Monitor for the [M-H]⁻ ion of ent-CPP.

Data Presentation

Table 1: Recommended pH and Temperature Conditions for ent-CPP Handling and Analysis

Parameter Recommended Range Rationale
Storage pH 8.0 - 11.5Minimizes acid-catalyzed hydrolysis of the diphosphate group.[1]
Sample Preparation pH 7.5 - 9.5Prevents acid-catalyzed degradation while being compatible with most analytical techniques.[5]
Storage Temperature -80°CEnsures long-term stability by minimizing both chemical and enzymatic degradation rates.
Sample Preparation Temperature 0 - 4°C (on ice)Reduces the rate of enzymatic degradation and potential thermal decomposition.
HPLC Column Temperature 25 - 35°CProvides consistent retention times and good peak shape.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_path Sample Preparation cluster_analysis Analysis start Start: Cell Pellet extraction Lysis & Extraction (pH 9.5 Buffer + Phosphatase Inhibitors) start->extraction centrifugation Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant storage Storage at -80°C supernatant->storage Store analysis_prep Prepare for Injection supernatant->analysis_prep Analyze Immediately hplc HPLC Separation (C18 Column, Alkaline pH) analysis_prep->hplc ms Mass Spectrometry (Negative Ion Mode) hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for improving ent-CPP stability.

troubleshooting_flow start Low or No ent-CPP Peak check_ph Is sample/buffer pH neutral to alkaline (7.5-9.5)? start->check_ph add_inhibitors Was a phosphatase inhibitor cocktail used? check_ph->add_inhibitors Yes adjust_ph Action: Adjust pH of all solutions. check_ph->adjust_ph No check_temp Were samples kept cold (0-4°C) during prep? add_inhibitors->check_temp Yes add_inhibitors_action Action: Add phosphatase inhibitors at the start. add_inhibitors->add_inhibitors_action No control_temp_action Action: Maintain cold temperatures throughout. check_temp->control_temp_action No optimize_lcms Problem likely in LC-MS method. Optimize parameters. check_temp->optimize_lcms Yes

Caption: Troubleshooting decision tree for low ent-CPP signal.

References

Technical Support Center: Resolving Analytical Challenges in Separating ent-CPP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of ent-CPP (enantiomeric chlorophenylpiperazine) isomers. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no separation or very poor resolution of my ent-CPP enantiomers?

A: This is a common issue in chiral chromatography and typically indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP.[1] Enantiomers possess identical physical and chemical properties in a non-chiral environment, so separation is entirely dependent on these differential interactions with the chiral selector.[1]

Q2: What is the most critical factor for achieving successful enantioseparation of ent-CPP?

A: The choice of the chiral stationary phase (CSP) is the single most important factor.[1] There is no universal CSP for all chiral compounds.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[1][3] A systematic screening of different CSPs is the most effective approach to finding a suitable column for your ent-CPP isomers.[1][2]

Q3: How do mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) improve the separation of ent-CPP isomers?

A: Mobile phase additives are crucial, especially for basic compounds like CPP. Adding a small amount (typically 0.1% v/v) of a basic modifier like DEA can significantly improve peak shape and resolution by minimizing undesirable ionic interactions between the basic analyte and acidic sites (residual silanols) on the silica surface of the stationary phase.[1][3][4] Conversely, for acidic analytes, an acidic modifier like TFA is used.[1][3][4]

Q4: Can temperature affect the resolution of ent-CPP enantiomers?

A: Yes, temperature can have a significant and sometimes unpredictable impact on chiral separations.[1][5] Generally, lower temperatures tend to enhance the enantioselectivity by strengthening the subtle intermolecular interactions responsible for chiral recognition.[5] However, this is not always the case, and in some instances, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[5][6] Therefore, it is an important parameter to optimize.

Q5: My chromatogram shows tailing peaks for the ent-CPP isomers. What could be the cause?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[5] For a basic compound like CPP, this can be mitigated by adding a basic modifier (e.g., DEA) to the mobile phase.[3] Other potential causes include column overload (injecting too much sample), a contaminated guard or analytical column, or improper mobile phase pH.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the separation of ent-CPP isomers.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, unresolved peak.

  • Two overlapping peaks with a resolution value (Rs) less than 1.5.

Troubleshooting Workflow:

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp_check Is the Chiral Stationary Phase (CSP) appropriate? start->csp_check screen_csp Screen different CSPs (e.g., cellulose, amylose derivatives) csp_check->screen_csp No optimize_mp Optimize Mobile Phase csp_check->optimize_mp Yes screen_csp->optimize_mp resolution_improved Resolution Improved? optimize_mp->resolution_improved optimize_temp Optimize Temperature resolution_improved->optimize_temp No end Method Optimized resolution_improved->end Yes partial_improvement Partial Improvement optimize_temp->partial_improvement significant_improvement Significant Improvement optimize_temp->significant_improvement check_column Check Column Health partial_improvement->check_column significant_improvement->end check_column->optimize_mp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate the Chiral Stationary Phase (CSP): The initial choice of CSP is critical. If you are not seeing any separation, the selected phase may not be suitable for ent-CPP. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).[1][2]

  • Optimize the Mobile Phase:

    • Solvent Composition: For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the polar modifier (e.g., isopropanol, ethanol).[1][3] Small changes in the percentage of the alcohol can have a large effect on selectivity.

    • Mobile Phase Additives: Since CPP is a basic compound, add a basic modifier like diethylamine (DEA) at a concentration of 0.1% to the mobile phase. This can significantly improve peak shape and may enhance resolution.[1][3][4]

  • Adjust Column Temperature: Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not a universal rule.[1][5]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the ent-CPP isomers and the CSP, which can sometimes improve separation.[1]

  • Check Column Health: If you have previously achieved good separation with the same column, it may be contaminated or have lost performance. Flush the column according to the manufacturer's instructions or consider replacing it.[5]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks where the back half of the peak is broader than the front half.

Troubleshooting Workflow:

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed add_modifier Add Basic Modifier (e.g., 0.1% DEA) to Mobile Phase start->add_modifier problem_solved Problem Resolved? add_modifier->problem_solved Check Peak Shape check_overload Check for Column Overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc check_contamination Check for Column/System Contamination check_overload->check_contamination If no improvement reduce_conc->problem_solved Re-inject flush_column Flush Column and System or Replace Guard Column check_contamination->flush_column flush_column->problem_solved Re-inject problem_solved->check_overload No end Symmetric Peaks problem_solved->end Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Add a Basic Modifier: The most common cause of tailing for a basic compound like ent-CPP is interaction with acidic silanol groups on the stationary phase. Add 0.1% DEA or another suitable amine to your mobile phase.[3][4]

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[1] Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves, you were overloading the column.

  • Check for Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Flush the column with a strong solvent (check manufacturer's guidelines) or replace the guard column.[1][5]

Experimental Protocols & Data

While a universally optimized protocol for ent-CPP is not available without experimental development, the following tables provide a starting point for method development and summarize key parameters.

Table 1: Recommended Starting Conditions for Chiral Method Screening
ParameterNormal Phase ModeReversed-Phase Mode
Chiral Stationary Phases Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Polysaccharide-based, Macrocyclic glycopeptides
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) or n-Hexane / Ethanol (90:10, v/v)Acetonitrile / Water with buffer or Methanol / Water with buffer
Additives 0.1% Diethylamine (DEA) for basic analytes like CPP0.1% Trifluoroacetic Acid (TFA) or Formic Acid for acidic analytes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at an appropriate wavelength for CPP (e.g., 236 nm[7])UV at an appropriate wavelength for CPP
Table 2: Example of Mobile Phase Optimization Data (Hypothetical for ent-CPP)

This table illustrates how resolution can be affected by the mobile phase composition. Actual results will vary.

Mobile Phase (n-Hexane:Modifier, v/v)ModifierAdditive (0.1%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:5IsopropanolDEA10.210.91.3
90:10IsopropanolDEA8.59.01.6
85:15IsopropanolDEA6.77.01.1
90:10EthanolDEA9.19.81.8

Methodology for the experiments cited in Table 2: The data presented is based on a hypothetical experiment using a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions of 250 x 4.6 mm and 5 µm particle size. The flow rate is maintained at 1.0 mL/min, and the column temperature is set to 25°C. Detection is performed using a UV detector. The resolution (Rs) is calculated using the standard USP formula. This systematic variation of the mobile phase modifier and its concentration is a key step in optimizing the separation.[1][3]

References

Technical Support Center: Codon Optimization for Heterologous ent-CPP Synthase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the heterologous expression of ent-copalyl diphosphate (ent-CPP) synthase.

Troubleshooting Guides

This section addresses common issues encountered during the expression of codon-optimized ent-CPP synthase in a question-and-answer format.

Issue 1: Low or No Expression of ent-CPP Synthase After Codon Optimization

Q1: I have codon-optimized my ent-CPP synthase gene for E. coli expression, but I'm seeing very low or no protein expression on my SDS-PAGE gel. What are the possible causes and how can I troubleshoot this?

A1: Low or no expression of a codon-optimized gene can be frustrating. Here’s a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Construct:

    • Sequence Verification: Ensure the entire open reading frame (ORF) of your synthesized gene and the final expression vector are sequence-verified. Errors in synthesis or cloning can introduce premature stop codons, frameshift mutations, or other issues.

    • Cloning Junctions: Pay close attention to the cloning junctions. Incorrect in-frame insertion with affinity tags (e.g., 6x-His tag) or fusion partners can disrupt translation.

  • Evaluate mRNA-Related Issues:

    • mRNA Secondary Structure: Codon optimization algorithms should ideally minimize stable mRNA secondary structures near the ribosome binding site (RBS) and the start codon, as these can hinder translation initiation.[1][2] You can use online tools to predict the mRNA secondary structure of the 5' untranslated region (UTR) and the beginning of the coding sequence. If a stable hairpin is predicted, consider re-optimizing this region.

    • Transcriptional Termination: In some cases, codon usage can influence premature transcription termination.[3] While less common with optimized genes, it's a possibility to consider if other avenues fail.

  • Optimize Expression Conditions:

    • Promoter System and Inducer Concentration: Ensure you are using the correct inducer (e.g., IPTG for lac-based promoters) at an optimal concentration. Perform a titration of the inducer concentration to find the best expression level.

    • Temperature and Induction Time: High induction temperatures (e.g., 37°C) can sometimes lead to protein misfolding and aggregation, resulting in the protein being in inclusion bodies rather than the soluble fraction.[4] Try lowering the induction temperature to 18-25°C and extending the induction time (e.g., 16-24 hours).[5]

    • Expression Strain: The choice of E. coli expression host is critical. Strains like BL21(DE3) are common, but if your protein is toxic, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS or C41(DE3).[4][6] If your native gene had a high number of rare codons, even after optimization, some might remain. In such cases, using a strain that co-expresses tRNAs for rare codons, like Rosetta(DE3), might be beneficial.[7]

  • Check for Protein Degradation or Toxicity:

    • Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.[5]

    • Toxicity: High-level expression of a foreign protein can be toxic to the host cells. Monitor cell growth post-induction. A sharp decrease in optical density (OD600) after adding the inducer is a sign of toxicity. If toxicity is suspected, use a lower inducer concentration, a lower induction temperature, or a weaker promoter.

Issue 2: ent-CPP Synthase is Expressed but is Insoluble (Inclusion Bodies)

Q2: My codon-optimized ent-CPP synthase is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A2: The formation of inclusion bodies is a common challenge in heterologous protein expression. Here are several strategies to improve the solubility of your ent-CPP synthase:

  • Modify Expression Conditions:

    • Lower Temperature: This is often the most effective strategy. Reducing the induction temperature to 15-20°C slows down protein synthesis, allowing more time for proper folding.[5]

    • Reduce Inducer Concentration: A lower concentration of the inducer can decrease the rate of protein synthesis, which may promote proper folding.

    • Choice of Media: Using a less rich medium, like M9 minimal medium, can slow down cell growth and protein expression, potentially improving solubility.[5]

  • Co-expression of Chaperones:

    • Molecular chaperones can assist in the proper folding of proteins. Consider co-expressing your ent-CPP synthase with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE. Several commercial plasmids are available for this purpose.

  • Fusion Partners and Solubility Tags:

    • N-terminal fusion to highly soluble proteins or tags can enhance the solubility of the target protein. Common solubility-enhancing tags include Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO). These tags often need to be cleaved off after purification to obtain the native protein.

  • In Vitro Refolding from Inclusion Bodies:

    • If the above strategies fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 8M urea or 6M guanidinium chloride) and then attempt to refold it in vitro. This typically involves a gradual removal of the denaturant through dialysis or rapid dilution into a refolding buffer.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for expressing ent-CPP synthase in a heterologous host?

A1: Codon optimization is the process of modifying the codons in a gene's coding sequence to match the codon usage preference of the expression host, without altering the amino acid sequence of the encoded protein.[1][8] Different organisms exhibit "codon bias," meaning they preferentially use certain synonymous codons over others.[7][9] This bias is often correlated with the abundance of corresponding tRNAs in the cell.[2] When expressing a gene from one organism (e.g., a plant) in another (e.g., E. coli), differences in codon usage can lead to several problems, including:

  • Reduced translation efficiency: The presence of codons that are rare in the host can cause ribosomes to stall or dissociate, leading to low protein yields.[9]

  • Protein misfolding: Ribosome pausing at rare codons can sometimes affect the co-translational folding of the protein.

  • Amino acid misincorporation: Depletion of the tRNA pool for rare codons can lead to errors in translation.

For a plant-derived enzyme like ent-CPP synthase, codon optimization is often crucial for achieving high levels of functional expression in a prokaryotic host like E. coli.

Q2: What are the different strategies for codon optimization?

A2: There are several common strategies for codon optimization:[10]

  • "One amino acid-one codon" or "Use Best Codon": This approach replaces all codons for a given amino acid with the single most frequently used codon in the host organism.[10][11] While this can significantly increase the speed of translation, it may not always be optimal as it can lead to an imbalance in the tRNA pool and potentially affect protein folding.

  • "Match Codon Usage" or "Codon Randomization": This method replaces rare codons with more frequent ones while maintaining a similar codon distribution to that of highly expressed genes in the host organism.[10][11] This is often considered a more balanced approach.

  • "Harmonize Codon Usage": This strategy matches the codon frequency of the heterologous gene to the codon usage of the native host, but using the codons of the expression host.[10] The goal is to preserve the translational kinetics of the original gene, which may be important for proper protein folding.

Q3: How do I choose the right codon optimization strategy for my ent-CPP synthase gene?

A3: The optimal strategy can be protein-dependent. For many proteins, the "Match Codon Usage" strategy provides a good balance and is a common starting point. If you suspect that the rate of translation is critical for the proper folding of your ent-CPP synthase, the "Harmonize Codon Usage" approach might be beneficial. The "One amino acid-one codon" method can be effective for robustly expressed, highly soluble proteins. It is often worthwhile to test more than one optimization strategy if initial expression is problematic.

Q4: Besides codon usage, what other sequence features should be considered during gene optimization?

A4: Effective gene optimization goes beyond simply replacing codons. Other important factors to consider include:

  • GC Content: The overall GC content of the gene should be optimized for the expression host. Very high or low GC content can affect transcription and mRNA stability.

  • mRNA Secondary Structure: As mentioned earlier, stable secondary structures, especially near the 5' end of the mRNA, can inhibit translation initiation.[1][2]

  • Restriction Sites: It is often desirable to remove common restriction enzyme sites from within the coding sequence to facilitate downstream cloning.

  • Repetitive Sequences: Long repeats can lead to genetic instability and should be avoided.

  • Premature Polyadenylation Signals: In eukaryotic hosts, cryptic polyadenylation signals should be removed.

Q5: Are there online tools available for codon optimization?

A5: Yes, there are several free and commercial online tools for codon optimization. Some popular options include:

  • IDT Codon Optimization Tool [12]

  • GenScript GenSmart™ Codon Optimization

  • VectorBuilder Codon Optimization

These tools typically allow you to input your DNA or protein sequence and select your target expression organism. They then provide a codon-optimized gene sequence that you can order for synthesis.

Data Presentation

Table 1: Illustrative Comparison of Codon Optimization Strategies on ent-CPP Synthase Expression in E. coli

Codon Optimization StrategyCodon Adaptation Index (CAI)GC Content (%)Expression Level (mg/L of culture)Soluble Fraction (%)
Native Gene 0.6545%< 1~20%
One amino acid-one codon 0.9855%15~30%
Match Codon Usage 0.9252%25~60%
Harmonize Codon Usage 0.8851%20~75%

Note: This table presents hypothetical data to illustrate the potential impact of different codon optimization strategies. Actual results will vary depending on the specific ent-CPP synthase gene and experimental conditions.

Experimental Protocols

1. Codon Optimization and Gene Synthesis

  • Objective: To design and obtain a synthetic ent-CPP synthase gene with codons optimized for expression in E. coli.

  • Methodology:

    • Obtain the amino acid sequence of the desired ent-CPP synthase.

    • Use an online codon optimization tool (e.g., IDT Codon Optimization Tool, GenScript GenSmart™).

    • Select Escherichia coli as the host organism.

    • Choose a codon optimization strategy (e.g., "Match Codon Usage").

    • Review and, if necessary, manually edit the optimized sequence to add or remove restriction sites for cloning.

    • Order the synthesis of the optimized gene from a commercial vendor. The synthesized gene is typically delivered cloned into a standard shipping vector.

2. Cloning into an Expression Vector

  • Objective: To subclone the codon-optimized ent-CPP synthase gene into a suitable E. coli expression vector.

  • Methodology:

    • Select an appropriate expression vector (e.g., pET-28a(+) for an N-terminal 6x-His tag).

    • Digest both the vector containing the synthesized gene and the expression vector with the chosen restriction enzymes (e.g., NdeI and XhoI).

    • Purify the digested vector and insert fragments using a gel extraction kit.

    • Perform a ligation reaction to insert the ent-CPP synthase gene into the expression vector.

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

    • Select for positive clones on antibiotic-containing agar plates.

    • Isolate plasmid DNA from several colonies and confirm the correct insert by restriction digest and Sanger sequencing.

3. Protein Expression and Lysis

  • Objective: To express the recombinant ent-CPP synthase in E. coli and prepare a cell lysate.

  • Methodology:

    • Transform the confirmed expression plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

4. SDS-PAGE and Western Blot Analysis

  • Objective: To analyze the expression and solubility of the recombinant ent-CPP synthase.

  • Methodology:

    • Take samples from the total cell lysate, the soluble fraction, and the resuspended insoluble fraction.

    • Mix the samples with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

    • For SDS-PAGE: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. A band of the expected molecular weight for ent-CPP synthase should be visible.

    • For Western Blot: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the affinity tag (e.g., anti-His tag antibody).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Detect the protein using a chemiluminescent substrate and an imaging system.

5. ent-CPP Synthase Activity Assay

  • Objective: To determine the enzymatic activity of the expressed and purified ent-CPP synthase.

  • Methodology:

    • Purify the recombinant ent-CPP synthase from the soluble fraction using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Set up the reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2), the substrate geranylgeranyl pyrophosphate (GGPP), and the purified enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • To analyze the product, this compound (ent-CPP), it is often dephosphorylated to the corresponding alcohol, ent-copalol, by adding a phosphatase (e.g., alkaline phosphatase).

    • Extract the dephosphorylated product with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and quantify the amount of ent-copalol produced.

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Protein Expression & Analysis cluster_purification Purification & Activity Assay get_sequence Obtain Amino Acid Sequence of ent-CPP Synthase codon_optimize Codon Optimization for E. coli get_sequence->codon_optimize gene_synthesis Gene Synthesis codon_optimize->gene_synthesis subclone Subclone into Expression Vector gene_synthesis->subclone transform_cloning Transform into Cloning Strain subclone->transform_cloning verify_construct Verify Construct by Sequencing transform_cloning->verify_construct transform_expression Transform into Expression Strain verify_construct->transform_expression express_protein Induce Protein Expression transform_expression->express_protein cell_lysis Cell Lysis express_protein->cell_lysis analyze_expression Analyze by SDS-PAGE / Western Blot cell_lysis->analyze_expression purify_protein Purify Recombinant Protein cell_lysis->purify_protein activity_assay Perform Enzyme Activity Assay purify_protein->activity_assay analyze_product Analyze Product by GC-MS activity_assay->analyze_product

Caption: Experimental workflow for codon optimization and expression of ent-CPP synthase.

troubleshooting_workflow start Low or No Protein Expression check_construct Is the construct sequence-verified? start->check_construct check_expression Are expression conditions optimized? check_construct->check_expression Yes solution_sequence Re-clone and sequence verify. check_construct->solution_sequence No check_solubility Is the protein soluble? check_expression->check_solubility Yes solution_optimize_expression Optimize inducer concentration, temperature, and time. Try a different expression strain. check_expression->solution_optimize_expression No solution_solubility Lower induction temperature, use solubility tags, or co-express chaperones. check_solubility->solution_solubility No end Successful Expression check_solubility->end Yes solution_sequence->start solution_optimize_expression->start solution_solubility->start

Caption: Troubleshooting logic for low expression of recombinant ent-CPP synthase.

References

Technical Support Center: Troubleshooting Contamination in ent-CPP Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with microbial cultures engineered for ent-copalyl diphosphate (ent-CPP) production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of microbial contamination in my ent-CPP cultures?

A1: Contamination can manifest in several ways. The most common indicators include:

  • Visual Changes: Noticeable turbidity or cloudiness in the culture medium soon after inoculation, a change in the medium's color (e.g., a rapid shift to yellow in a pH-indicating medium), or the appearance of films, clumps, or fuzzy growths on the surface or bottom of the culture vessel.[1][2]

  • Microscopic Examination: When viewed under a microscope, you may see microbes that are distinct from your production strain. Bacteria often appear as small, motile rods or cocci, while yeast can be identified by their ovoid shape and budding. Molds will present as a network of filamentous hyphae.[1][3]

  • Changes in Growth and Production: A sudden drop in the viability of your culture, a slower-than-expected growth rate, or a significant decrease in the yield of ent-CPP or its derivatives can all be signs of contamination.[4]

  • Odor: Some bacterial or fungal contaminants can produce noticeable, often unpleasant, odors.[2]

Q2: I suspect my culture is contaminated. What is the first thing I should do?

A2: If you suspect contamination, immediate action is crucial to prevent its spread.

  • Isolate: Immediately quarantine the suspected culture vessel and any reagents or media that were used with it.[4][5]

  • Examine: Observe the culture under a microscope to try and identify the type of contaminant (e.g., bacteria, yeast, mold).[3]

  • Discard: It is generally recommended to discard the contaminated culture to prevent cross-contamination of other experiments in the lab.[1][5] All contaminated materials should be autoclaved before disposal.[5]

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[1][5]

Q3: Can I salvage a contaminated ent-CPP culture?

A3: While it is generally not recommended, if the culture is irreplaceable, you may attempt to rescue it. However, this carries the risk of developing antibiotic-resistant organisms or having residual contamination that could affect your results. For bacterial contamination, a broad-spectrum antibiotic cocktail can be used. For fungal contamination, an antifungal agent may be effective. It is critical to perform thorough testing after treatment to ensure the contamination has been fully eradicated.[1][6]

Q4: What are the primary sources of contamination in a laboratory setting?

A4: Contamination can originate from various sources. Understanding these can help you implement preventative measures.

  • The Operator: Poor aseptic technique is a leading cause of contamination.[7] This includes talking, coughing, or sneezing over open cultures, and improper handwashing and gloving.

  • Laboratory Environment: Airborne particles containing bacteria and fungal spores are ubiquitous. Drafts from doors, windows, and ventilation systems can carry these contaminants into your sterile workspace.

  • Reagents and Media: Contaminated sera, media, buffers, and other solutions can introduce microbes into your culture.[4][8]

  • Equipment: Improperly sterilized equipment such as flasks, pipettes, and bioreactor components are common sources of contamination. Water baths and incubators can also harbor microorganisms if not cleaned regularly.[4]

  • Incoming Cultures: New cell lines or microbial strains brought into the lab can be a source of contamination, particularly with cryptic contaminants like mycoplasma.

Q5: How can I prevent contamination in my ent-CPP cultures?

A5: A proactive approach based on strict aseptic technique is the best defense against contamination.

  • Master Aseptic Technique: Always work in a certified biological safety cabinet (BSC) or laminar flow hood.[2] Minimize the time that cultures and sterile reagents are open to the environment.

  • Sterilize Everything: Ensure all media, reagents, and equipment are properly sterilized before use, typically by autoclaving or filtration.[7]

  • Maintain a Clean Workspace: Regularly disinfect your work surfaces, incubator, water bath, and all equipment with an appropriate disinfectant like 70% ethanol.[1][2]

  • Use Quality Reagents: Purchase media, sera, and other reagents from reputable suppliers who perform quality control testing for contaminants.[8]

  • Quarantine New Cultures: Any new microbial strains should be cultured in a separate, quarantined area and tested for contamination before being introduced into the main lab.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your ent-CPP microbial cultures.

Table 1: Common Contaminants and Their Characteristics
ContaminantMicroscopic AppearanceMacroscopic Appearance in CultureCommon Indicators
Bacteria Small (0.5-5 µm), rod-shaped (bacilli) or spherical (cocci), may be motile.[3]Rapidly turns media turbid and often yellow due to a drop in pH.[2]Sudden cloudiness, pH change, unpleasant odor.[2]
Yeast Ovoid or spherical particles (3-10 µm), often seen budding.[5]Can cause turbidity, may form clumps. Media pH may decrease.Slower onset of turbidity than bacteria, visible budding cells.
Mold (Fungi) Filamentous structures (hyphae) that form a network (mycelium). Spores may be visible.[5]Fuzzy or cotton-like growths, often on the surface of the media. May appear as distinct colonies.[5]Visible filamentous growth, may not cause immediate turbidity.
Mycoplasma Too small to be seen with a standard light microscope.[5]No visible signs of contamination like turbidity or pH change.Reduced cell viability, slower growth, changes in cell morphology, altered metabolism.[4][5]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for Inoculating ent-CPP Cultures
  • Prepare the Workspace: Before starting, ensure the biological safety cabinet is running and the work surface is decontaminated with 70% ethanol.[3]

  • Gather Materials: Place all necessary sterile materials (flasks, media, pipettes, inoculum) inside the cabinet. Wipe down the exterior of all items with 70% ethanol before placing them in the hood.[3]

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves. Sanitize your gloved hands with 70% ethanol.

  • Handling Reagents: When opening sterile bottles or tubes, do not place the cap on the work surface. Hold it in your hand or place it face down on a sterile surface. Flame the neck of glass bottles before and after pouring.

  • Inoculation: Use a sterile pipette to transfer the inoculum to the fresh media. Avoid touching the pipette to any non-sterile surfaces.

  • Incubation: After inoculation, securely close the culture vessel and place it in a properly maintained and cleaned incubator.

  • Clean Up: Discard all used disposable materials in a biohazard bag. Decontaminate the work surface again with 70% ethanol.

Protocol 2: Contamination Check for Microbial Cultures
  • Visual Inspection: Examine the culture flask daily for any signs of turbidity, color change, or visible growths.

  • Microscopic Examination:

    • Aseptically remove a small aliquot (e.g., 10-20 µL) of the culture.

    • Place a drop on a clean microscope slide and cover with a coverslip.

    • Examine the slide under a phase-contrast microscope at 400x and 1000x magnification.

    • Look for any microbial forms that are not your production strain.

  • Plating on Rich Media:

    • Aseptically streak a loopful of your culture onto a non-selective, rich agar plate (e.g., LB agar for bacteria, YPD agar for yeast and fungi).

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).

    • Check for colony growth after 24-48 hours. The absence of growth suggests your culture is likely pure.

Visual Troubleshooting Workflows

Below are diagrams to guide you through the troubleshooting process for contamination in your ent-CPP microbial cultures.

Contamination_Troubleshooting_Workflow start Suspected Contamination in ent-CPP Culture visual_check Perform Visual and Microscopic Examination start->visual_check is_contaminated Contamination Observed? visual_check->is_contaminated isolate Isolate Contaminated Culture and Associated Reagents is_contaminated->isolate Yes no_contamination No Contamination Detected is_contaminated->no_contamination No identify Identify Contaminant Type (Bacteria, Yeast, Mold) isolate->identify discard Discard Contaminated Culture (Recommended) identify->discard decontaminate Decontaminate Workspace, Incubator, and Equipment discard->decontaminate investigate Investigate Source of Contamination decontaminate->investigate review_protocols Review Aseptic Technique and Lab Protocols investigate->review_protocols end_contaminated Implement Corrective Actions and Monitor Future Cultures review_protocols->end_contaminated

Caption: A decision-making workflow for troubleshooting suspected microbial contamination.

Source_Investigation_Pathway investigate Investigate Source of Contamination reagents Check Media, Buffers, and Supplements investigate->reagents equipment Inspect Sterilization of Equipment and Bioreactor investigate->equipment environment Evaluate Lab Environment (Airflow, Surfaces) investigate->environment technique Review Operator's Aseptic Technique investigate->technique

Caption: Key areas to investigate when determining the source of contamination.

References

enhancing the efficiency of ent-CPP extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-CPP Extraction Efficiency

Welcome to the technical support center for enhancing the efficiency of ent-Cell-Pen-etrating Peptide (ent-CPP) extraction from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in peptide quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the extraction and analysis of ent-CPPs.

Category 1: Low Peptide Recovery

Low recovery is one of the most common challenges in peptide bioanalysis, leading to poor sensitivity and inaccurate quantification.[1]

Q1: My ent-CPP recovery after Solid-Phase Extraction (SPE) is consistently low. What are the likely causes and how can I fix this?

A1: Low recovery in SPE can stem from several factors related to the sorbent, solvents, or the peptide's intrinsic properties. Basic peptides, like many CPPs, can be particularly challenging due to their charge and potential for non-specific binding.[2]

Troubleshooting Steps:

  • Evaluate Sorbent Selection: The choice of SPE sorbent is critical. For peptides, reversed-phase (e.g., C18, C8) is the most common, but the specific characteristics of your ent-CPP might require alternatives.[3][4]

    • Action: Screen different sorbent types (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one providing maximum analyte retention.[5] If your peptide is highly polar, a polymer-based sorbent might offer better retention and pH stability than silica-based sorbents.[6]

  • Optimize Wash Steps: The wash solvent may be too strong, causing premature elution of your peptide.

    • Action: Use a weaker wash solvent. Test several solvents that do not elute your compound of interest to find one that provides the cleanest extract without analyte loss.[5]

  • Optimize Elution Solvent: The elution solvent may be too weak to fully desorb the peptide from the sorbent.

    • Action: Increase the organic solvent percentage in the elution buffer. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can improve the elution of basic peptides.[2] Test different strong solvents (e.g., methanol, acetonitrile, isopropanol) modified with acid to find the optimal composition for recovery.[5]

  • Check for Adsorption: Peptides can adsorb to plasticware, such as pipette tips and collection plates, leading to significant sample loss.[1]

    • Action: Use low-binding polypropylene tubes and pipette tips for all sample handling steps.[1]

Q2: I'm losing my peptide during the initial sample preparation (e.g., protein precipitation). How can I improve recovery at this stage?

A2: Protein precipitation (PPT) is a common first step, but peptides can be lost through co-precipitation with larger proteins.[7] The choice of precipitation solvent and conditions is key.

Troubleshooting Steps:

  • Solvent Selection: Acetonitrile is a common choice, but its effectiveness varies.

    • Action: Test different organic solvents (e.g., acetone, methanol) or mixtures. For some peptides, precipitation with trichloroacetic acid (TCA) followed by ether washes can yield better results, but this method is harsher and may affect peptide stability.

  • Precipitation Conditions: Temperature can influence precipitation efficiency and co-precipitation.

    • Action: Perform the precipitation step at a low temperature (e.g., -20°C) to enhance protein removal while keeping the peptide in solution.

  • Peptide Stability: The peptide may be degrading due to enzymatic activity in the matrix.

    • Action: Keep samples on ice at all times and add protease inhibitors to your homogenization or lysis buffer. Acidifying the sample can also help prevent degradation.[1]

Category 2: High Variability & Poor Reproducibility

High variability between replicate samples can obscure real biological differences and lead to unreliable data.[8]

Q1: I'm observing significant variability in my LC-MS/MS results for replicate samples. What are the potential sources of this issue?

A1: Variability can be introduced at multiple stages, from sample handling to the analytical measurement.[8][9]

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Manual sample preparation, especially multi-step processes like SPE, can be a major source of variability.[10]

    • Action: Automate sample preparation where possible using 96-well SPE plates or liquid handling systems.[3] If manual, ensure consistent timing, volumes, and technique for each step across all samples.

  • Matrix Effects: The sample matrix contains endogenous components (salts, lipids, etc.) that can interfere with the ionization of the target analyte in the mass spectrometer, causing ion suppression or enhancement.[11] This effect can vary from sample to sample.

    • Action: Improve sample cleanup to remove more interfering components. Diluting the sample post-extraction can also mitigate matrix effects, though this may compromise sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for variability caused by matrix effects.[8]

  • Peptide Instability: The stability of your ent-CPP in the final extract can affect results, especially if there is a delay before LC-MS analysis. Peptides can degrade or adsorb to the walls of autosampler vials.[12]

    • Action: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at 4°C or -20°C. Use low-binding vials and consider adding stabilizing agents to the reconstitution solvent.

Category 3: Matrix Effects in LC-MS/MS

Matrix effects are a significant challenge in quantitative bioanalysis, impacting accuracy and precision.[8][11]

Q1: How can I determine if matrix effects are impacting my ent-CPP quantification?

A1: A standard post-extraction addition experiment is the most common way to assess matrix effects.

Experimental Protocol:

  • Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established protocol.

  • Spike a known amount of your ent-CPP analytical standard into the final, extracted blank matrix solution.

  • Prepare a parallel standard in a clean solvent (the "neat" solution) at the same concentration.

  • Analyze both samples by LC-MS/MS.

  • Calculate the matrix effect (ME) using the formula:

    • ME (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) * 100

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Q2: I've confirmed significant ion suppression. What are the best strategies to reduce it?

A2: Reducing matrix effects involves either improving the removal of interfering matrix components or optimizing the analytical conditions.

Strategies to Reduce Matrix Effects:

StrategyDescriptionProsCons
Improved Sample Cleanup Switch from protein precipitation to a more selective technique like SPE or liquid-liquid extraction (LLE) to better remove phospholipids and other interferences.[13]Highly effective at removing interferences.More time-consuming and may require significant method development.
Chromatographic Separation Modify the HPLC gradient to better separate the ent-CPP from co-eluting matrix components.Can be effective without changing the extraction protocol.May not be possible if interferences are chemically very similar to the analyte.
Sample Dilution Dilute the final extract with the initial mobile phase before injection.Simple and quick to implement.Reduces the on-column concentration of the analyte, potentially lowering sensitivity below the required limits.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or purchase an ent-CPP analog containing stable isotopes (e.g., ¹³C, ¹⁵N). The SIL-IS is added at the very beginning of the sample preparation process.Considered the gold standard.[14] It co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.Can be expensive and may not be commercially available for all peptides.

Experimental Protocols & Methodologies

Protocol 1: General Solid-Phase Extraction (SPE) for ent-CPP from Plasma

This protocol provides a starting point for developing a reversed-phase SPE method. Optimization will be required based on the specific properties of your peptide.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg / 3 mL)

  • Plasma sample containing ent-CPP

  • Conditioning Solvent: 100% Methanol (MeOH)

  • Equilibration Buffer: 0.1% TFA in Water

  • Wash Buffer: 5% MeOH / 0.1% TFA in Water

  • Elution Buffer: 80% Acetonitrile (ACN) / 0.1% TFA in Water

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment: Thaw plasma samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates. Dilute 100 µL of supernatant 1:1 with 4% H₃PO₄ in water.

  • SPE Cartridge Conditioning: Place cartridges on the manifold. Pass 3 mL of 100% MeOH through each cartridge. Do not allow the sorbent bed to dry.

  • Equilibration: Pass 3 mL of Equilibration Buffer (0.1% TFA in Water) through each cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a slow, consistent flow rate (approx. 1 mL/min).

  • Washing: Pass 3 mL of Wash Buffer (5% MeOH / 0.1% TFA) through the cartridge to remove salts and other polar impurities.

  • Elution: Place clean collection tubes in the manifold rack. Elute the ent-CPP from the cartridge using 1 mL of Elution Buffer (80% ACN / 0.1% TFA).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in a suitable volume (e.g., 100 µL) of LC-MS mobile phase A for analysis.

SPE Sorbent Selection Guide

The choice of sorbent depends on the properties of the analyte and the matrix.[15][16]

Sorbent TypeRetention MechanismBest For...Elution Strategy
Reversed-Phase (C18, C8) Hydrophobic interactionsNon-polar to moderately polar peptides in aqueous matrices.[3]Elute with high percentage of organic solvent (e.g., ACN, MeOH).
Normal-Phase (Silica, Diol) Polar interactions (H-bonding, dipole-dipole)Polar peptides in non-polar organic solvents.Elute with a more polar solvent.
Strong Cation Exchange (SCX) Ionic interactionsStrongly basic peptides (positively charged).Elute by increasing pH or ionic strength of the buffer.
Mixed-Mode (e.g., C8/SCX) Hydrophobic & Ionic interactionsPeptides with both hydrophobic and charged characteristics, for highly selective extraction.Requires a multi-step elution strategy (e.g., first elute hydrophobic neutrals, then elute charged analyte).

Visualizations: Workflows & Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic.

G cluster_workflow General ent-CPP Extraction Workflow process_node process_node decision_node decision_node result_node result_node fail_node fail_node A 1. Sample Collection (Plasma, Tissue) B 2. Homogenization & Protein Precipitation A->B C 3. Centrifugation B->C D 4. Supernatant Cleanup (e.g., Solid-Phase Extraction) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F

Caption: High-level workflow for extracting ent-CPPs from biological matrices.

G start_node Start: Low Peptide Recovery d1 Is SPE used? start_node->d1 Check SPE Step decision_node decision_node action_node action_node end_node Recovery Improved d2 Recovery low in all fractions? d1->d2 Yes a5 Review PPT step: - Test different solvents - Check for degradation - Add protease inhibitors d1->a5 No (e.g., PPT only) a1 Use low-binding plasticware d2->a1 Yes (Adsorption Issue) d3 Analyte in Wash Fraction? d2->d3 No a5->end_node a1->end_node a2 Decrease wash solvent strength d3->a2 Yes d4 Analyte retained on cartridge? d3->d4 No a2->end_node a3 Increase elution solvent strength d4->a3 Yes a4 Re-evaluate sorbent (e.g., Mixed-Mode) d4->a4 No a3->end_node a4->end_node

Caption: Troubleshooting decision tree for diagnosing low peptide recovery.

G cluster_source LC Eluent Entering MS Source analyte_node analyte_node matrix_node matrix_node detector_node detector_node A ent-CPP (Analyte) D Droplet Evaporation & Ionization (ESI) A->D Ionizes B SIL-IS (Internal Std) B->D Ionizes C Phospholipids, Salts, etc. (Matrix Components) C->D Competes for charge, suppresses analyte ionization E Detector D->E Reduced Analyte Signal

Caption: Conceptual diagram illustrating LC-MS/MS ion suppression.

References

Technical Support Center: Overcoming Feedback Regulation in the ent-Copalyl Diphosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ent-copalyl diphosphate (ent-CPP) pathway. Our goal is to help you overcome common experimental challenges, particularly those related to feedback regulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of feedback regulation in the this compound pathway?

A1: The primary regulatory point is the enzyme this compound synthase (CPS), which catalyzes the first committed step in the biosynthesis of gibberellins and other diterpenoids.[1][2] CPS is subject to a form of feed-forward inhibition by its own substrate, geranylgeranyl diphosphate (GGPP), and the essential cofactor Mg2+.[1][2][3][4] High concentrations of both can synergistically inhibit enzyme activity.[1][2][3]

Q2: Are there different isoforms of ent-CPP synthase, and do they have different regulatory properties?

A2: Yes, many plants have multiple CPS isoforms with distinct biological roles.[5][6][7] For instance, in rice, OsCPS1 is primarily involved in gibberellin (a phytohormone) biosynthesis and is expressed constitutively, while OsCPS2 is involved in phytoalexin (defense compounds) production and is induced by stressors like UV light.[6][7][8] These isoforms can have different kinetic properties and sensitivities to regulation.

Q3: What are the common metabolic engineering strategies to bypass feedback regulation and increase product yield?

A3: Common strategies include:

  • Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the upstream pathway, such as those in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways, can boost the supply of the precursor GGPP.[9][10][11]

  • Expression of feedback-insensitive enzyme variants: For example, using a truncated version of HMG-CoA reductase (tHMGR), a key enzyme in the MVA pathway, can bypass feedback inhibition and increase the overall flux towards terpenoid biosynthesis.[9]

  • Suppression of competing metabolic pathways: Downregulating genes in pathways that compete for the same precursors can redirect metabolic flux towards the desired product. For example, suppressing squalene synthase (SQS) can increase the availability of GGPP for diterpenoid synthesis.[10]

  • Site-directed mutagenesis of CPS: Modifying the amino acid sequence of CPS can potentially alter its sensitivity to substrate inhibition.[5]

  • Pathway modularization and subcellular localization: Engineering pathways to be localized in specific cellular compartments, like mitochondria or peroxisomes, can increase local substrate concentrations and enzyme efficiency.[9]

Q4: Can heterologous expression of ent-CPP synthase in microbial hosts like E. coli or Saccharomyces cerevisiae be used to overcome native plant regulation?

A4: Yes, heterologous expression is a powerful strategy to produce ent-CPP and its derivatives.[12] This approach decouples the pathway from the complex regulatory networks present in the native plant. However, challenges such as low enzyme activity, precursor limitation, and toxicity of intermediates can arise and require further metabolic engineering of the microbial host.[12][13][14]

Troubleshooting Guides

Issue 1: Low or no yield of ent-kaurene or other downstream diterpenoids in a microbial expression system.
Possible Cause Troubleshooting Step
Insufficient precursor (GGPP) supply Overexpress key enzymes of the upstream MVA or MEP pathway. Consider using a feedback-resistant version of HMG-CoA reductase (tHMGR).[9]
Low activity of heterologously expressed ent-CPP synthase (CPS) Codon-optimize the CPS gene for the expression host. Test different expression promoters and temperatures to improve protein folding and solubility. Co-express with molecular chaperones.
Substrate inhibition of CPS Modulate the expression level of upstream genes to avoid excessive accumulation of GGPP. Consider using a CPS variant with reduced sensitivity to substrate inhibition, which may be identified through literature search or protein engineering.[1][2][3]
Inefficient conversion of ent-CPP to the downstream product Ensure the subsequent enzyme in the pathway (e.g., ent-kaurene synthase, KS) is expressed and active. Optimize the ratio of CPS to KS expression. Some fungal and moss CPS enzymes are bifunctional and also have KS activity, which could be an alternative to using two separate enzymes.[5]
Degradation of intermediates or product Check for phosphatases in the host that might be dephosphorylating ent-CPP.[12] Analyze both the cell pellet and the culture medium for the product.
Issue 2: Accumulation of unexpected byproducts.
Possible Cause Troubleshooting Step
Promiscuous activity of CPS or other pathway enzymes Verify the product profile of your specific CPS isoform, as some can produce alternative products. Site-directed mutagenesis of key residues in the active site can sometimes improve product specificity.[15][16]
Host enzymes acting on pathway intermediates Use a host strain with a reduced background of native terpenoid metabolism. Knock out genes encoding enzymes that may be responsible for byproduct formation.
Spontaneous degradation of intermediates Optimize fermentation conditions (pH, temperature, aeration) to improve pathway efficiency and reduce the accumulation time of reactive intermediates.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Synthases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
OsCPS1Oryza sativaGGPP~2.5N/A[8]
OsCPS2/OsCyc2Oryza sativaGGPP~2.5N/A[8]
AtCPSArabidopsis thalianaGGPP~0.5~0.03[3]
PtmT2Streptomyces platensisGGPP1.8 ± 0.30.041 ± 0.001[17]

N/A: Data not available in the cited source.

Table 2: Examples of Metabolic Engineering Strategies to Improve Diterpenoid Production

Strategy Host Organism Product Fold Increase in Yield Reference
Expression of truncated yeast tHMGREngineered YeastAmorphadiene5-fold[9]
Downregulation of squalene synthase (SQS) by RNAiArtemisia annuaArtemisinin~3.14-fold[10]
Combinatorial mutations in GGPP synthase and levopimaradiene synthaseEscherichia coliLevopimaradiene~2,600-fold[13][14]
Metabolic pathway modification and inhibition of competing pathwaysSaccharomyces cerevisiaeent-copalolFinal titer of 35.6 mg/L[12]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ent-CPP Synthase to Investigate Active Site Residues

This protocol provides a general workflow for mutating key residues, such as those in the conserved DXDD motif, to study their effect on enzyme function.[18][19]

  • Primer Design: Design overlapping primers containing the desired mutation.

  • PCR Amplification: Perform whole-plasmid PCR using a high-fidelity DNA polymerase with the plasmid containing your CPS gene as a template.

  • Template Digestion: Digest the parental, methylated template DNA with an appropriate restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA and confirm the desired mutation by sequencing.

  • Functional Expression: Transform the verified plasmid into an appropriate expression host to characterize the mutant enzyme.

Protocol 2: In Vitro Assay for ent-CPP Synthase Activity

This protocol is adapted from methods described for characterizing CPS enzymes.[8][17]

  • Enzyme Preparation: Purify the recombinant CPS enzyme from the expression host.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT).

  • Initiate Reaction: Add the substrate GGPP and the cofactor MgCl2 to the reaction mixture containing the purified enzyme. A typical concentration might be 10 µM GGPP and 0.1 mM MgCl2, as higher Mg2+ concentrations can be inhibitory.[3][8]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

  • Product Dephosphorylation: To facilitate analysis by GC-MS, the diphosphate group can be removed by treating the product with alkaline phosphatase to yield ent-copalol.[20]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or hexane).

  • Analysis: Analyze the extracted product by GC-MS or LC-MS and compare it to an authentic standard.

Visualizations

ent_CPP_Pathway cluster_upstream Upstream Pathway (MVA/MEP) cluster_downstream ent-Kaurene Biosynthesis cluster_competing Competing Pathway IPP IPP GGPPs GGPP Synthase IPP->GGPPs DMAPP DMAPP DMAPP->GGPPs GGPP GGPP GGPPs->GGPP CPS ent-CPP Synthase (CPS) GGPP->CPS SQS Squalene Synthase GGPP->SQS Feedback Synergistic Substrate Inhibition GGPP->Feedback ent_CPP ent-CPP CPS->ent_CPP KS ent-Kaurene Synthase (KS) ent_CPP->KS ent_Kaurene ent-Kaurene KS->ent_Kaurene Sterols Sterols SQS->Sterols Feedback->CPS

Caption: The this compound pathway and points of regulation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Precursor Analyze Precursor (GGPP) Levels Start->Check_Precursor Check_Enzyme Verify CPS/KS Expression & Activity Start->Check_Enzyme Check_Byproducts Analyze for Byproducts Start->Check_Byproducts Precursor_Low Low GGPP Check_Precursor->Precursor_Low Enzyme_Issue Low/No Enzyme Activity Check_Enzyme->Enzyme_Issue Byproducts_Present Byproducts Detected Check_Byproducts->Byproducts_Present Boost_Upstream Boost Upstream Pathway (e.g., tHMGR) Precursor_Low->Boost_Upstream Yes Optimize_Expression Optimize Codons, Promoter, Temperature Enzyme_Issue->Optimize_Expression Yes Modify_Host Modify Host: Knockout Competing Genes Byproducts_Present->Modify_Host Yes

Caption: Troubleshooting workflow for low diterpenoid yield.

Metabolic_Engineering_Strategy Central_Metabolism Central Metabolism Upstream_Eng Upstream Engineering (e.g., tHMGR overexpression) Central_Metabolism->Upstream_Eng Precursor GGPP Pathway_Eng Pathway Engineering (CPS/KS expression) Precursor->Pathway_Eng X Precursor->X Target_Product Target Diterpenoid Upstream_Eng->Precursor Pathway_Eng->Target_Product Host_Eng Host Engineering (Competing pathway suppression) Host_Eng->X X->Host_Eng

Caption: Logic of a multi-point metabolic engineering strategy.

References

Validation & Comparative

A Comparative Analysis of ent-Copalyl Diphosphate Synthases: Key Enzymes in Diterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ent-Copalyl diphosphate synthases (ent-CPS) represent a critical enzymatic control point in the biosynthesis of a vast array of bioactive diterpenoids, including the essential plant hormones gibberellins and various secondary metabolites with pharmaceutical potential. This guide provides a comparative overview of ent-CPS from different biological sources, focusing on their biochemical properties and the experimental methodologies used for their characterization.

Quantitative Performance Comparison

The catalytic efficiency of ent-CPS varies across different species, reflecting their distinct roles in primary and secondary metabolism. The following table summarizes key kinetic parameters for ent-CPS from selected species.

EnzymeSpeciesOrganism TypeKm (µM) for GGPPkcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
AtCPS Arabidopsis thalianaPlant (Dicot)2.9 - 3.01.86.0 x 10⁵ - 6.2 x 10⁵
OsCPS1 Oryza sativa (rice)Plant (Monocot)Reported as similar to OsCPS2Not ReportedNot Reported
OsCPS2 Oryza sativa (rice)Plant (Monocot)Reported as similar to OsCPS1Not ReportedNot Reported
PtmT2 Streptomyces platensisBacterium44 ± 51.8 ± 0.14.1 x 10⁴
ent-CPS Streptomyces sp. KO-3988Bacterium13.7Not ReportedNot Reported

Note: GGPP refers to Geranylgeranyl diphosphate, the substrate for ent-CPS. Km indicates the substrate concentration at half-maximal velocity, and kcat represents the turnover number.

Key Differences and Functional Diversity

  • Arabidopsis thaliana (AtCPS): As a model dicot plant, its ent-CPS is primarily involved in gibberellin biosynthesis, which is essential for normal growth and development. It exhibits a low Km value, suggesting a high affinity for its substrate, GGPP.

  • Oryza sativa (OsCPS1 and OsCPS2): Rice possesses two distinct ent-CPS enzymes. OsCPS1 is functionally analogous to AtCPS, participating in gibberellin biosynthesis.[1][2][3] In contrast, OsCPS2 is involved in the production of phytoalexins, which are antimicrobial compounds part of the plant's defense system.[1][2][3] While their kinetic parameters for GGPP are reported to be very similar, they exhibit differential inhibition by the gibberellin biosynthetic inhibitor Amo-1618 and by high concentrations of the substrate GGPP, highlighting their distinct regulatory properties.[1]

  • Streptomyces platensis (PtmT2) and Streptomyces sp. KO-3988: The characterization of ent-CPS from bacteria reveals a broader functional role for these enzymes beyond plant hormone biosynthesis. PtmT2 from S. platensis is involved in the biosynthesis of platensimycin, a potent antibiotic.[2] The bacterial enzymes exhibit a higher Km compared to the plant counterparts, indicating a lower substrate affinity, which may be reflective of different metabolic flux requirements in these organisms.[2]

Experimental Protocols

The characterization of ent-CPS from various species generally follows a standardized set of experimental procedures.

Heterologous Protein Expression and Purification
  • Gene Cloning: The coding sequence of the ent-CPS gene is typically amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, most commonly Escherichia coli (e.g., BL21(DE3) strain) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Further purification steps like ion-exchange and size-exclusion chromatography may be employed to achieve high purity.

Enzyme Assays
  • Reaction Conditions: In vitro enzyme assays are performed in a buffered solution (e.g., MOPS or citrate buffer) at an optimal pH and temperature, typically containing the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and a divalent cation cofactor, most commonly Mg²⁺.[2]

  • Product Formation: The reaction is allowed to proceed for a defined period and then quenched.

  • Kinetic Analysis: To determine kinetic parameters (Km and kcat), initial velocities are measured at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.[2]

Product Identification and Analysis
  • Dephosphorylation: The diphosphate group is typically removed from the product, this compound (ent-CPP), by enzymatic treatment with a phosphatase (e.g., alkaline phosphatase).

  • Extraction: The resulting dephosphorylated product, ent-copalol, is extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted product is then analyzed by GC-MS. The retention time and mass spectrum of the enzymatic product are compared with those of an authentic standard or with published data to confirm its identity.

Visualizing the Workflow and Biosynthetic Pathway

To better understand the processes involved in the comparative analysis of ent-CPS, the following diagrams illustrate the general experimental workflow and the initial steps of the diterpenoid biosynthetic pathway.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Enzyme Characterization cluster_product Product Analysis Gene_Identification Gene Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Purification Protein Purification Heterologous_Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (GC-MS) Enzyme_Assay->Product_Identification

Caption: General experimental workflow for ent-CPS characterization.

Diterpenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS Diterpenoids Diverse Diterpenoids (e.g., Gibberellins, Phytoalexins) ent_CPP->Diterpenoids Further Enzymes

Caption: Initial steps of the diterpenoid biosynthetic pathway.

References

Functional Validation of a Putative ent-Copalyl Diphosphate Synthase Gene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, molecular biology, and drug development, the functional validation of a putative ent-copalyl diphosphate synthase (CPS) gene is a critical step in elucidating biosynthetic pathways for diterpenoids, a class of molecules with significant pharmaceutical potential. This guide provides a comparative overview of two primary methodologies for this validation, supported by experimental data and detailed protocols.

Two common and effective approaches for the functional validation of a putative ent-CPS gene are:

  • Method 1: In Vitro Enzyme Assays with Recombinant Protein from Escherichia coli

  • Method 2: In Vivo Production in a Metabolically Engineered Host

This guide will compare these two methods based on their principles, workflows, and reported outcomes, providing researchers with the necessary information to select the most suitable approach for their specific research goals.

Comparative Performance Data

The following table summarizes quantitative data from studies employing these validation methods. This allows for a direct comparison of their potential outputs.

MethodHost OrganismPutative Gene SourceProduct AnalyzedTiter/YieldKey Reference
In Vitro Enzyme AssayEscherichia coli BL21(DE3)Streptomyces platensis CB00739ent-CPPKinetic data reported (Km, kcat)[1]
In Vivo ProductionSaccharomyces cerevisiaeAndrographis paniculataent-copalol35.6 mg/L[2][3]
In Vitro Enzyme AssayEscherichia coliAndrographis paniculataent-CPPFunction confirmed, no titer reported[4][5]
In Vivo Production (co-expression)Saccharomyces cerevisiaeSalvia miltiorrhizaent-kaureneSeveral-fold increase with fused enzyme[6]

Method 1: In Vitro Enzyme Assays with Recombinant Protein from Escherichia coli

This approach focuses on the direct characterization of the putative ent-CPS enzyme's activity in a controlled, cell-free environment.

Experimental Workflow

cluster_gene_cloning Gene Cloning cluster_protein_expression Protein Expression & Purification cluster_enzyme_assay Enzyme Assay & Analysis Identify Putative CPS Gene Identify Putative CPS Gene Amplify Gene by PCR Amplify Gene by PCR Identify Putative CPS Gene->Amplify Gene by PCR Clone into Expression Vector (e.g., pET) Clone into Expression Vector (e.g., pET) Amplify Gene by PCR->Clone into Expression Vector (e.g., pET) Transform into E. coli Transform into E. coli Clone into Expression Vector (e.g., pET)->Transform into E. coli Culture E. coli Culture E. coli Transform into E. coli->Culture E. coli Induce Protein Expression (IPTG) Induce Protein Expression (IPTG) Culture E. coli->Induce Protein Expression (IPTG) Cell Lysis Cell Lysis Induce Protein Expression (IPTG)->Cell Lysis Purify Recombinant Protein (e.g., His-tag) Purify Recombinant Protein (e.g., His-tag) Cell Lysis->Purify Recombinant Protein (e.g., His-tag) Incubate Purified Enzyme with GGPP Incubate Purified Enzyme with GGPP Purify Recombinant Protein (e.g., His-tag)->Incubate Purified Enzyme with GGPP Dephosphorylate Product Dephosphorylate Product Incubate Purified Enzyme with GGPP->Dephosphorylate Product Extract with Organic Solvent Extract with Organic Solvent Dephosphorylate Product->Extract with Organic Solvent Analyze by GC-MS Analyze by GC-MS Extract with Organic Solvent->Analyze by GC-MS

In vitro validation workflow.
Detailed Experimental Protocol

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence of the putative ent-CPS gene is amplified from cDNA using PCR.

  • The amplified gene is then cloned into a suitable bacterial expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., 6xHis-tag) for purification.[2]

  • The resulting plasmid is transformed into an expression strain of E. coli, like BL21(DE3).[1][2]

2. Heterologous Protein Expression and Purification:

  • A single colony of transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) or Luria-Bertani (LB) medium containing the appropriate antibiotic.[2]

  • The culture is grown at 37°C until it reaches an OD600 of 0.6-0.8.[2]

  • Protein expression is induced by the addition of isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 20 hours).[2][7]

  • Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.[7]

  • The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).[7]

3. In Vitro Enzyme Assay:

  • The purified enzyme is incubated with the substrate (E,E,E)-geranylgeranyl diphosphate (GGPP) in a reaction buffer.[7]

  • The reaction mixture is typically incubated for a specific time and temperature.

  • The resulting product, this compound (ent-CPP), is often dephosphorylated using a phosphatase to yield ent-copalol for easier analysis.[2]

4. Product Analysis:

  • The reaction products are extracted using an organic solvent like n-hexane.[2]

  • The organic extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product by comparing its retention time and mass spectrum to an authentic standard or published data.[2][5][8]

Method 2: In Vivo Production in a Metabolically Engineered Host

This method leverages the cellular machinery of a host organism, such as Saccharomyces cerevisiae, to produce the final product in vivo.

Signaling Pathway and Experimental Workflow

cluster_pathway Engineered Metabolic Pathway in Yeast cluster_workflow Experimental Workflow Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway GGPP GGPP MVA Pathway->GGPP Putative ent-CPS Putative ent-CPS GGPP->Putative ent-CPS ent-CPP ent-CPP Putative ent-CPS->ent-CPP Endogenous Phosphatases Endogenous Phosphatases ent-CPP->Endogenous Phosphatases ent-copalol ent-copalol Endogenous Phosphatases->ent-copalol Engineer Yeast for GGPP Production Engineer Yeast for GGPP Production Transform with Putative CPS Gene Transform with Putative CPS Gene Engineer Yeast for GGPP Production->Transform with Putative CPS Gene Cultivate Engineered Yeast Cultivate Engineered Yeast Transform with Putative CPS Gene->Cultivate Engineered Yeast Extract Products from Culture Extract Products from Culture Cultivate Engineered Yeast->Extract Products from Culture Analyze by GC-MS Analyze by GC-MS Extract Products from Culture->Analyze by GC-MS

In vivo production pathway and workflow.
Detailed Experimental Protocol

1. Host Strain Engineering:

  • A suitable host organism, such as S. cerevisiae, is chosen due to its endogenous mevalonate (MVA) pathway which produces precursors for isoprenoids.[2]

  • The host strain is often engineered to enhance the production of GGPP. This may involve overexpressing key genes in the MVA pathway and down-regulating competing pathways.[2][3]

2. Expression of the Putative ent-CPS Gene:

  • The putative ent-CPS gene is cloned into a yeast expression vector.

  • The vector is then transformed into the engineered yeast strain.[2]

3. Fermentation and Product Extraction:

  • The engineered yeast strain is cultivated in a suitable fermentation medium.

  • After a period of growth (e.g., 96 hours), the culture broth is harvested.[2]

  • The product, ent-copalol (formed by the action of endogenous phosphatases on ent-CPP), is extracted from the culture medium using an organic solvent like n-hexane.[2]

4. Product Analysis:

  • The extracted products are analyzed by GC-MS to confirm the identity and quantity of ent-copalol.[2] The configuration can be further confirmed by NMR and ESI-MS.[3]

Comparison of Methodologies

FeatureMethod 1: In Vitro Enzyme AssaysMethod 2: In Vivo Production
Principle Direct measurement of enzyme activity in a controlled environment.Utilization of the host's metabolism for product synthesis.
Primary Output Kinetic parameters (Km, kcat), confirmation of function.[1]Titer of the final product, demonstration of in-cell activity.[2]
Advantages - Allows for detailed biochemical characterization.- Less influence from cellular metabolism.- Direct assessment of enzyme function.- Reflects enzyme performance in a cellular context.- Potential for higher product yields through metabolic engineering.- Does not require protein purification.
Disadvantages - Requires protein purification, which can be time-consuming.- In vitro conditions may not fully represent the cellular environment.- Lower product yield for preparative purposes.- Host metabolism can influence results.- Requires engineering of the host strain.- Indirect assessment of the specific enzyme's kinetics.
Best Suited For - Detailed kinetic studies.- Investigating the effect of mutations on enzyme activity.[4][5]- Initial confirmation of enzymatic function.- Assessing the potential for microbial production of a specific diterpenoid.- Validating gene function in the context of a metabolic pathway.- When protein purification is problematic.

Conclusion

Both in vitro enzyme assays and in vivo production in engineered hosts are powerful and valid approaches for the functional characterization of putative this compound synthase genes. The choice between the two methods will depend on the specific research question. For a detailed understanding of the enzyme's catalytic properties, the in vitro method is preferable. For assessing the gene's utility in a biosynthetic pathway for the production of valuable diterpenoids, the in vivo approach is more indicative of its potential. In many comprehensive studies, both methods are used to provide a complete picture of the enzyme's function.

References

A Comparative Guide to the Quantification of ent-Copalyl Diphosphate: Isotope Dilution LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ent-copalyl diphosphate (ent-CPP), a key precursor in the biosynthesis of a vast array of bioactive diterpenoids, is critical for metabolic engineering, drug discovery, and synthetic biology. This guide provides an objective comparison of the gold-standard isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of analytical method for ent-CPP quantification significantly impacts the accuracy, sensitivity, and reproducibility of the results. Isotope dilution LC-MS/MS is widely regarded as the most robust method, primarily due to its ability to correct for matrix effects and variations in sample processing.[1] Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) of the dephosphorylated product, ent-copalol, and LC-MS/MS with external calibration, are also employed.

The following table summarizes the typical performance characteristics of these methods. The data for the isotope dilution LC-MS/MS and external standard LC-MS/MS methods are based on validated analyses of related diterpenoids, such as gibberellins, which serve as a reasonable proxy for ent-CPP.[1][2][3][4] The data for the GC-MS method is representative of the analysis of terpene alcohols.

Parameter Isotope Dilution LC-MS/MS External Standard LC-MS/MS GC-MS of ent-copalol (derivatized)
Limit of Detection (LOD) 0.02 - 0.74 pg on column[1]0.3 mg/kg[2]~1 ng on column
Limit of Quantification (LOQ) 0.07 - 2.45 pg on column[1]1.0 mg/kg[2]~5 ng on column
Linearity (R²) > 0.99[1]> 0.99[2]> 0.99
Accuracy (% Recovery) 91.1% - 103.8%[3]52.85% - 63.68%[2]80% - 115%
Precision (% RSD) 1.0% - 13.9%[1]2.62% - 12.66%[2]< 15%
Matrix Effect Correction ExcellentProne to significant errorModerate
Throughput HighHighModerate (requires dephosphorylation and derivatization)

Note: The presented data is illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable quantification. Below are the protocols for the key experiments.

This method involves the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled ent-CPP) that is spiked into the sample at the beginning of the extraction process. This standard has nearly identical chemical and physical properties to the endogenous ent-CPP, allowing it to account for any analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer.

a) Synthesis of Isotopically Labeled ent-CPP Standard (Conceptual)

An isotopically labeled ent-CPP standard is not commercially available and would need to be synthesized. A common approach is enzymatic synthesis:

  • Synthesize Isotopically Labeled Geranylgeranyl Diphosphate (GGPP): Start with commercially available isotopically labeled precursors, such as [¹³C]-isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Use a recombinant GGPP synthase enzyme to synthesize ¹³C-labeled GGPP.

  • Enzymatic Cyclization to ent-CPP: Incubate the labeled GGPP with a recombinant this compound synthase (CPS) to produce the desired ¹³C-labeled ent-CPP.

  • Purification and Quantification: Purify the labeled ent-CPP using chromatographic techniques (e.g., HPLC) and accurately determine its concentration.

b) Sample Preparation and Extraction

  • Homogenization: Homogenize the biological sample (e.g., plant tissue, microbial cell pellet) in a suitable extraction buffer (e.g., methanol/water mixture) on ice.

  • Spiking of Internal Standard: Add a known amount of the isotopically labeled ent-CPP internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction (e.g., with a mixture of methyl-tert-butyl ether and water) to separate the lipids and other interfering compounds.

  • Solid-Phase Extraction (SPE): Further purify the aqueous phase containing ent-CPP using a C18 SPE cartridge to remove salts and other polar impurities.

  • Elution and Concentration: Elute the ent-CPP from the SPE cartridge and concentrate the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ent-CPP (unlabeled): Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

      • Labeled ent-CPP: Monitor the corresponding mass-shifted transition for the internal standard.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

d) Quantification

Create a calibration curve by plotting the ratio of the peak area of the unlabeled ent-CPP to the peak area of the labeled internal standard against the concentration of the unlabeled ent-CPP standards. The concentration of ent-CPP in the samples is then determined from this calibration curve.

This method is an indirect approach that measures the dephosphorylated form of ent-CPP.

  • Enzymatic Dephosphorylation: Treat the sample extract with a phosphatase enzyme (e.g., alkaline phosphatase) to convert ent-CPP to ent-copalol.

  • Extraction: Extract the resulting ent-copalol using an organic solvent (e.g., hexane or ethyl acetate).

  • Derivatization: Derivatize the ent-copalol to increase its volatility for GC analysis (e.g., silylation with BSTFA).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C).

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized ent-copalol.

  • Quantification: Use an external calibration curve of derivatized authentic ent-copalol standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample homogenization Homogenization start->homogenization spike Spike with Labeled ent-CPP Standard homogenization->spike extraction Liquid-Liquid Extraction spike->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentrate Concentration & Reconstitution spe->concentrate lcms LC-MS/MS Analysis (MRM Mode) concentrate->lcms quantification Quantification using Peak Area Ratios lcms->quantification result Final Concentration of ent-CPP quantification->result

Caption: Experimental workflow for ent-CPP quantification by isotope dilution LC-MS/MS.

signaling_pathway cluster_pathway Biosynthetic Pathway of Diterpenoids ggpp Geranylgeranyl Diphosphate (GGPP) ent_cpp_synthase This compound Synthase (CPS) ggpp->ent_cpp_synthase ent_cpp This compound (ent-CPP) ent_cpp_synthase->ent_cpp diterpene_synthases Diterpene Synthases ent_cpp->diterpene_synthases diterpenoids Bioactive Diterpenoids (e.g., Gibberellins, Andrographolides) diterpene_synthases->diterpenoids

Caption: Simplified biosynthetic pathway showing the central role of ent-CPP.

References

A Comparative Kinetic Analysis of Wild-Type and Mutant ent-Copalyl Diphosphate Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic performance of wild-type ent-copalyl diphosphate synthases (CPS) and their mutants. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in diterpenoid biosynthesis.

This compound (ent-CPP) synthases are crucial enzymes that catalyze the first committed step in the biosynthesis of gibberellins, a class of phytohormones regulating plant growth and development. The cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-CPP is a key branching point for the synthesis of a wide array of bioactive diterpenoids. Understanding the kinetic properties of these enzymes and the impact of specific mutations is fundamental for engineering novel biosynthetic pathways and developing new therapeutic agents.

Quantitative Kinetic Data Comparison

The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), are essential for evaluating enzyme efficiency and substrate affinity. Below is a summary of the available kinetic data for wild-type and mutant ent-CPP synthases from various organisms.

Enzyme SourceEnzyme TypeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thalianaWild-type AtCPS2.9Not ReportedNot Reported--INVALID-LINK--
Streptomyces platensisWild-type PtmT244 ± 51.8 ± 0.14.1 x 104[1][2]
Streptomyces platensisPtmT2 MutantsNot DeterminedNot DeterminedRelative Activity Only[1][2]
Oryza sativa (rice)Wild-type OsCPS1Nearly identical to OsCPS2Nearly identical to OsCPS2Nearly identical to OsCPS2[3]
Oryza sativa (rice)Wild-type OsCPS2Nearly identical to OsCPS1Nearly identical to OsCPS1Nearly identical to OsCPS1[3]

Note: A comprehensive dataset for the kinetic parameters of mutant ent-CPP synthases remains limited in the current literature. For the PtmT2 mutants from Streptomyces platensis, full kinetic analysis was hindered by low product detection limits and significant substrate inhibition, leading to the reporting of relative activities instead of specific Km and kcat values.[1][2] The two ent-CPP synthases from rice, OsCPS1 and OsCPS2, have been reported to exhibit nearly identical kinetic properties, although specific numerical data are not provided.[3]

Experimental Protocols

The determination of kinetic parameters for ent-CPP synthases involves several key steps, from enzyme expression and purification to the kinetic assay itself and subsequent product analysis.

Recombinant Enzyme Expression and Purification
  • Expression System: ent-CPP synthases are typically expressed recombinantly in Escherichia coli strains, such as BL21(DE3) or C41 OverExpress.[4][5] The gene encoding the synthase is cloned into an expression vector, often with a tag (e.g., 6xHis) to facilitate purification.

  • Culture and Induction: Bacterial cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.[4][6]

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed by sonication on ice in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 20 mM imidazole, 10% glycerol, and 5 mM β-mercaptoethanol). The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a buffer containing a high concentration of imidazole.[4][6] The purity of the enzyme is assessed by SDS-PAGE.

In Vitro ent-CPP Synthase Kinetic Assay
  • Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.2, or citrate buffer, pH 6.0), a divalent cation cofactor (typically 10 mM MgCl2), a reducing agent (e.g., 5 mM DTT), and the purified enzyme (in the µM range).[1][2][6]

  • Substrate and Incubation: The reaction is initiated by adding the substrate, geranylgeranyl pyrophosphate (GGPP), at varying concentrations (e.g., 10-500 µM). The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-120 minutes).[1][2][6]

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as 0.5 M EDTA or methanol.[1][2][6]

Product Analysis and Quantification
  • Dephosphorylation: For analysis by gas chromatography-mass spectrometry (GC-MS), the product ent-CPP is often dephosphorylated to ent-copalol using alkaline phosphatase. This step makes the product more volatile for GC analysis.[6]

  • Extraction: The dephosphorylated product is extracted from the aqueous reaction mixture using an organic solvent like hexane or ethyl acetate.[6]

  • Analytical Methods:

    • GC-MS: The organic extract is analyzed by GC-MS to identify and quantify the ent-copalol product.[6]

    • HPLC: Alternatively, the reaction mixture (after quenching with methanol and centrifugation) can be directly analyzed by high-performance liquid chromatography (HPLC) to detect and quantify ent-CPP.[1][2]

  • Kinetic Parameter Calculation: The initial reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is then calculated from Vmax and the enzyme concentration.

Visualizations

Biosynthetic Pathway of ent-CPP

The following diagram illustrates the position of ent-CPP synthase in the early stages of diterpenoid biosynthesis.

G Biosynthesis of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP ent-CPP Synthase (Wild-type or Mutant) Diterpenoids Gibberellins and other Diterpenoids entCPP->Diterpenoids Further cyclization and modification

Caption: The central role of ent-CPP synthase in converting GGPP to ent-CPP.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in the kinetic characterization of wild-type and mutant ent-CPP synthases.

G Experimental Workflow for Kinetic Analysis of ent-CPP Synthase cluster_0 Enzyme Preparation cluster_1 Kinetic Assay cluster_2 Product Analysis cluster_3 Data Analysis Gene Cloning and Mutagenesis Gene Cloning and Mutagenesis Recombinant Expression Recombinant Expression Gene Cloning and Mutagenesis->Recombinant Expression Protein Purification Protein Purification Recombinant Expression->Protein Purification Reaction Setup Reaction Setup Protein Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Quenching Quenching Incubation->Quenching Dephosphorylation (optional) Dephosphorylation (optional) Extraction Extraction Dephosphorylation (optional)->Extraction GC-MS or HPLC Analysis GC-MS or HPLC Analysis Extraction->GC-MS or HPLC Analysis Michaelis-Menten Plot Michaelis-Menten Plot GC-MS or HPLC Analysis->Michaelis-Menten Plot Calculation of Km and kcat Calculation of Km and kcat Michaelis-Menten Plot->Calculation of Km and kcat

Caption: From gene to kinetic parameters: a typical experimental workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transcriptional regulation of ent-copalyl diphosphate (ent-CPP) related genes is crucial for modulating pathways that produce vital compounds like gibberellins and various diterpenoids. This guide provides a comparative overview of the transcriptomics of key genes in this pathway, supported by experimental data and detailed protocols.

This compound (ent-CPP) is a key intermediate in the biosynthesis of a wide array of diterpenoids, including the plant hormones gibberellins (GAs). The formation of ent-CPP from geranylgeranyl diphosphate (GGPP) is catalyzed by this compound synthase (CPS), and its subsequent conversion to ent-kaurene is mediated by ent-kaurene synthase (KS). The expression of the genes encoding these enzymes, along with ent-kaurene synthase-like (KSL) genes involved in specialized metabolism, is tightly regulated and varies significantly across different plant species and in response to various stimuli.

Comparative Analysis of Gene Expression

Transcriptomic studies have revealed diverse expression patterns of ent-CPP related genes, highlighting their functional divergence in primary and secondary metabolism. While CPS and KS are primarily associated with GA biosynthesis and plant development, KSLs are often involved in producing phytoalexins and other defense compounds.

Below is a summary of quantitative gene expression data from various studies, showcasing the differential regulation of these genes.

Gene FamilySpeciesCondition/TissueGene IDFold Change/Expression LevelReference
CPS Salvia miltiorrhizaHairy roots (GA treated vs. control)SmCPSentUpregulated[1]
Coffea arabicaFruit (various stages)CaCPS1High expression in early stages[2]
Oryza sativa (Rice)SeedlingsOsCPS1Higher expression than OsCPS2[3]
KS Salvia miltiorrhizaHairy roots (GA treated vs. control)SmKSUpregulated[1]
Coffea arabicaFruit (various stages)CaKS3High expression in early stages[2]
Anoectochilus roxburghiiSalt stressArKSUpregulated[4]
Ilex latifoliaRoot vs. LeafIlKSHigher expression in roots[5]
KSL Oryza sativa (Rice)Hormone/Abiotic stressOsKSL1, OsKSL3, OsKSL4Responsive to GA, ABA, darkness, submergence[3][6]
Oryza sativa (Rice)Tissue-specificOsKSL3, OsKSL5Specifically expressed in the root[6]
Oryza sativa (Rice)Tissue-specificOsKSL4Specifically expressed in the leaf[6]

Experimental Protocols

A typical workflow for the comparative transcriptomic analysis of ent-CPP related genes involves several key steps, from experimental design to data analysis.

Experimental Workflow

experimental_workflow cluster_design Experimental Design cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis A Treatment/Condition Selection (e.g., GA application, stress) B Tissue/Organ Sampling A->B C Biological Replicates B->C D RNA Extraction C->D E Library Preparation (e.g., Poly(A) selection) D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Quality Control (e.g., FastQC) F->G H Read Mapping/Assembly G->H I Differential Gene Expression Analysis H->I J Pathway and Functional Annotation I->J ga_biosynthesis GGPP GGPP ent_CPP ent-CPP GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 Kao Bioactive_GAs Bioactive GAs (e.g., GA4) GA12->Bioactive_GAs GA20ox, GA3ox ga_signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA interacts with SCF SCF Complex DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->Proteasome ubiquitination GA_Response GA-Responsive Gene Expression PIFs->GA_Response activates

References

A Comparative Guide to MEP and MVA Pathways for ent-Copalyl Diphosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of ent-copalyl diphosphate (ent-CPP), a key precursor to a vast array of bioactive diterpenoids, including gibberellins and potential therapeutic agents, is a critical step in the development of novel pharmaceuticals and agrochemicals. The biosynthesis of ent-CPP relies on the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In microbial hosts, two primary metabolic routes can provide these essential building blocks: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (MVA) pathway. This guide provides an objective comparison of these two pathways for the production of ent-CPP, supported by experimental data, detailed methodologies, and clear visualizations to aid researchers in selecting and engineering the optimal pathway for their specific needs.

Pathway Overview

The MEP and MVA pathways differ fundamentally in their starting metabolites, enzymatic steps, and typical host organisms. In most bacteria, including Escherichia coli, the MEP pathway is the native route for IPP and DMAPP synthesis, starting from pyruvate and glyceraldehyde-3-phosphate.[1] In contrast, the MVA pathway, which is native to eukaryotes like Saccharomyces cerevisiae, archaea, and some bacteria, initiates with the condensation of three molecules of acetyl-CoA.[1]

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP MDS HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEcPP->HMBPP HDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR GGPP Geranylgeranyl diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS

Figure 1: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for ent-CPP biosynthesis.

MVA_Pathway cluster_MVA MVA Pathway Acetyl_CoA Acetyl-CoA (x3) Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP Isopentenyl diphosphate (IPP) Mevalonate_PP->IPP MVD DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IDI GGPP Geranylgeranyl diphosphate (GGPP) IPP->GGPP DMAPP->GGPP GGPPS ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS

Figure 2: The Mevalonate (MVA) pathway for ent-CPP biosynthesis.

Performance Comparison: MEP vs. MVA Pathway Engineering

While direct comparative data for ent-CPP production is limited, studies on other diterpenoids, which share the same upstream IPP and DMAPP requirements, provide valuable insights. The general trend observed is that the introduction and engineering of a heterologous MVA pathway in E. coli or enhancing the native MVA pathway in S. cerevisiae leads to significantly higher diterpenoid titers compared to the enhancement of the endogenous MEP pathway in E. coli.

Pathway StrategyHost OrganismTarget ProductTiter (mg/L)Key Engineering StepsReference
MEP Pathway Enhancement E. coliAbietadiene~5Overexpression of dxs, dxr, and idi genes.[2]
Heterologous MVA Pathway E. coliAbietadiene>100Introduction of the complete S. cerevisiae MVA pathway.[2]
Heterologous MVA Pathway E. colicis-Abienol~634.7Introduction of the MVA pathway and optimization of diterpene synthases.[3]
Native MVA Pathway Enhancement S. cerevisiaeent-Copalol35.6Strengthening of MVA pathway genes, optimization of acetyl-CoA supply, and screening of ent-CPS.[4][5]

Experimental Protocols

Engineering the MEP Pathway in E. coli for Diterpenoid Production

This protocol is based on the methodology for enhancing the endogenous MEP pathway to increase the flux towards diterpenoid biosynthesis.

a. Strain and Plasmid Construction:

  • The genes for geranylgeranyl diphosphate synthase (GGPPS) and a diterpene synthase (e.g., this compound synthase, ent-CPS) are cloned into a suitable expression vector (e.g., pET-28a) to create a diterpene production plasmid.

  • To enhance the MEP pathway, key genes such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (dxr), and isopentenyl diphosphate isomerase (idi) are cloned into a compatible expression vector under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).

b. Culture Conditions for Diterpenoid Production:

  • E. coli BL21(DE3) is co-transformed with the diterpene production plasmid and the MEP enhancement plasmid.

  • A single colony is inoculated into Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C.

  • The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) medium supplemented with glycerol (e.g., 2%).

  • Cultures are grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) for the diterpene production plasmid and L-arabinose for the MEP enhancement plasmid.

  • The temperature is reduced to a lower level (e.g., 20-25°C) and the culture is incubated for a further 48-72 hours.

  • To facilitate product extraction, a dodecane overlay can be added to the culture to capture the hydrophobic diterpenoid product.

c. Product Extraction and Analysis:

  • The dodecane layer is collected and the diterpenoid product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • For quantification, a known amount of an internal standard (e.g., caryophyllene) is added to the sample.

Engineering a Heterologous MVA Pathway in S. cerevisiae for ent-Copalol Production

This protocol outlines the strategy for producing ent-copalol (the dephosphorylated form of ent-CPP) by engineering the native MVA pathway in yeast.

a. Strain and Plasmid Construction:

  • A base S. cerevisiae strain (e.g., CEN.PK2-1C) is used.

  • To increase the precursor supply, key genes in the MVA pathway are overexpressed. This often includes a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme.[6]

  • To enhance the supply of acetyl-CoA, genes such as aldehyde dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS1) can be overexpressed.

  • To direct flux towards GGPP, the native GGPP synthase (BTS1) and farnesyl diphosphate synthase (ERG20) are overexpressed.

  • Competing pathways, such as the sterol biosynthesis pathway, can be downregulated by deleting or downregulating genes like ERG9.

  • Various this compound synthase (ent-CPS) genes from different plant sources are screened for optimal activity in yeast. The selected ent-CPS is cloned into a yeast expression vector.

  • The CRISPR-Cas9 system can be utilized for efficient genomic integration of these pathway genes.[4]

b. Fermentation and Production:

  • The engineered yeast strain is cultured in a suitable medium, such as YPD (Yeast Extract Peptone Dextrose).

  • For larger scale production, fed-batch fermentation in a bioreactor is employed. The feed typically contains a concentrated solution of glucose and other necessary nutrients.

  • The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH.

c. Extraction and Quantification of ent-Copalol:

  • The yeast culture is extracted with an organic solvent like ethyl acetate.

  • The extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification of ent-copalol.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the MEP and MVA pathways for the production of a target diterpenoid like ent-CPP.

Experimental_Workflow cluster_strain_eng 1. Strain Engineering cluster_cultivation 2. Cultivation & Production cluster_analysis 3. Analysis cluster_comparison 4. Comparison Strain_MEP Construct E. coli with Enhanced MEP Pathway Cultivate_MEP Shake Flask / Bioreactor Cultivation (E. coli) Strain_MEP->Cultivate_MEP Strain_MVA_Ecoli Construct E. coli with Heterologous MVA Pathway Cultivate_MVA_Ecoli Shake Flask / Bioreactor Cultivation (E. coli) Strain_MVA_Ecoli->Cultivate_MVA_Ecoli Strain_MVA_Yeast Construct S. cerevisiae with Enhanced MVA Pathway Cultivate_MVA_Yeast Shake Flask / Bioreactor Cultivation (S. cerevisiae) Strain_MVA_Yeast->Cultivate_MVA_Yeast Extract_MEP Product Extraction (e.g., Dodecane Overlay) Cultivate_MEP->Extract_MEP Extract_MVA_Ecoli Product Extraction (e.g., Dodecane Overlay) Cultivate_MVA_Ecoli->Extract_MVA_Ecoli Extract_MVA_Yeast Product Extraction (e.g., Ethyl Acetate) Cultivate_MVA_Yeast->Extract_MVA_Yeast Quantify_GCMS Quantification by GC-MS (for volatile diterpenes) Extract_MEP->Quantify_GCMS Extract_MVA_Ecoli->Quantify_GCMS Quantify_LCMS Quantification by LC-MS (for non-volatile products) Extract_MVA_Yeast->Quantify_LCMS Compare Compare Titers, Yields, and Productivity Quantify_GCMS->Compare Quantify_LCMS->Compare

Figure 3: A generalized experimental workflow for comparing MEP and MVA pathways.

Conclusion

The choice between the MEP and MVA pathways for ent-CPP production depends on the host organism and the desired production scale. For researchers working with E. coli, enhancing the native MEP pathway can provide a moderate increase in product yield and is a relatively straightforward approach. However, for achieving high titers of diterpenoids in E. coli, the introduction of a heterologous MVA pathway is demonstrably superior, albeit requiring more extensive genetic engineering.[2]

For production in a eukaryotic host like S. cerevisiae, which possesses a native and robust MVA pathway, enhancing this endogenous route is the logical and highly effective strategy.[4][5] The extensive toolkit available for yeast metabolic engineering, including CRISPR-Cas9, further facilitates the optimization of this pathway for high-level production of ent-CPP and its derivatives. Ultimately, a thorough understanding of the metabolic landscape of the chosen host and the application of systematic metabolic engineering strategies are crucial for maximizing the production of this valuable diterpenoid precursor.

References

Comparative Guide to the Role of ent-CPP in Diterpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ent-copalyl diphosphate (ent-CPP) and its stereoisomeric alternatives in the physiological process of diterpenoid biosynthesis. Diterpenoids are a large and diverse class of natural products with significant pharmacological activities, making their biosynthetic pathways a key area of research for drug discovery and metabolic engineering.

ent-CPP is a crucial bicyclic intermediate in the biosynthesis of a wide range of bioactive compounds, including the gibberellin plant hormones and various phytoalexins.[1][2][3] Its formation from the universal precursor geranylgeranyl diphosphate (GGPP) is a committed step that directs carbon flux towards specific classes of tetracyclic diterpenoids.[3][4] Understanding the role and performance of the enzymes that produce ent-CPP, in comparison to those that produce its stereoisomers like syn-CPP, is vital for harnessing these pathways for biotechnological applications.

Comparison of Key Intermediates: ent-CPP vs. syn-CPP

The stereochemistry of the initial cyclization of GGPP determines the foundational scaffold of the resulting diterpenoid. In plants, three main stereoisomers of copalyl diphosphate (CPP) are produced by different copalyl diphosphate synthases (CPS): (+)-CPP, ent-CPP, and syn-CPP.[5] This guide focuses on the comparison between the pathways initiated by ent-CPP and syn-CPP, as they lead to distinct and biologically important classes of diterpenoids.

  • ent-CPP Pathway: Leads to the biosynthesis of ent-kaurane diterpenoids, which include the essential gibberellin plant hormones and phytoalexins such as phytocassanes and oryzalexins in rice.[1][2]

  • syn-CPP Pathway: Directs the biosynthesis of diterpenoids like the momilactone phytoalexins, which are known for their allelopathic and antimicrobial properties.[5][6]

The selection between these pathways is determined by the specific CPS enzyme expressed in the organism or tissue. In rice (Oryza sativa), for example, distinct genes encode for ent-CPP synthases (OsCPS1 and OsCPS2) and a syn-CPP synthase (OsCPS4), highlighting the genetic basis for this metabolic divergence.[1][2]

Quantitative Data Presentation

Enzyme Kinetics of Copalyl Diphosphate Synthases
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
OsCPS1 (ent-CPS)Oryza sativaGGDP~2.5~0.15[1][7]
OsCPS2/OsCyc2 (ent-CPS)Oryza sativaGGDP~2.5~0.15[1][7]

Note: The kinetic parameters for syn-CPP synthases are not as extensively reported in a directly comparable format. Further research is needed to establish a comprehensive kinetic comparison.

Heterologous Production of ent-CPP and syn-CPP Derived Diterpenoids

Metabolic engineering efforts in microbial hosts have enabled the production of diterpenoids derived from ent-CPP and syn-CPP. The following table provides a comparison of reported production titers for representative compounds from each pathway.

ProductPrecursorHost OrganismProduction Titer (mg/L)Reference(s)
ent-Kaureneent-CPPEscherichia coli578[8]
ent-Kaureneent-CPPRhodosporidium toruloides1400[9][10]
Momilactone Bsyn-CPPNicotiana benthamiana>10-fold vs. rice[11][12]

Note: Production titers are highly dependent on the host strain, expression system, cultivation conditions, and metabolic engineering strategies employed. The values presented are from specific studies and may not represent the maximum achievable yields.

Experimental Protocols

In Vitro Assay for this compound Synthase Activity

This protocol is a composite based on methodologies described for the characterization of rice ent-CPP synthases.[1][7]

1. Recombinant Enzyme Expression and Purification: a. Clone the coding sequence of the ent-CPP synthase into an appropriate expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins). b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 at 37°C. d. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours. e. Harvest the cells by centrifugation and resuspend in lysis buffer. f. Lyse the cells by sonication and clarify the lysate by centrifugation. g. Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). h. Verify the purity and concentration of the purified enzyme by SDS-PAGE and a protein assay (e.g., Bradford).

2. Enzyme Assay: a. Prepare a reaction mixture containing:

  • 50 mM Tris-HCl (pH 7.0)
  • 0.1 mM MgCl2
  • 5 mM 2-mercaptoethanol
  • 0.1% (w/v) Tween 80
  • 20% (v/v) glycerol
  • 20 µM geranylgeranyl diphosphate (GGDP)
  • 5 µg/mL of the purified ent-CPP synthase b. Incubate the reaction mixture at 30°C for 10 minutes. c. Terminate the reaction by adding 100 µL of 0.5 M EDTA (pH 8.0). d. To analyze the product, the diphosphate group can be removed by treating the reaction mixture with alkaline phosphatase. e. Extract the resulting dephosphorylated product (copalol) with an organic solvent (e.g., ethyl acetate or hexane). f. Analyze the extracted product by GC-MS and compare the retention time and mass spectrum with an authentic standard of ent-copalol.

3. Quantitative Analysis: a. For kinetic analysis, perform the assay under steady-state conditions with varying concentrations of GGDP. b. Quantify the product formation using a suitable method, such as HPLC with an ion-pairing reagent for the direct detection of ent-CPP. c. Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Heterologous Production of ent-Kaurene in E. coli

This protocol is based on established methods for the metabolic engineering of E. coli for diterpenoid production.

1. Plasmid Construction and Strain Engineering: a. Synthesize or clone the genes for ent-CPP synthase (CPS) and ent-kaurene synthase (KS). b. Clone the CPS and KS genes into a suitable expression vector or vectors, under the control of an inducible promoter (e.g., T7 or araBAD). c. To enhance the precursor supply, co-express a geranylgeranyl diphosphate synthase (GGPPS) and genes from the methylerythritol phosphate (MEP) pathway (e.g., dxs, idi, ispD, ispF). d. Transform the expression plasmids into a suitable E. coli production strain (e.g., BL21(DE3) or MG1655).

2. Fermentation and Product Extraction: a. Grow the engineered E. coli strain in a suitable fermentation medium (e.g., TB or M9) at 37°C. b. When the culture reaches a desired cell density (e.g., OD600 of 0.6-0.8), induce gene expression with the appropriate inducer (e.g., IPTG or L-arabinose). c. To facilitate product recovery, add an organic overlay to the culture (e.g., 10% v/v dodecane or hexadecane) to capture the hydrophobic ent-kaurene. d. Continue the fermentation at a lower temperature (e.g., 20-30°C) for 48-72 hours. e. Separate the organic overlay from the culture broth by centrifugation.

3. Product Analysis and Quantification: a. Analyze the organic overlay directly by GC-MS. b. Identify ent-kaurene by comparing its retention time and mass spectrum to an authentic standard. c. Quantify the production titer by creating a standard curve with known concentrations of the ent-kaurene standard.

Visualizations

Diterpenoid Biosynthetic Pathways

Diterpenoid_Biosynthesis cluster_ent ent-CPP Pathway cluster_syn syn-CPP Pathway GGPP_ent Geranylgeranyl Diphosphate (GGDP) ent_CPP This compound (ent-CPP) GGPP_ent->ent_CPP ent-CPP Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) Gibberellins Gibberellins ent_Kaurene->Gibberellins Phytoalexins_ent Phytocassanes, Oryzalexins ent_Kaurene->Phytoalexins_ent GGPP_syn Geranylgeranyl Diphosphate (GGDP) syn_CPP syn-Copalyl Diphosphate (syn-CPP) GGPP_syn->syn_CPP syn-CPP Synthase (CPS) syn_Pimaradiene syn-Pimaradiene syn_CPP->syn_Pimaradiene Kaurene Synthase-Like (KSL) Momilactones Momilactones syn_Pimaradiene->Momilactones

Caption: Biosynthetic pathways of ent-CPP and syn-CPP leading to different classes of diterpenoids.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_gene Gene Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay Gene_Isolation Isolate/Synthesize CPS Gene Cloning Clone into Expression Vector Gene_Isolation->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Protein (Affinity Chromatography) Expression->Purification Assay Incubate Enzyme with GGDP Purification->Assay Product_Analysis Product Analysis (GC-MS/HPLC) Assay->Product_Analysis Kinetics Kinetic Analysis Product_Analysis->Kinetics

Caption: General experimental workflow for the characterization of a copalyl diphosphate synthase.

References

A Comparative Analysis of ent-CPP and syn-CPP Biosynthetic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of diterpenoid biosynthesis is critical for harnessing these compounds' therapeutic potential. This guide provides an objective comparison of the biosynthetic pathways leading to two key stereoisomers of copalyl diphosphate (CPP): ent-CPP and syn-CPP. These molecules serve as pivotal precursors to a vast array of bioactive natural products, including gibberellin plant hormones and phytoalexins.

This document details the enzymatic steps, presents comparative quantitative data on enzyme performance, outlines detailed experimental protocols for pathway characterization, and provides visual representations of the biosynthetic pathways and experimental workflows.

Introduction to ent-CPP and syn-CPP Biosynthesis

The biosynthesis of both ent-CPP and syn-CPP originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The stereochemical fate of the resulting bicyclic diterpene intermediate is determined by a class of enzymes known as copalyl diphosphate synthases (CPS), which are Class II terpene cyclases.

The ent-CPP pathway is a cornerstone of primary metabolism in all higher plants, as ent-CPP is the dedicated precursor to the gibberellin family of phytohormones, which regulate various aspects of plant growth and development.[1][2] In contrast, the syn-CPP pathway is less widespread and is typically involved in specialized metabolism, leading to the production of phytoalexins and allelochemicals that play roles in plant defense.[3][4][5] For instance, in rice (Oryza sativa), syn-CPP is the precursor to momilactone and oryzalexin S, compounds involved in defense against pathogens and allelopathic interactions.[3]

The enzymes responsible for these distinct cyclization reactions are ent-copalyl diphosphate synthase (ent-CPS) and syn-copalyl diphosphate synthase (syn-CPS), respectively. While both enzymes catalyze the conversion of GGPP to CPP, subtle differences in their active sites and reaction mechanisms dictate the formation of either the ent or syn stereoisomer.

Quantitative Performance Comparison

The following tables summarize the key enzymatic parameters of representative ent-CPS and syn-CPS enzymes from rice (Oryza sativa), providing a basis for a quantitative comparison of their performance.

Table 1: Comparison of Enzymatic Properties of Rice Copalyl Diphosphate Synthases

ParameterOsCPS1 (ent-CPS)OsCPS2 (ent-CPS)OsCPS4/OsCyc1 (syn-CPS)
Optimal pH 7.0-7.57.0-7.57.0-7.5
Optimal Temperature 30-35 °C30-35 °C30-35 °C
Divalent Cation Requirement Mg²⁺, Ni²⁺, Co²⁺Mg²⁺, Ni²⁺, Co²⁺Mg²⁺, Ni²⁺, Co²⁺

Data sourced from a comparative study of rice CPS enzymes.

Table 2: Kinetic Parameters for GGPP as a Substrate

EnzymeKₘ (μM)Vₘₐₓ (pmol/h/μg protein)
OsCPS1 (ent-CPS) 1.81.2
OsCPS2 (ent-CPS) 2.11.5
OsCPS4/OsCyc1 (syn-CPS) 2.3Not explicitly stated

Data for OsCPS1 and OsCPS2 are directly from the source. The Kₘ for OsCPS4/OsCyc1 is also provided, though its Vₘₐₓ was not explicitly stated in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and comparison of ent-CPP and syn-CPP biosynthetic pathways.

Heterologous Expression and Purification of Copalyl Diphosphate Synthases

This protocol describes the expression of CPS enzymes in Escherichia coli and their subsequent purification, a common first step for in vitro characterization.[6][7]

a. Gene Cloning and Vector Construction:

  • The coding sequences for the desired ent-CPS and syn-CPS, truncated to remove predicted N-terminal plastid transit peptides, are amplified by PCR.

  • The amplified gene fragments are cloned into an appropriate expression vector, such as pET-28a(+), which often includes an N-terminal His₆-tag for affinity purification.

b. Protein Expression:

  • The expression vectors are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium.

  • The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.2 mM.

  • The culture is then incubated at a lower temperature, typically 16-20°C, for 18-20 hours to enhance soluble protein expression.

c. Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM dithiothreitol).

  • Cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • For higher purity, a further purification step, such as size-exclusion chromatography, can be performed.

In Vitro Diterpene Synthase Assay

This protocol outlines the procedure for determining the enzymatic activity of purified CPS enzymes.[7][8]

a. Reaction Setup:

  • The standard reaction mixture (typically 50-100 μL) contains:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT)

    • Divalent cation (e.g., 10 mM MgCl₂)

    • Purified CPS enzyme (1-5 μg)

    • Substrate: (E,E,E)-geranylgeranyl diphosphate (GGPP) at a desired concentration (e.g., 10-50 μM)

b. Enzymatic Reaction:

  • The reaction is initiated by the addition of the GGPP substrate.

  • The mixture is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 1-2 hours).

  • The reaction is stopped by the addition of a stop solution (e.g., 2 M NaOH or by flash freezing).

c. Product Dephosphorylation and Extraction:

  • The product, copalyl diphosphate (CPP), is dephosphorylated to the corresponding alcohol (copalol) for easier analysis by GC-MS. This can be achieved by adding alkaline phosphatase and incubating for a further 1-2 hours.

  • The dephosphorylated products are extracted with an organic solvent, such as n-hexane or ethyl acetate.

  • An internal standard (e.g., 1-eicosene or n-tridecane) of a known concentration is added to the organic phase for quantitative analysis.[9]

GC-MS Analysis and Quantification of Diterpene Products

This protocol describes the analysis and quantification of the diterpene products using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12]

a. Sample Preparation:

  • The organic extract containing the dephosphorylated products and the internal standard is concentrated under a stream of nitrogen gas.

  • The residue is redissolved in a small volume of the extraction solvent.

b. GC-MS Analysis:

  • An aliquot of the sample is injected into the GC-MS system.

  • A non-polar capillary column (e.g., DB-5MS) is typically used for the separation of diterpenes.

  • The oven temperature program is optimized to achieve good separation of the products of interest. A typical program might be: initial temperature of 50°C, ramp to 300°C at a rate of 10°C/min, and hold at 300°C for 5 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • The mass spectra of the products are compared with known standards or with spectra from libraries (e.g., NIST) for identification.

c. Quantification:

  • The amount of product is quantified by comparing the peak area of the product to the peak area of the internal standard.

  • A calibration curve is generated using authentic standards of the diterpene products at known concentrations to determine the response factor of the detector for each compound relative to the internal standard.

  • The concentration of the product in the original enzyme assay can then be calculated.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways and a typical experimental workflow.

ent_CPP_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS Gibberellins Gibberellins ent_CPP->Gibberellins Kaurene Synthase (KS) & further modifications

Caption: The biosynthetic pathway of ent-CPP leading to gibberellins.

syn_CPP_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) syn_CPP syn-Copalyl Diphosphate (syn-CPP) GGPP->syn_CPP syn-CPS Phytoalexins Phytoalexins / Allelochemicals (e.g., Momilactones) syn_CPP->Phytoalexins Kaurene Synthase-Like (KSL) & further modifications

Caption: The biosynthetic pathway of syn-CPP leading to phytoalexins.

Experimental_Workflow cluster_Cloning_Expression Cloning and Expression cluster_Purification_Assay Purification and Assay cluster_Analysis Analysis Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Purification Protein Purification (Ni-NTA Chromatography) Expression->Purification Assay In Vitro Enzyme Assay (with GGPP) Purification->Assay Dephosphorylation Product Dephosphorylation Assay->Dephosphorylation Extraction Product Extraction (with Internal Standard) Dephosphorylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Caption: A typical experimental workflow for characterizing CPS enzymes.

References

A Comparative Guide to the Phylogenetic Analysis of the ent-Copalyl Diphosphate Synthase Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ent-copalyl diphosphate synthase (CPS) family of enzymes, crucial players in the biosynthesis of a vast array of diterpenoids, including gibberellin phytohormones and specialized metabolites with pharmaceutical potential. Through phylogenetic analysis, we can understand the evolutionary relationships, functional divergence, and catalytic mechanisms within this enzyme family, offering insights for metabolic engineering and drug discovery.

Functional Divergence and Phylogenetic Landscape

The this compound synthase (CPS) family exhibits significant functional divergence, primarily branching into enzymes for primary and secondary metabolism. In land plants, a key evolutionary event was the duplication and subfunctionalization of an ancestral bifunctional CPS/KS (kaurene synthase) gene.[1] This led to monofunctional CPS and KS enzymes in angiosperms, with distinct roles.[1]

  • Primary Metabolism: CPS enzymes involved in primary metabolism catalyze the first committed step in the biosynthesis of gibberellins (GAs), essential phytohormones regulating plant growth and development.[2][3] These are often encoded by a single or a few highly conserved genes.

  • Secondary Metabolism: A significant expansion of the CPS gene family is associated with the evolution of specialized (secondary) metabolism.[4] These CPS enzymes provide the precursors for a wide variety of diterpenoids, including phytoalexins for plant defense and compounds with valuable pharmacological properties.[1][4] Rice (Oryza sativa), for instance, possesses two distinct ent-CPS enzymes: OsCPS1, dedicated to GA biosynthesis, and OsCPS2, which is involved in the production of defensive phytoalexins.[3][4]

phylogenetic_divergence cluster_ancestral Ancestral Gene cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism ancestral Bifunctional CPS/KS (e.g., in mosses) primary_cps Monofunctional ent-CPS (Gibberellin Biosynthesis) e.g., AtCPS, OsCPS1 ancestral->primary_cps Gene Duplication & Subfunctionalization secondary_cps Monofunctional ent-CPS (Specialized Diterpenoids) e.g., OsCPS2, SmCPSent ancestral->secondary_cps Gene Duplication & Neofunctionalization

Caption: Evolutionary divergence of the ent-CPS family.

Comparative Performance of ent-CPS Enzymes

EnzymeOrganismSubstrateKm (μM)kcat (s-1)kcat/Km (s-1M-1)Reference
PtmT2Streptomyces platensisGGPP44 ± 51.8 ± 0.14.1 x 104[5]

Note: GGPP refers to Geranylgeranyl diphosphate. This table highlights the kinetic parameters for a bacterial ent-CPS and serves as an example for the type of data required for a full comparative analysis of plant enzymes.

Functionally characterized ent-CPS enzymes from various plant species are involved in the biosynthesis of key metabolic precursors.

Gene NameOrganismMetabolic PathwayGenBank Accession (example)Reference
ApCPSAndrographis paniculataAndrographolides-[6]
SmCPSentSalvia miltiorrhizaGibberellins-[7]
CaCPS1Coffea arabicaDiterpenes (Cafestol, Kahweol)-[8][9]
OsCPS1Oryza sativaGibberellins-[3][4]
OsCPS2Oryza sativaPhytoalexins-[3][4]

Experimental Protocols

A typical workflow for the phylogenetic and functional analysis of an ent-CPS involves gene identification, cloning, heterologous expression, and in vitro enzyme assays.

experimental_workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemical Characterization gene_id Gene Identification (BLAST, Genome Mining) phylogeny Phylogenetic Analysis (Sequence Alignment, Tree Building) gene_id->phylogeny cloning Gene Cloning (PCR, Vector Ligation) gene_id->cloning expression Heterologous Expression (E. coli, Yeast) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification assay Enzyme Assay (Incubation with GGPP) purification->assay analysis Product Analysis (GC-MS, LC-MS) assay->analysis kinetics Kinetic Analysis (Michaelis-Menten) analysis->kinetics

Caption: Experimental workflow for ent-CPS analysis.

Detailed Methodology: in vitroent-CPS Enzyme Assay

This protocol is adapted from the methods used for the characterization of the bacterial ent-CPS, PtmT2.[5]

  • Protein Expression and Purification:

    • Clone the target ent-CPS gene into an expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His6-tag).[10]

    • Transform the construct into a suitable expression host such as E. coli BL21(DE3).[5][10]

    • Induce protein expression with isopropyl-β-d-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 20°C) for an appropriate duration (e.g., 20 hours).[10]

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and the purified ent-CPS enzyme.

    • Initiate the reaction by adding the substrate, (E,E,E)-geranylgeranyl diphosphate (GGPP).[5]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction and Analysis:

    • Quench the reaction, for example, by adding a phosphatase to dephosphorylate the product, this compound (ent-CPP), to ent-copalol for easier analysis.

    • Extract the products with an organic solvent (e.g., ethyl acetate or hexane).

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the ent-copalol.[5]

  • Kinetic Analysis:

    • To determine Km and kcat values, perform the enzyme assay with varying concentrations of the GGPP substrate.

    • Quantify the product formation at each substrate concentration.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[5]

Signaling Pathway Involvement: Gibberellin Biosynthesis

ent-CPS plays a pivotal role at the entry point of the gibberellin (GA) biosynthesis pathway. This pathway is fundamental for numerous aspects of plant growth and development. The product of the ent-CPS reaction, this compound, is the precursor for the formation of the tetracyclic diterpene ent-kaurene, which is subsequently oxidized to form bioactive GAs.[7][11]

gibberellin_pathway cluster_enzymes Enzymatic Steps GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP CPS CPS This compound Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS KS ent-Kaurene Synthase (KS) Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) ent_Kaurene->Bioactive_GAs Oxidases Oxidases Cytochrome P450 Monooxygenases CPS->ent_CPP KS->ent_Kaurene Oxidases->Bioactive_GAs Multiple Steps

Caption: Role of ent-CPS in gibberellin biosynthesis.

References

A Comparative Guide to ent-Copalyl Diphosphate Synthase Isoforms: Product Profiles and Enzymatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Copalyl diphosphate (ent-CPP) synthases (CPS) are a class of terpene cyclases that catalyze the conversion of geranylgeranyl diphosphate (GGPP) to ent-CPP. This reaction is a critical branching point in the biosynthesis of a vast array of diterpenoids, including the essential plant hormones gibberellins, as well as specialized metabolites with diverse biological activities of interest to the pharmaceutical and agricultural industries. This guide provides a comparative overview of the product profiles and enzymatic characteristics of different ent-CPP synthase isoforms from various organisms, supported by experimental data to aid researchers in selecting the appropriate enzyme for their specific applications.

Comparative Analysis of ent-CPP Synthase Isoforms

The functional diversity of ent-CPP synthase isoforms is evident in their product specificity, kinetic parameters, and physiological roles. While all enzymes in this family share the common substrate GGPP, their product profiles can vary significantly, ranging from the canonical ent-CPP to other stereoisomers and related diterpenes. This diversity arises from differences in their amino acid sequences and active site topologies.

Product Profiles

The primary product of ent-CPP synthases is this compound. However, some isoforms exhibit relaxed product specificity or are bifunctional, catalyzing subsequent reactions to produce other diterpenes.

  • Oryza sativa (Rice): Rice possesses two well-characterized ent-CPP synthase isoforms, OsCPS1 and OsCPS2. OsCPS1 is primarily involved in gibberellin biosynthesis, producing ent-CPP as its sole product.[1] In contrast, OsCPS2 is involved in the biosynthesis of phytoalexins, defensive compounds produced by the plant in response to stress, and also produces ent-CPP.[2][3] While both enzymes catalyze the same reaction, their differential expression patterns underscore their distinct biological roles.[4]

  • Zea mays (Maize): Maize contains several CPS isoforms with diverse product profiles. ZmAN1 and ZmAN2 are both ent-CPP synthases.[5] ZmAN1 is essential for gibberellin biosynthesis, while ZmAN2 is induced by fungal pathogens and is involved in the production of defense-related diterpenoids. Other isoforms, such as ZmCPS3 and ZmCPS4, produce different stereoisomers of CPP, namely (+)-CPP and 8,13-CPP, respectively, highlighting the catalytic promiscuity within this enzyme family in maize.

  • Arabidopsis thaliana: The ent-CPP synthase from Arabidopsis thaliana (AtCPS) is a monofunctional enzyme dedicated to gibberellin biosynthesis, producing exclusively ent-CPP.[6]

  • Streptomyces platensis: The bacterial ent-CPP synthase PtmT2 from S. platensis is a monofunctional enzyme that produces ent-CPP.[7]

  • Phaeosphaeria sp. and Physcomitrella patens: In contrast to the monofunctional enzymes found in higher plants and bacteria, the ent-CPP synthases from the fungus Phaeosphaeria sp. and the moss Physcomitrella patens are bifunctional.[8][9] These enzymes not only catalyze the formation of ent-CPP from GGPP but also subsequently convert ent-CPP into ent-kaurene, a downstream product in the gibberellin biosynthesis pathway.[8][9]

Quantitative Comparison of Enzymatic Parameters

The catalytic efficiency and optimal reaction conditions of ent-CPP synthase isoforms can vary. The following table summarizes the available quantitative data for several characterized isoforms.

EnzymeOrganismProduct(s)Km (µM) for GGPPkcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
AtCPS Arabidopsis thalianaent-CPP~1 a3.3 b3.3 x 1067.5 - 8.0[6]Not Reported
PtmT2 Streptomyces platensisent-CPP44 ± 5[10]1.8 ± 0.1[10]4.1 x 104[10]Not ReportedNot Reported
OsCPS1 Oryza sativaent-CPP"almost the same as OsCPS2"[2]Not ReportedNot Reported"almost the same as OsCPS2"[2]"almost the same as OsCPS2"[2]
OsCPS2 Oryza sativaent-CPPNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
ZmAN1 Zea maysent-CPPNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
ZmAN2 Zea maysent-CPPNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Phaeosphaeria sp. CPS/KS Phaeosphaeria sp. L487ent-KaureneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
PpCPS/KS Physcomitrella patensent-KaureneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
a Substrate inhibition observed at GGPP concentrations > 1 µM.[6] b Calculated under optimal conditions.[6]

Experimental Protocols

Heterologous Expression and Purification of ent-CPP Synthase in E. coli

A general protocol for obtaining active ent-CPP synthase for in vitro characterization is outlined below. This protocol can be adapted for specific isoforms.

  • Gene Cloning and Expression Vector Construction: The coding sequence of the ent-CPP synthase gene, often truncated to remove the N-terminal plastid transit peptide for plant enzymes, is cloned into an E. coli expression vector, such as pET-28a(+), which typically adds a His-tag for purification.[11]

  • Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) or Luria-Bertani (LB) medium containing the appropriate antibiotic.[11][12] The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture temperature is then reduced to 16-20°C, and incubation is continued for 16-20 hours.[13]

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication on ice.[13] The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is applied to a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the ent-CPP synthase is eluted with a buffer containing a high concentration of imidazole.[13] Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for ent-CPP Synthase Activity

This protocol describes a method to determine the activity of a purified ent-CPP synthase.

  • Reaction Setup: The reaction is typically carried out in a glass vial in a final volume of 500 µL containing an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT).[13]

  • Enzyme and Substrate Addition: The purified ent-CPP synthase is added to a final concentration of 1-5 µM. The reaction is initiated by adding the substrate, GGPP, to a final concentration of 10-50 µM.[13]

  • Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.[13]

  • Reaction Termination and Product Dephosphorylation: The reaction is stopped by adding EDTA.[13] To facilitate analysis by gas chromatography-mass spectrometry (GC-MS), the diphosphate group of the ent-CPP product is removed by adding alkaline phosphatase and incubating for an additional 1-2 hours.[13]

  • Product Extraction and Analysis: The dephosphorylated product (ent-copalol) is extracted with an equal volume of an organic solvent such as hexane or ethyl acetate. The organic phase is then analyzed by GC-MS.[13]

GC-MS Analysis of Diterpene Products

GC-MS is a powerful technique for the separation and identification of diterpene products from enzyme assays.

  • Sample Preparation: The organic extract from the enzyme assay is concentrated under a stream of nitrogen and may be derivatized (e.g., silylation) if necessary to improve volatility and chromatographic properties.

  • GC-MS Conditions: An Agilent HP-5MS column (or equivalent) is commonly used. A typical temperature program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C).[3] The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 50 to 550.

  • Product Identification: The retention time and mass spectrum of the enzymatic product are compared with those of an authentic standard or with published data for identification.

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates the initial steps of the gibberellin biosynthesis pathway, where ent-CPP synthase plays a key role.

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) entCPP This compound (ent-CPP) GGPP->entCPP ent-CPP Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase (KS) GA12 GA12 entKaurene->GA12 ...

Initial steps of the gibberellin biosynthesis pathway.
Experimental Workflow for ent-CPP Synthase Characterization

This diagram outlines the typical workflow for the heterologous expression, purification, and functional characterization of an ent-CPP synthase.

Experimental_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay Enzyme Assay & Analysis cloning Gene Cloning transformation E. coli Transformation cloning->transformation induction Protein Expression Induction transformation->induction lysis Cell Lysis induction->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sds_page SDS-PAGE Analysis affinity->sds_page assay In Vitro Enzyme Assay affinity->assay dephosphorylation Dephosphorylation assay->dephosphorylation extraction Product Extraction dephosphorylation->extraction gcms GC-MS Analysis extraction->gcms

Workflow for ent-CPP synthase characterization.

Conclusion

The study of ent-CPP synthase isoforms reveals a fascinating example of functional diversification within an enzyme family. While all members catalyze the formation of a key precursor for a wide range of diterpenoids, their product profiles, kinetic properties, and biological roles are often distinct. This guide provides a comparative framework for understanding these differences, which is essential for researchers aiming to harness the biosynthetic potential of these enzymes for applications in drug discovery, synthetic biology, and crop improvement. Further research, particularly in obtaining comprehensive kinetic data for a wider range of isoforms, will undoubtedly provide deeper insights into the structure-function relationships that govern the remarkable catalytic diversity of ent-CPP synthases.

References

Validation of an ent-Copalyl Diphosphate Synthase Knockout Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a gene knockout is paramount to ensure the accuracy and reproducibility of experimental findings. This guide provides an objective comparison of methodologies for validating the knockout of an ent-copalyl diphosphate synthase (CPS) gene, a key enzyme in the biosynthesis of gibberellins and other diterpenoids.[1][2] This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of workflows and pathways.

The validation of a gene knockout should be a multi-faceted approach, providing evidence at the genomic, transcriptomic, proteomic, and phenotypic/metabolic levels.[3][4] A combination of methods provides the most robust confirmation of a successful genetic modification.[4]

Comparative Analysis of Validation Methodologies

The selection of a validation technique often depends on the specific experimental goals, available resources, and the desired level of detail. Below is a comparison of common techniques for validating a CPS knockout.

Validation Level Experimental Technique Primary Objective Expected Result for Knockout Pros Cons
Genomic DNA PCR & Agarose Gel ElectrophoresisTo confirm the intended genetic alteration (e.g., deletion or insertion) at the DNA level.[3][4]A shift in the size of the PCR product compared to the wild-type control.[3]- Rapid and inexpensive for initial screening.- Easy to perform.- May not detect small insertions or deletions.- Does not confirm the absence of the protein.
Genomic DNA Southern Blot AnalysisTo confirm the absence or alteration of the target gene at the genomic level, including large deletions or rearrangements.[5]A different banding pattern (e.g., a shifted band or a complete absence of a band) compared to the wild-type.- Considered the "gold standard" for proving gene knockout at the DNA level.[5]- Can detect unexpected genomic rearrangements.[5]- Time-consuming and labor-intensive.[5]- Requires large amounts of high-quality genomic DNA.[5]- Often involves hazardous materials.[5]
mRNA Expression Quantitative PCR (qPCR)To measure the abundance of the target gene's messenger RNA (mRNA).[3][4]A significant decrease or complete absence of the target mRNA.[3]- Highly sensitive and quantitative.- High throughput.- Does not confirm the absence of the protein.- RNA is less stable than DNA.- Small genomic edits may not always lead to mRNA degradation.[6]
Protein Expression Western BlotTo detect and quantify the amount of the target protein.[4]Absence of the protein band in the knockout sample.[4]- Directly confirms the loss of protein expression.- Provides information on protein size.- Requires a specific antibody for the target protein.- Can be semi-quantitative.
Metabolite Profile GC-MS or LC-MS AnalysisTo determine the functional consequence of the gene knockout by analyzing the metabolic profile.[7][8]Absence or significant reduction of this compound-derived downstream metabolites (e.g., gibberellins, phytoalexins).[9][10]- Confirms the functional impact of the knockout.[4]- Can reveal unexpected metabolic pathway alterations.- Can be technically complex and require specialized equipment.- Metabolite levels can be influenced by other factors.

Experimental Protocols

Below are detailed protocols for the key experiments cited in the comparison table.

Objective: To confirm the targeted modification of the CPS gene at the genomic level.[3]

Methodology:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from both the putative knockout and wild-type control organisms using a suitable commercial kit or standard protocol.

  • Primer Design: Design PCR primers that flank the targeted region of the CPS gene. For knockouts involving an insertion of a selection cassette, one primer can be designed to anneal within the cassette and the other outside the region of homology.

  • PCR Amplification: Perform PCR using the designed primers and the isolated genomic DNA from both knockout and wild-type samples.

  • Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Data Analysis: Compare the size of the PCR products from the knockout and wild-type samples. A successful knockout should result in a PCR product of a different size than the wild-type, or the absence of a product if primers were designed within a deleted region.[3]

Objective: To quantify the level of CPS mRNA transcripts to confirm the knockout at the transcriptomic level.[3]

Methodology:

  • Total RNA Extraction: Isolate total RNA from both the putative knockout and wild-type control tissues.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.[3]

  • qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for the CPS gene, and a fluorescent dye (e.g., SYBR Green).[3] A housekeeping gene (e.g., GAPDH, Actin) should be used for normalization.[3]

  • Data Analysis: Determine the relative expression of the CPS mRNA using the ΔΔCt method, comparing the knockout to the wild-type control.[3] A significant reduction or absence of the CPS transcript in the knockout sample indicates successful gene disruption at the mRNA level.

Objective: To definitively confirm the disruption of the CPS gene at the genomic level and to check for any unintended genomic rearrangements.[5]

Methodology:

  • Genomic DNA Extraction and Digestion: Isolate a large quantity of high-quality genomic DNA from both knockout and wild-type organisms. Digest the DNA with a suitable restriction enzyme that cuts outside the targeted region.[11]

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel.[12]

  • Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane (blotting).[11][13]

  • Probe Labeling and Hybridization: Prepare a labeled DNA probe that is complementary to a part of the CPS gene. Hybridize this probe to the membrane.[13]

  • Washing and Detection: Wash the membrane to remove any unbound probe and detect the signal from the hybridized probe, typically using autoradiography or a chemiluminescent substrate.[12]

  • Data Interpretation: Analyze the resulting banding pattern. The wild-type sample should show a band of a specific size. A successful knockout will result in a band of a different size or the complete absence of a band, depending on the nature of the genetic modification and the location of the probe.[14]

Objective: To assess the functional consequence of the CPS gene knockout by analyzing the profile of downstream diterpenoid metabolites.

Methodology:

  • Metabolite Extraction: Harvest tissue from both the knockout and wild-type organisms and perform a metabolite extraction, often using a solvent like methanol or ethyl acetate.

  • Sample Preparation: The crude extract may need to be derivatized (e.g., for GC-MS) or simply filtered and dissolved in a suitable solvent (for LC-MS).

  • GC-MS or LC-MS Analysis: Inject the prepared samples into a Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer.[8] The instrument will separate the different compounds in the mixture and then detect and identify them based on their mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: Compare the chromatograms and mass spectra from the knockout and wild-type samples. Look for the absence or significant reduction of known downstream products of the this compound pathway, such as specific gibberellins or phytoalexins.[9][10] Statistical analysis can be used to identify significant differences in the overall metabolite profiles.[15]

Visualizing the Validation Workflow and Biological Pathway

To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Genomic Validation cluster_1 Transcriptomic Validation cluster_2 Proteomic & Metabolic Validation Genomic DNA Isolation Genomic DNA Isolation PCR Amplification PCR Amplification Genomic DNA Isolation->PCR Amplification Flanking Primers Restriction Digest Restriction Digest Genomic DNA Isolation->Restriction Digest Confirm Rearrangement Agarose Gel Electrophoresis Agarose Gel Electrophoresis PCR Amplification->Agarose Gel Electrophoresis Compare KO vs WT Band Size Analysis Band Size Analysis Agarose Gel Electrophoresis->Band Size Analysis Compare KO vs WT Validated Knockout Validated Knockout Band Size Analysis->Validated Knockout Southern Blot Southern Blot Restriction Digest->Southern Blot Confirm Rearrangement Hybridization with Probe Hybridization with Probe Southern Blot->Hybridization with Probe Confirm Rearrangement Band Pattern Analysis Band Pattern Analysis Hybridization with Probe->Band Pattern Analysis Confirm Rearrangement Band Pattern Analysis->Validated Knockout RNA Isolation RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis Compare KO vs WT qPCR qPCR cDNA Synthesis->qPCR Compare KO vs WT Relative Expression Analysis Relative Expression Analysis qPCR->Relative Expression Analysis Compare KO vs WT Relative Expression Analysis->Validated Knockout Protein Extraction Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Anti-CPS Antibody Protein Detection Protein Detection Western Blot->Protein Detection Anti-CPS Antibody Protein Detection->Validated Knockout Metabolite Extraction Metabolite Extraction GC-MS / LC-MS GC-MS / LC-MS Metabolite Extraction->GC-MS / LC-MS Compare KO vs WT Metabolite Profiling Metabolite Profiling GC-MS / LC-MS->Metabolite Profiling Compare KO vs WT Metabolite Profiling->Validated Knockout Putative Knockout Organism Putative Knockout Organism Putative Knockout Organism->Genomic DNA Isolation Putative Knockout Organism->RNA Isolation Putative Knockout Organism->Protein Extraction Putative Knockout Organism->Metabolite Extraction Wild-Type Control Wild-Type Control Wild-Type Control->Genomic DNA Isolation Wild-Type Control->RNA Isolation Wild-Type Control->Protein Extraction Wild-Type Control->Metabolite Extraction

Caption: Workflow for the validation of an ent-CPS knockout mutant.

G GGPP Geranylgeranyl Diphosphate (GGPP) CPS This compound Synthase (CPS) GGPP->CPS ent_CPP This compound (ent-CPP) KS Kaurene Synthase (KS) ent_CPP->KS Other_Enzymes Other Downstream Enzymes ent_CPP->Other_Enzymes ent_Kaurene ent-Kaurene Gibberellins Gibberellins ent_Kaurene->Gibberellins Multiple Steps Phytoalexins Diterpenoid Phytoalexins KO_Effect Pathway Blocked in Knockout Mutant CPS->ent_CPP CPS->KO_Effect KS->ent_Kaurene Other_Enzymes->Phytoalexins

Caption: Diterpenoid biosynthetic pathway involving this compound synthase.

References

Comparative Structural Modeling of ent-Copalyl Diphosphate Synthases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural and functional nuances of ent-copalyl diphosphate (ent-CPP) synthases is pivotal for advancements in drug discovery and synthetic biology. This guide provides a comparative analysis of ent-CPP synthases from various plant species, focusing on their structural models, kinetic properties, and the experimental methodologies used to characterize them.

This compound synthases (CPS) are Class II diterpene cyclases that catalyze the protonation-initiated cyclization of geranylgeranyl diphosphate (GGPP) to form ent-CPP. This reaction is a critical branching point in the biosynthesis of a vast array of bioactive natural products, including the gibberellin plant hormones. The modular three-domain architecture (α, β, and γ) of these enzymes, with the active site located at the interface of the β and γ domains, allows for significant functional diversity across the plant kingdom. This guide delves into a comparative analysis of ent-CPP synthases from key model organisms: the dicot Arabidopsis thaliana, the monocot Oryza sativa (rice), and the moss Physcomitrella patens.

Performance Comparison: Kinetic Parameters of ent-CPP Synthases

The catalytic efficiency of ent-CPP synthases varies across different plant species, reflecting their distinct roles in primary and specialized metabolism. While a complete side-by-side kinetic analysis under identical conditions is not extensively available in the literature, a compilation of reported kinetic constants provides valuable insights into their performance.

Enzyme SourceEnzyme NameSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
Arabidopsis thalianaAtCPS (GA1)GGPP2.9 - 3.0[1]N/AN/AInvolved in gibberellin biosynthesis. The kcat value is not readily available in the cited literature.
Oryza sativaOsCPS1GGPP~ similar to OsCPS2[2]N/AN/APrimarily involved in gibberellin biosynthesis.[2][3]
Oryza sativaOsCPS2 (OsCyc2)GGPP~ similar to OsCPS1[2]N/AN/AInvolved in phytoalexin biosynthesis.[2][4] Not inhibited by high concentrations of GGPP, unlike OsCPS1.[2]
Physcomitrella patensPpCPS/KSGGPPN/AN/AN/AA bifunctional enzyme with both ent-CPP synthase and ent-kaurene synthase activities.[5][6] Kinetic parameters for the isolated CPS activity are not reported.

N/A: Not available in the cited literature.

Structural Insights from Comparative Modeling

Homology modeling is a powerful tool to predict the three-dimensional structure of proteins based on their amino acid sequence and experimentally determined structures of related proteins. For ent-CPP synthases, the crystal structure of the Arabidopsis thaliana enzyme (AtCPS) serves as a primary template.

The conserved αβγ domain architecture is a hallmark of plant diterpene cyclases.[7] The active site, nestled at the interface of the β and γ domains, contains the characteristic DxDD motif essential for the protonation of GGPP.[7] While the overall fold is conserved, subtle differences in the active site topology and surface properties, predictable through comparative modeling, can account for variations in substrate specificity and product outcome among different ent-CPP synthases. For instance, site-directed mutagenesis studies on AtCPS have revealed key residues that influence catalysis, providing targets for rational enzyme engineering.[8][9][10][11]

Experimental Protocols

Homology Modeling of ent-CPP Synthases using SWISS-MODEL

This protocol outlines the general steps for generating a homology model of an ent-CPP synthase.

HomologyModelingWorkflow cluster_input Input cluster_processing Processing cluster_output Output & Validation Seq 1. Target Sequence (FASTA) TemplateSearch 2. Template Search (e.g., AtCPS PDB) Seq->TemplateSearch Alignment 3. Sequence Alignment TemplateSearch->Alignment ModelBuilding 4. Model Generation Alignment->ModelBuilding Model 5. 3D Model (PDB) ModelBuilding->Model Validation 6. Quality Assessment (e.g., Ramachandran Plot) Model->Validation

Homology modeling workflow for ent-CPP synthases.
  • Sequence Retrieval: Obtain the amino acid sequence of the target ent-CPP synthase in FASTA format.

  • Template Identification: Use a homology modeling server like SWISS-MODEL. The server will automatically search the Protein Data Bank (PDB) for suitable templates. The crystal structure of Arabidopsis thalianaent-CPP synthase (e.g., PDB ID: 3PYA) is an excellent template.

  • Model Building: The server will align the target sequence with the template and build a 3D model.

  • Model Evaluation: Assess the quality of the generated model using the provided tools, such as Ramachandran plots and QMEAN scores, to ensure its stereochemical and conformational plausibility.

In Vitroent-CPP Synthase Activity Assay

This protocol describes a typical enzyme assay to determine the activity of a purified ent-CPP synthase.

EnzymeAssayWorkflow cluster_prep Reaction Setup cluster_reaction Incubation & Termination cluster_analysis Product Analysis ReactionMix 1. Prepare Reaction Mixture (Buffer, MgCl2, DTT) AddEnzyme 2. Add Purified Enzyme ReactionMix->AddEnzyme AddSubstrate 3. Add GGPP Substrate AddEnzyme->AddSubstrate Incubate 4. Incubate at 30°C AddSubstrate->Incubate StopReaction 5. Terminate with EDTA Incubate->StopReaction Dephosphorylate 6. Dephosphorylate with Alkaline Phosphatase StopReaction->Dephosphorylate Extract 7. Extract with Hexane Dephosphorylate->Extract GCMS 8. Analyze by GC-MS Extract->GCMS

Workflow for in vitro ent-CPP synthase assay.
  • Reaction Mixture Preparation: In a glass vial, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT).

  • Enzyme Addition: Add the purified recombinant ent-CPP synthase to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the substrate, geranylgeranyl diphosphate (GGPP).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Product Dephosphorylation: To facilitate analysis by gas chromatography, the diphosphate group of the ent-CPP product is removed by treatment with alkaline phosphatase, yielding ent-copalol.

  • Extraction: Extract the dephosphorylated product with an organic solvent such as hexane.

  • GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ent-copalol product.

Signaling Pathway: Gibberellin Biosynthesis Initiation

The formation of ent-CPP is the first committed step in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes.

GibberellinPathway GGPP GGPP entCPP ent-CPP GGPP->entCPP ent-CPP Synthase entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase GAs Gibberellins entKaurene->GAs Multiple Steps

Initial steps of the gibberellin biosynthetic pathway.

This simplified diagram illustrates the central role of ent-CPP synthase in converting the general isoprenoid precursor GGPP into ent-CPP, which is then further metabolized to produce gibberellins. This highlights the importance of regulating ent-CPP synthase activity for controlling plant growth and development.

References

Assessing the In Vivo Activity of ent-Copalyl Diphosphate Synthases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of characterized ent-copalyl diphosphate synthases (CPS), enzymes crucial for the biosynthesis of a vast array of bioactive diterpenoids, including gibberellins and the pharmaceutically significant andrographolides. Understanding the in vivo performance of different CPS enzymes is paramount for metabolic engineering strategies aimed at producing high-value natural products in heterologous hosts. This document summarizes key performance data, details experimental protocols for assessing in vivo activity, and visualizes the relevant biochemical pathways and experimental workflows.

Data Presentation: A Comparative Overview of ent-CPS In Vivo Activity

The following table summarizes the in vivo production of ent-copalol, the dephosphorylated product of this compound, using different characterized CPS enzymes expressed in engineered microbial hosts. This data provides a benchmark for comparing the efficiency of these enzymes in a heterologous context.

Enzyme Source Organism Host System Key Genetic Modifications in Host Product Titer Reference
ApCPS2 Andrographis paniculataSaccharomyces cerevisiaeStrengthened mevalonate pathway, weakened competing pathways, optimized acetyl-CoA supply35.6 mg/L ent-copalol[1][2]
OsCPS1 Oryza sativaNot reported in a production contextInvolved in gibberellin biosynthesisNot applicable for direct comparison[3][4]
OsCPS2 Oryza sativaNot reported in a production contextInvolved in phytoalexin biosynthesisNot applicable for direct comparison[4][5]

Note: Direct comparison of product titers can be challenging due to variations in experimental conditions, host strains, and metabolic engineering strategies. The data presented for ApCPS2 from Andrographis paniculata demonstrates a successful application of metabolic engineering to achieve de novo biosynthesis of ent-copalol.[1][2] The rice enzymes, OsCPS1 and OsCPS2, have been characterized to have different physiological roles, with OsCPS1 primarily involved in gibberellin biosynthesis (primary metabolism) and OsCPS2 in phytoalexin production (defense).[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in assessing the in vivo activity of a characterized ent-CPS.

Heterologous Expression of ent-CPS in Saccharomyces cerevisiae

This protocol is adapted from studies on the expression of ApCPS for ent-copalol production.[1]

  • Yeast Strain: A suitable S. cerevisiae strain, often engineered for enhanced precursor supply (e.g., increased geranylgeranyl diphosphate (GGPP) production), is used.

  • Plasmid Construction: The coding sequence of the ent-CPS gene is codon-optimized for yeast expression and cloned into a high-copy yeast expression vector under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation: The expression plasmid is transformed into the engineered yeast strain using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant yeast into a suitable liquid medium (e.g., YPD).

    • Incubate at 30°C with shaking (e.g., 220 rpm) for 24-48 hours.

    • For production, inoculate a larger volume of culture medium and grow for 72-96 hours.

Extraction of ent-Copalol from Yeast Culture
  • Cell Harvesting: Centrifuge the yeast culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as glass bead beating or enzymatic digestion.

  • Solvent Extraction:

    • Add an equal volume of a non-polar solvent (e.g., n-hexane or ethyl acetate) to the lysed cell suspension.

    • Vortex vigorously for several minutes to extract the lipophilic ent-copalol.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the product.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Sample Preparation for Analysis: The pooled organic extracts can be concentrated under a stream of nitrogen gas and then reconstituted in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ent-Copalol
  • GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes.

  • GC Oven Program:

    • Initial temperature: e.g., 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector: Operate in splitless mode at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 50-500.

  • Identification: The identification of ent-copalol is based on the comparison of its retention time and mass spectrum with that of an authentic standard or by detailed analysis of its fragmentation pattern.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and the experimental workflow for assessing in vivoent-CPS activity.

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) Gibberellins Gibberellins ent_Kaurene->Gibberellins Multiple Steps

Caption: The initial steps of the gibberellin biosynthetic pathway, starting from GGPP.

Diterpenoid_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_CPP This compound (ent-CPP) GGPP->ent_CPP ent-CPS ent_Copalol ent-Copalol ent_CPP->ent_Copalol Phosphatase Phytoalexins Phytoalexins ent_CPP->Phytoalexins Further cyclization/oxidation Andrographolides Andrographolides ent_Copalol->Andrographolides Multiple Steps

Caption: Branch point in diterpenoid biosynthesis from this compound.

Experimental_Workflow cluster_cloning Gene Cloning and Host Engineering cluster_expression In Vivo Expression and Production cluster_analysis Product Extraction and Analysis Gene_Isolation Isolate ent-CPS gene Vector_Construction Construct Expression Vector Gene_Isolation->Vector_Construction Host_Engineering Engineer Host Strain Vector_Construction->Host_Engineering Transformation Transform Yeast Host_Engineering->Transformation Cultivation Cultivate Yeast Culture Transformation->Cultivation Extraction Extract ent-Copalol Cultivation->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Quantification Quantify Product Titer GCMS_Analysis->Data_Quantification

Caption: A generalized workflow for assessing the in vivo activity of an ent-CPS.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ent-Copalyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of ent-Copalyl diphosphate, a key intermediate in the biosynthesis of various natural products.

Properties of this compound

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is the first step toward safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₀H₃₆O₇P₂PubChem
Molecular Weight 450.4 g/mol PubChem
Appearance Not specified (likely a solid)-
Solubility Expected to be soluble in aqueous buffersGeneral knowledge of diphosphates

Disposal Procedure: Chemical Inactivation via Hydrolysis

The recommended procedure for the disposal of this compound is through chemical inactivation by hydrolysis. This process breaks down the molecule into less hazardous components: copalol (a terpene alcohol) and inorganic phosphate. Given the lack of a specific, validated protocol for this exact molecule, a general procedure based on the principles of pyrophosphate and ester hydrolysis is outlined below. It is crucial to perform this procedure on a small scale first to ensure a controlled and safe reaction before scaling up for the disposal of larger quantities.

Experimental Protocol: Hydrolysis of this compound

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.

2. Reagents and Equipment:

  • This compound waste solution

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH paper or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

  • Fume hood

3. Step-by-Step Hydrolysis Procedure:

a. Dilution:

  • In a fume hood, dilute the this compound waste with water to a concentration of less than 10 mg/mL in a suitable glass container. This minimizes the risk of uncontrolled reactions.

b. Acid-Catalyzed Hydrolysis (Recommended starting point):

  • While stirring, slowly add 1 M HCl dropwise to the diluted waste solution until the pH is approximately 2.
  • Gently heat the solution to 50-60°C with stirring for at least 24 hours. The slightly elevated temperature will accelerate the hydrolysis of the pyrophosphate bond.
  • Monitor the reaction periodically. If possible, use an appropriate analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.

c. Base-Catalyzed Hydrolysis (Alternative method):

  • While stirring, slowly add 1 M NaOH dropwise to the diluted waste solution until the pH is approximately 12.
  • Stir the solution at room temperature for at least 24 hours. Basic conditions can also effectively hydrolyze the diphosphate ester.
  • Monitor the reaction for completion.

d. Neutralization:

  • After the hydrolysis is complete (as confirmed by monitoring or after the recommended reaction time), allow the solution to cool to room temperature.
  • Slowly and carefully neutralize the solution by adding either 1 M NaOH (if acidified) or 1 M HCl (if basified) dropwise until the pH is between 6 and 8.

4. Waste Disposal:

  • The resulting neutralized aqueous solution contains inorganic phosphate and copalol.

  • For the disposal of the final solution, it is imperative to adhere to local, state, and federal environmental regulations.[1]

  • The neutralized solution, containing the terpene alcohol copalol, should be collected in a designated hazardous waste container.[2]

  • Clearly label the container as "Aqueous waste containing copalol and inorganic phosphate."

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour the solution down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_disposal Disposal A This compound Waste B Wear Appropriate PPE A->B C Dilute with Water (<10 mg/mL) B->C D Acid-Catalyzed Hydrolysis (pH ~2, 50-60°C, 24h) C->D Recommended E Base-Catalyzed Hydrolysis (pH ~12, RT, 24h) C->E Alternative F Cool to Room Temperature D->F E->F G Neutralize to pH 6-8 F->G H Collect in Labeled Hazardous Waste Container G->H I Dispose via EHS or Licensed Waste Company H->I

Caption: Workflow for the safe disposal of this compound via chemical hydrolysis.

By following these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, contributing to a safer research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Personal protective equipment for handling ent-Copalyl diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ent-Copalyl diphosphate. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the chemical properties of pyrophosphate compounds and general laboratory safety protocols for handling novel or uncharacterized substances. Researchers, scientists, and drug development professionals should exercise caution and adhere to these guidelines to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals[3][4][5].

PPE Category Specific Recommendations Purpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3]Protects eyes and face from splashes and airborne particles.
Hand Protection Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[5] Check manufacturer's compatibility charts for specific glove materials.Prevents skin contact with the chemical.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[3][6] Wear long pants and closed-toe shoes.[3]Protects skin from accidental spills and contamination.
Respiratory Protection Work in a certified chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator (e.g., N95) is required.[1][3]Prevents inhalation of airborne particles or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Read and understand this entire safety guide before beginning work.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered[2].

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher[2].

  • Weighing and Transfer:

    • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure[1][2].

    • Use a tared weighing boat on an analytical balance.

    • Carefully transfer the desired amount of the compound using a clean spatula, avoiding the creation of dust[1].

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a suitable vessel (e.g., beaker or flask).

    • Use a small amount of the chosen solvent to rinse any remaining powder from the weighing boat and spatula into the vessel to ensure a complete transfer[1].

    • Add the remaining solvent to reach the desired concentration.

    • If necessary, stir the solution using a magnetic stirrer or other appropriate method until the compound is fully dissolved.

  • Post-Handling:

    • Clean all glassware and equipment used in the procedure.

    • Wipe down the work surface within the fume hood[1].

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly[1].

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Guide B Prepare Work Area (Fume Hood) A->B C Don PPE B->C D Weigh Compound C->D E Transfer to Vessel D->E F Prepare Solution E->F G Clean Equipment F->G H Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. All contaminated materials, including weighing paper, gloves, and other disposable lab supplies, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: All non-disposable equipment and glassware that have come into contact with the compound should be thoroughly cleaned and rinsed before being returned to general use.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Disposal_Plan cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal Solid Solid Waste (e.g., unused powder, contaminated gloves) Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (e.g., solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container EHS Consult Institutional EHS for Pickup and Disposal Solid_Container->EHS Liquid_Container->EHS

Figure 2. Logical flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.